molecular formula C6H11N3O2 B181816 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one CAS No. 145027-96-9

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B181816
CAS No.: 145027-96-9
M. Wt: 157.17 g/mol
InChI Key: HSOFIFZZCZLBFE-UHFFFAOYSA-N
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Description

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-propoxy-1H-1,2,4-triazol-5-one
Source PubChem
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InChI

InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFIFZZCZLBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NNC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00888981
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Molecular Weight

157.17 g/mol
Source PubChem
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CAS No.

145027-96-9
Record name 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazol-3-one
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Foundational & Exploratory

"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. This triazolone derivative is a key chemical intermediate and the core heterocyclic structure of the commercial herbicide propoxycarbazone.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a five-membered triazolone ring. The structural characteristics include a methyl group at the 4-position of the ring, a propoxy group at the 3-position, and a ketone at the 5-position.

Chemical Structure:

G cluster_0 This compound C1 O C2 C2->C1 C3 N C2->C3 C5 N C2->C5 C4 N C3->C4 C6 C C4->C6 C7 C C5->C7 C6->C4 C9 O C6->C9 C10 C C7->C10 C8 C C11 C C8->C11 C9->C8 C12 C C11->C12

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 145027-96-9[1]
Molecular Formula C₆H₁₁N₃O₂[1]
Molecular Weight 157.17 g/mol [1]
SMILES CCCOC1=NNC(=O)N1C[1]

Physicochemical Properties

Table 2: Physicochemical Properties of Propoxycarbazone and its Sodium Salt

PropertyPropoxycarbazonePropoxycarbazone-sodiumReference
Melting Point 141 °C230-240 °C (decomposes)[2]
pKa 2.1-[2]
Vapor Pressure -<1 x 10⁻⁸ Pa at 20 °C[2]
log Kow (octanol/water) --0.30 (pH 4), -1.55 (pH 7), -1.59 (pH 9)[2]
Water Solubility (g/L at 20°C) -2.9 (pH 4), 42.0 (pH 7), 42.0 (pH 9)[2]
Solubility in Organic Solvents (g/L at 20°C) -Dichloromethane: 1.5; n-heptane, xylene, isopropanol: <0.1[1]
Density -1.42 at 20 °C[1]

Synthesis

The synthesis of this compound is a key step in the production of propoxycarbazone-sodium. While a detailed, publicly available protocol for the triazolone itself is scarce, the overall synthesis of propoxycarbazone-sodium indicates the general pathway.

A plausible synthetic route involves the cyclization of a substituted semicarbazide to form the triazolone ring. The synthesis of the commercial herbicide propoxycarbazone-sodium proceeds by reacting a carbamate derivative of this triazolone with methyl 2-sulfonylchloride benzoate.[1] Another described method involves the formation of a substituted triazolone ring followed by reaction with a sulfonyl isocyanate.[3]

G cluster_synthesis Conceptual Synthesis Pathway Semicarbazide Substituted Semicarbazide Cyclization Cyclization Semicarbazide->Cyclization Triazolone This compound Cyclization->Triazolone Carbamoylation Carbamoylation Triazolone->Carbamoylation Triazole_Carbamate 4-methyl-4,5-dihydro-3- propoxy-5-oxo-1H-1,2,4- triazole-2-carbamate Carbamoylation->Triazole_Carbamate Coupling Coupling Reaction Triazole_Carbamate->Coupling Propoxycarbazone Propoxycarbazone Coupling->Propoxycarbazone Sulfonylchloride Methyl 2-sulfonylchloride benzoate Sulfonylchloride->Coupling

Caption: Conceptual synthesis pathway for propoxycarbazone, highlighting the formation of the triazolone core.

Mechanism of Action and Biological Activity

This compound, as the core of propoxycarbazone, functions as an inhibitor of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[6] As animals lack this metabolic pathway, they are not susceptible to the inhibitory effects of this compound class, leading to their high selectivity and low mammalian toxicity.[6]

The inhibition of AHAS disrupts protein synthesis, which in turn halts cell division and plant growth. The triazolinone moiety binds to the enzyme, blocking the channel that provides access to the active site.[6]

Some reports also suggest that this class of compounds may possess antibacterial properties by binding to the 50S ribosomal subunit, thereby inhibiting bacterial growth.[1]

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS a_Ketobutyrate α-Ketobutyrate a_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Inhibitor 4-Methyl-3-propoxy-1H- 1,2,4-triazol-5(4H)-one (as Propoxycarbazone) Inhibitor->AHAS Inhibits

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocols

While specific protocols for the synthesis and analysis of this compound are not publicly detailed, methodologies for its derivative, propoxycarbazone, are available and can be adapted.

Analytical Method for Propoxycarbazone in Water

An established method for the determination of propoxycarbazone in drinking water utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. For low concentrations, online solid-phase extraction is employed for sample concentration.[7]

G cluster_workflow Analytical Workflow for Propoxycarbazone in Water Sample Water Sample (pH adjusted to 3) Concentration_Check Concentration > 10 µg/L? Sample->Concentration_Check Direct_Injection Direct Injection Concentration_Check->Direct_Injection Yes SPE Online Solid Phase Extraction (SPE) Concentration_Check->SPE No HPLC HPLC System Direct_Injection->HPLC SPE->HPLC UV_Detector UV Detector HPLC->UV_Detector Quantification Quantification UV_Detector->Quantification

Caption: Experimental workflow for the analysis of propoxycarbazone in water by HPLC-UV.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay (General Protocol)

A general protocol to determine the inhibitory activity of compounds against AHAS involves incubating the enzyme with its substrates (pyruvate and cofactors) in the presence and absence of the inhibitor. The product, acetolactate, is then converted to acetoin, which can be quantified colorimetrically.

Key Steps:

  • Enzyme Preparation: Extraction and partial purification of AHAS from a plant source (e.g., etiolated seedlings).

  • Reaction Mixture: Prepare a buffered solution containing the enzyme, thiamine pyrophosphate (TPP), MgCl₂, FAD, and pyruvate.

  • Inhibition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control without the inhibitor is also prepared.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding acid (e.g., H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin.

  • Color Development: Add creatine and α-naphthol and incubate to allow for color development.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 525 nm) and calculate the percentage of inhibition. IC₅₀ values can be determined by plotting inhibition versus inhibitor concentration.

Toxicological Profile (of Propoxycarbazone-sodium)

The toxicological data for propoxycarbazone-sodium indicates low acute toxicity in mammals.

Table 3: Acute Toxicity of Propoxycarbazone-sodium

MetricValueSpeciesReference
Oral LD₅₀ >5000 mg/kgRat[2]
Dermal LD₅₀ >5000 mg/kgRat[2]
Inhalation LC₅₀ >5030 mg/m³Rat[2]
Fish LC₅₀ (96 hr) >94.7 mg/L (Bluegill sunfish), >77.6 mg/L (Rainbow trout)Fish[2]

Propoxycarbazone-sodium is reported to be minimally irritating to the eye and skin and does not cause allergic skin reactions. It has been classified as "not likely to be carcinogenic to humans".[8]

Conclusion

This compound is a fundamentally important heterocyclic compound that serves as the foundational structure for the herbicide propoxycarbazone. Its biological activity stems from the potent inhibition of acetohydroxyacid synthase, a key enzyme in the biosynthesis of essential amino acids in plants. While detailed experimental data for this specific intermediate is limited in public literature, a comprehensive understanding of its properties, synthesis, and mechanism of action can be derived from the extensive studies conducted on its commercially successful derivative. The information presented in this guide provides a solid foundation for researchers and professionals working on the development of novel herbicides and other bioactive molecules based on the 1,2,4-triazol-5-one scaffold.

References

"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a significant member of the triazolinone class of herbicides. This document details its chemical identity, physicochemical properties, mechanism of action, available toxicological data, and safety and handling protocols. The primary mode of action for this compound is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide is intended to serve as a core resource for professionals in the fields of agricultural science, weed management, and herbicide development.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 145027-96-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and formulation development.

PropertyValueReference
Molecular FormulaC₆H₁₁N₃O₂
Molecular Weight157.17 g/mol
AppearanceSolid (form may vary)
Storage Temperature2°C - 8°C

Mechanism of Action: Acetohydroxyacid Synthase (AHAS) Inhibition

This compound functions as a potent herbicide by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is crucial for protein synthesis and overall plant growth and development. The absence of this pathway in animals contributes to the low direct toxicity of AHAS-inhibiting herbicides to mammals.

The inhibition of AHAS by triazolinone herbicides like this compound leads to a depletion of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

Signaling Pathway of AHAS Inhibition

The following diagram illustrates the central role of AHAS in the branched-chain amino acid biosynthesis pathway and its inhibition by this compound.

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Inhibitor This compound Inhibitor->Inhibition Val_Leu_pathway Valine & Leucine Biosynthesis Acetolactate->Val_Leu_pathway Ile_pathway Isoleucine Biosynthesis Acetohydroxybutyrate->Ile_pathway Protein_Synthesis Protein Synthesis Val_Leu_pathway->Protein_Synthesis Ile_pathway->Protein_Synthesis Plant_Growth Plant Growth & Development Protein_Synthesis->Plant_Growth Inhibition->AHAS

Caption: Inhibition of Acetohydroxyacid Synthase (AHAS) by this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, the general synthesis of 1,2,4-triazol-5-ones often involves the cyclization of semicarbazide derivatives. A plausible synthetic route, based on general principles of triazole synthesis, is outlined below.

Hypothetical Synthesis Workflow

This diagram illustrates a potential multi-step synthesis process.

Synthesis_Workflow start Starting Materials (e.g., Propoxycarbonylhydrazine, Methyl isocyanate) step1 Step 1: Formation of a substituted semicarbazide start->step1 intermediate Intermediate: N-propoxycarbonyl-N'-methylsemicarbazide step1->intermediate step2 Step 2: Base-catalyzed intramolecular cyclization intermediate->step2 product Final Product: This compound step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Hypothetical workflow for the synthesis of this compound.

Note: This represents a generalized synthetic scheme. The actual experimental conditions, including solvents, temperatures, reaction times, and purification methods, would require specific optimization and are not detailed in available literature. Researchers should consult patents and specialized chemical synthesis literature for more detailed procedures for related compounds.

Toxicological Profile

Comprehensive toxicological data for this compound is not extensively available in public databases. The information below is based on general data for related triazole herbicides and should be interpreted with caution.

EndpointResultReference
Acute Oral Toxicity Harmful if swallowed (General classification for related compounds)
Skin Corrosion/Irritation May cause skin irritation (General classification for related compounds)
Serious Eye Damage/Irritation May cause serious eye irritation (General classification for related compounds)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (General classification for related compounds)

This table is a summary of potential hazards and is not exhaustive. A substance-specific Safety Data Sheet (SDS) should be consulted for detailed and verified toxicological information.

Safety and Handling

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following handling precautions are based on general laboratory safety standards for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE) and Handling Workflow

Safety_Workflow start Chemical Handling Task ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a well-ventilated area, preferably a chemical fume hood. ppe->fume_hood handling Handle with care to avoid contact with skin, eyes, and clothing. Avoid generating dust. fume_hood->handling storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. handling->storage disposal Dispose of waste in accordance with local, state, and federal regulations. handling->disposal

Caption: Recommended safety and handling workflow for this compound.

First Aid Measures (General Guidance):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a herbicide with a well-defined mechanism of action targeting the AHAS enzyme in plants. While its basic chemical identity is established, there is a need for more comprehensive, publicly available data regarding its detailed synthesis, quantitative physicochemical properties, and a complete toxicological profile. This guide provides a foundational understanding for researchers and professionals, highlighting the key aspects of this compound and identifying areas where further investigation is warranted. All handling should be conducted with appropriate caution, adhering to standard laboratory safety protocols.

"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Key physicochemical properties, including its molecular formula and weight, are presented. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this and related chemical entities.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₆H₁₁N₃O₂Biosynth
Molecular Weight 157.17 g/mol Biosynth
CAS Number 145027-96-9Biosynth

Experimental Protocols

Conceptual Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound, based on common organic chemistry laboratory procedures.

Synthetic_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants Starting Materials (e.g., Substituted Hydrazide, Propoxycarbonyl isothiocyanate) Reaction Cyclization Reaction (Solvent, Heat) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Product->MS Purity Purity Analysis (HPLC) Product->Purity

Caption: Conceptual workflow for the synthesis and analysis of a target compound.

Potential Applications

While specific applications for this compound are not extensively documented, the 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and herbicidal agents. It is noted that this compound is a phenyl triazolinone herbicide that acts as an inhibitor of the plant enzyme acetohydroxy acid synthase. Further research into the biological activity of this specific molecule could uncover novel applications in drug discovery and agrochemical development.

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound with potential applications in agrochemicals and pharmaceuticals. The described pathway is a multi-step synthesis commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical implementation.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process involving the formation of a 4-substituted semicarbazide, followed by acylation and subsequent base-catalyzed intramolecular cyclization. This approach offers a direct route to the target molecule with the desired alkoxy group at the 3-position.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Methylsemicarbazide cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization Methylamine Methylamine intermediate1 Carbamate Intermediate Methylamine->intermediate1 + bis(2,2,2-Trifluoroethyl) carbonate (in situ carbamate formation) TFE_Carbonate bis(2,2,2-Trifluoroethyl) carbonate Hydrazine Hydrazine hydrate Methylsemicarbazide 4-Methylsemicarbazide Methylsemicarbazide_ref 4-Methylsemicarbazide intermediate1->Methylsemicarbazide + Hydrazine hydrate Propyl_Chloroformate Propyl chloroformate Acyl_Semicarbazide 1-(Propoxycarbonyl)-4-methylsemicarbazide Acyl_Semicarbazide_ref 1-(Propoxycarbonyl)-4-methylsemicarbazide Methylsemicarbazide_ref->Acyl_Semicarbazide + Propyl chloroformate + Base Target_Molecule This compound Acyl_Semicarbazide_ref->Target_Molecule Base-catalyzed cyclization (e.g., NaOH)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylsemicarbazide

This procedure is adapted from a general one-pot method for the synthesis of 4-substituted semicarbazides.[1]

Materials:

  • Methylamine solution

  • bis(2,2,2-Trifluoroethyl) carbonate

  • Triethylamine

  • Dichloromethane

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a chilled (0 °C) and stirred solution of methylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane, add bis(2,2,2-trifluoroethyl) carbonate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Remove the solvent and excess reagents under reduced pressure.

  • To the crude carbamate intermediate, add a solution of hydrazine hydrate (1.2 eq) in ethanol.

  • Heat the resulting mixture at reflux for 1.5-2 hours.

  • Cool the reaction mixture to room temperature. The product, 4-methylsemicarbazide, is expected to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data (Expected): Based on analogous reactions with other primary amines, the yield of 4-methylsemicarbazide is expected to be in the range of 70-90%.[1]

Reactant Molar Ratio Notes
Methylamine1.0
bis(2,2,2-Trifluoroethyl) carbonate1.1
Triethylamine1.1Base
Hydrazine hydrate1.2
Step 2: Synthesis of 1-(Propoxycarbonyl)-4-methylsemicarbazide

This acylation step utilizes propyl chloroformate to introduce the propoxycarbonyl group onto the N1 position of 4-methylsemicarbazide.

Materials:

  • 4-Methylsemicarbazide

  • Propyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other inert solvent)

Procedure:

  • Suspend 4-methylsemicarbazide (1.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the suspension.

  • Slowly add propyl chloroformate (1.05 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, 1-(propoxycarbonyl)-4-methylsemicarbazide, can be purified by recrystallization if necessary.

Quantitative Data (Expected): The yield for this type of acylation is generally high, expected to be in the range of 80-95%.

Reactant Molar Ratio Notes
4-Methylsemicarbazide1.0
Propyl chloroformate1.05Acylating agent
Pyridine1.1Base
Step 3: Cyclization to this compound

This final step involves the base-catalyzed intramolecular cyclization of the acylated semicarbazide to form the desired triazolone ring. This protocol is based on general procedures for the cyclization of 1-acyl-semicarbazide derivatives.[2][3]

Materials:

  • 1-(Propoxycarbonyl)-4-methylsemicarbazide

  • 2% Aqueous sodium hydroxide solution

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 1-(propoxycarbonyl)-4-methylsemicarbazide (1.0 eq) in a 2% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.

  • The product, this compound, is expected to precipitate upon acidification.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Expected): The yields for similar cyclization reactions are reported to be in the range of 50-70%.[2]

Reactant Molar Ratio Notes
1-(Propoxycarbonyl)-4-methylsemicarbazide1.0
Sodium hydroxideCatalytic/StoichiometricBase for cyclization

Summary of Quantitative Data

Step Product Expected Yield
14-Methylsemicarbazide70-90%
21-(Propoxycarbonyl)-4-methylsemicarbazide80-95%
3This compound50-70%

Note: The expected yields are based on analogous reactions reported in the literature and may require optimization for this specific synthetic sequence.

Conclusion

This technical guide provides a viable and detailed synthetic pathway for the preparation of this compound. The proposed route is based on established chemical transformations for the synthesis of 1,2,4-triazol-5-one derivatives. The provided experimental protocols and expected quantitative data serve as a solid foundation for researchers to undertake the synthesis of this target molecule. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is not available in the current scientific literature. This guide provides a comprehensive overview of the established and proposed mechanisms of action for structurally related 1,2,4-triazol-5(4H)-one derivatives, which serve as a predictive framework for the potential biological activities of the title compound.

The 1,2,4-triazol-5-one scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific substitutions at the N1, N4, and C3 positions of the triazole ring dictate the primary pharmacological or herbicidal effects. Based on extensive research on analogous compounds, the potential mechanisms of action for this compound can be categorized into three primary areas: anticonvulsant, antifungal, and herbicidal activities.

Anticonvulsant Activity

A significant number of 4-substituted-1,2,4-triazol-5-one derivatives have been synthesized and evaluated for their anticonvulsant properties.[2][3] The primary proposed mechanisms for this activity involve the modulation of ion channels and enhancement of inhibitory neurotransmission.

1.1. Proposed Mechanism of Action

The anticonvulsant effect of these compounds is believed to be multifactorial, primarily involving:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): Similar to many established antiepileptic drugs, these triazolone derivatives may bind to voltage-gated sodium channels, stabilizing them in the inactivated state. This action reduces the firing of action potentials, thereby limiting the spread of seizure activity.

  • Modulation of GABAergic Neurotransmission: Several studies suggest that these compounds can enhance the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4][5] This can be achieved by increasing GABA levels in the brain or by allosterically modulating the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less excitable.

1.2. Quantitative Data for Structurally Related Anticonvulsant Triazolones

The following table summarizes the anticonvulsant activity and neurotoxicity of representative 4-substituted-3-alkyl-1H-1,2,4-triazol-5(4H)-one derivatives.

CompoundR Group at C3R' Group at N4MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n)Methyl4-[(3-fluorobenzyl)oxy]phenyl25.5->1200>48.8[4]
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (50)Ethyl4-(pentyloxy)phenyl26.9-296.211.0[2]
4-(2-(benzylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g)-2-(benzylthio)benzo[d]oxazol-5-yl23.718.9284.012.0 (MES), 15.0 (scPTZ)[5][6]

1.3. Experimental Protocols

  • Maximal Electroshock (MES) Test: This is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures in rodents. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for drugs effective against absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The test compound's ability to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

  • Rotarod Neurotoxicity Test: This test assesses motor coordination and potential neurological deficits. Animals are placed on a rotating rod, and the time they can remain on the rod is measured. A reduced latency to fall is indicative of neurotoxicity.

1.4. Signaling Pathway and Experimental Workflow

Anticonvulsant_Mechanism Potential Anticonvulsant Mechanisms of 1,2,4-Triazol-5-ones cluster_0 Neuronal Membrane cluster_1 Cellular Effects VGSC Voltage-Gated Sodium Channel Reduced_AP Reduced Action Potential Firing VGSC->Reduced_AP GABA_R GABA-A Receptor Increased_Cl_Influx Increased Cl- Influx (Hyperpolarization) GABA_R->Increased_Cl_Influx Triazolone 4-Alkyl-3-alkoxy- 1,2,4-triazol-5-one Triazolone->VGSC Inhibits Triazolone->GABA_R Potentiates Seizure_Suppression Seizure Suppression Reduced_AP->Seizure_Suppression Increased_Cl_Influx->Seizure_Suppression

Caption: Potential anticonvulsant mechanisms of 1,2,4-triazol-5-ones.

Anticonvulsant_Workflow Anticonvulsant Activity Screening Workflow Compound Test Compound (Triazolone Derivative) Animal_Model Rodent Model (Mice) Compound->Animal_Model MES Maximal Electroshock (MES) Test Animal_Model->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Animal_Model->scPTZ Rotarod Rotarod Neurotoxicity Test Animal_Model->Rotarod ED50 Determine ED₅₀ MES->ED50 scPTZ->ED50 TD50 Determine TD₅₀ Rotarod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for screening anticonvulsant activity.

Antifungal Activity

The 1,2,4-triazole core is famously present in numerous systemic antifungal agents.[7][8] The mechanism of action for these compounds is well-established.

2.1. Proposed Mechanism of Action

The primary antifungal target for triazole-based agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

2.2. Quantitative Data for Antifungal Triazole Analogs

The following table presents the minimum inhibitory concentration (MIC) values for representative triazole derivatives against various fungal pathogens.

Compound ClassFungal StrainMIC (μg/mL)Reference
Thiazolo[4,5-d]pyrimidine-triazole hybrids (2a, 2b, 2c)Candida albicans0.06 - 2[7]
1,2,4-Triazole Schiff Base DerivativesMicrosporum gypseum< 6.25[9]
Phenolic Acid Triazole Derivatives (2a)Fusarium moniliforme< 200[10]

2.3. Experimental Protocols

  • Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the target fungus is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

2.4. Signaling Pathway

Antifungal_Mechanism Antifungal Mechanism of 1,2,4-Triazoles Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis ToxicSterols Toxic Sterol Precursors CYP51->ToxicSterols Accumulation Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Incorporation MembraneDisruption Disrupted Membrane Integrity & Function ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Herbicidal Activity

Certain 1,2,4-triazol-5-one derivatives are potent herbicides.[11][12] Their mechanism of action targets a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.

3.1. Proposed Mechanism of Action

The herbicidal activity of these compounds is primarily due to the inhibition of protoporphyrinogen oxidase (PPO).[12] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is rapidly oxidized in the cytoplasm, generating singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, loss of chlorophyll, and ultimately, plant death.

3.2. Quantitative Data for Herbicidal Triazolone Analogs

CompoundTarget EnzymeKᵢ (μM)Post-emergence Activity (37.5 gai/ha)Reference
Ethyl 2-{[5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6-fluorobenzothiazol-2-yl]thio}acetate (2e)mtPPO0.06-[12]
Ethyl 2-{[5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6-fluorobenzothiazol-2-yl]thio}propanoate (2f)mtPPO0.24Broad spectrum herbicidal activity[12]

3.3. Experimental Protocols

  • In Vitro PPO Inhibition Assay: The inhibitory activity against PPO is determined spectrophotometrically. The enzyme is isolated from a plant source (e.g., etiolated corn seedlings). The assay measures the rate of protoporphyrin IX formation in the presence of the substrate (protoporphyrinogen IX) and varying concentrations of the inhibitor. The Ki value is then calculated from these measurements.

  • Greenhouse Bioassay: The herbicidal efficacy is evaluated on various weed and crop species under greenhouse conditions. The compounds are applied either pre- or post-emergence at different dosages. The herbicidal effect is visually assessed at specified time points after application, typically by scoring the percentage of plant injury or growth inhibition.

3.4. Signaling Pathway

Herbicidal_Mechanism Herbicidal Mechanism of 1,2,4-Triazol-5-ones Triazolone 1,2,4-Triazol-5-one Derivative PPO Protoporphyrinogen Oxidase (PPO) Triazolone->PPO Inhibits ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Oxidation Accumulation Accumulation & Leakage of Protoporphyrinogen IX PPO->Accumulation ProtoIX Protoporphyrinogen IX ProtoIX->PPO Substrate Singlet_O2 Singlet Oxygen (¹O₂) Generation Accumulation->Singlet_O2 Cytoplasmic Oxidation Lipid_Peroxidation Lipid Peroxidation of Membranes Singlet_O2->Lipid_Peroxidation Plant_Death Cell Leakage & Plant Death Lipid_Peroxidation->Plant_Death

Caption: Herbicidal mechanism of 1,2,4-triazol-5-ones via PPO inhibition.

Conclusion

While the specific biological target of This compound remains to be experimentally determined, the extensive research on the 1,2,4-triazol-5-one chemical class provides a strong basis for predicting its potential mechanisms of action. The substitutions on the triazole ring are critical in defining its biological activity. The 4-methyl and 3-propoxy groups of the title compound suggest it could potentially exhibit anticonvulsant, antifungal, or herbicidal properties. Further experimental validation is necessary to elucidate its precise mechanism of action and to determine its potential utility in therapeutic or agricultural applications. This guide summarizes the primary avenues of investigation for researchers and drug development professionals interested in this class of compounds.

References

The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polarity, enable it to function as a versatile pharmacophore capable of interacting with a wide array of biological targets. This has led to the development of numerous clinically approved drugs and a vast library of derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the principal biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity of 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents, operating through diverse mechanisms that include the inhibition of crucial enzymes and the disruption of signaling pathways essential for the proliferation and survival of cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various 1,2,4-triazole derivatives against a range of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Pyridine Derivatives
TP1-TP7Murine Melanoma (B16F10)41.12 - 61.11[1]
Indole/1,2,4-Triazole Hybrids
7hVarious1.85 - 5.76[2]
7jVarious2.45 - 5.23[2]
9pHeLa0.0083 (8.3 nM)[3]
Thiazolo[3,2-b][4][5][6]-triazoles
14dRenal Subpanel (Selective)GI50 level selectivity ratio of 6.99[6]
Propane-1-one Derivatives
7eMCF-74.7[7]
7eHeLa2.9[7]
7eA5499.4[7]
Butane-1,4-dione Derivatives
10aMCF-76.43[7]
10aHeLa5.6[7]
10aA54921.1[7]
Indolyl-Triazole Hybrids
12bMCF-72.67[8]
12bHepG23.21[8]
13bMCF-71.07[8]
13bHepG20.32[8]
N-arylated 1,2,4-triazole coupled acetamides
7fHepG216.782 µg/mL[9]
7aHepG220.667 µg/mL[9]
7dHepG239.667 µg/mL[9]
Key Anticancer Mechanisms and Signaling Pathways

Several key signaling pathways and cellular processes are targeted by anticancer 1,2,4-triazole derivatives.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Certain 1,2,4-triazole derivatives have been designed to act as EGFR inhibitors, blocking the ATP binding site and preventing its activation.[6][8][10][11][12]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf (BRAF) Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Survival, Angiogenesis Erk->Proliferation Promotes Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits

EGFR signaling pathway inhibition by 1,2,4-triazole derivatives.

2. BRAF Inhibition:

BRAF is a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in various cancers, notably melanoma. Some 1,2,4-triazole hybrids have been developed as BRAF inhibitors.[11][13][14]

BRAF_Signaling_Pathway Ras Activated Ras BRAF BRAF (V600E Mutant) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Drives Triazole 1,2,4-Triazole Derivative Triazole->BRAF Inhibits

BRAF signaling pathway inhibition by 1,2,4-triazole derivatives.

3. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Some 1,2,4-triazole derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4][5]

Tubulin_Polymerization_Workflow cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 1,2,4-Triazole Derivative Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Triazole 1,2,4-Triazole Derivative BlockedPolymerization Polymerization Blocked Triazole->BlockedPolymerization Inhibits DisruptedMicrotubule Disrupted Microtubule Formation CellCycleArrest G2/M Phase Cell Cycle Arrest DisruptedMicrotubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Workflow of tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 1,2,4-triazole derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-based compounds are among the most important classes of antifungal agents used in clinical practice. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Quantitative Data: In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound ID/SeriesFungal StrainMIC (µg/mL)Reference
Vinyl-1,2,4-triazole derivatives Various Fungi0.02 - 0.52 mM[15]
1,2,3-Benzotriazine-4-one hybrids Candida albicans, Cryptococcus neoformans0.0156 - 2.0[16]
Thiazolo[4,5-d]pyrimidine hybrids Various Fungi0.06 - >32[16]
Triazole alcohol derivatives Candida spp.0.063 - 1[16]
N-(halobenzyl) piperazine carbodithioate hybrids Candida spp.0.063 - 0.5[16]
Various derivatives Candida albicans (ATCC 10231)2 - 64[17]
Various derivatives Various Fungi3.12 - 25
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal activity of 1,2,4-triazoles is primarily due to their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to DisruptedMembrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) CYP51->DisruptedMembrane FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential component of Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibits

Mechanism of antifungal action via CYP51 inhibition.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • 1,2,4-triazole derivative compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or by a spectrophotometer.

Antibacterial Activity of 1,2,4-Triazole Derivatives

While renowned for their antifungal properties, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial agents.[18][19]

Quantitative Data: In Vitro Antibacterial Activity
Compound ID/SeriesBacterial StrainMIC (µg/mL or mM)Reference
Clinafloxacin-triazole hybrids Gram-positive & Gram-negative0.25 - 32[18]
Ofloxacin analogues Gram-positive & E. coli0.25 - 1[18]
2-methylpiperazine derivative (12h) MDR E. coli0.25[18]
4-[(3-nitrobenzylidene)amino] derivative (36) S. aureus, S. pyogenes0.264, 0.132 (mM)[18]
Vinyl-1,2,4-triazole derivatives Various Bacteria0.0002 - 0.0069 (mM)[15]
Compound II E. coli, S. aureus, K. pneumoniae, Salmonella spp.0.039 - 1.25[19]
Compound I E. coli k88a, S. aureus k990.156[19]
Experimental Protocol: Broth Microdilution Method for Antibacterial Susceptibility Testing

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 1,2,4-triazole derivative compounds

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to that of a 0.5 McFarland standard. Further dilute the suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Perform serial twofold dilutions of the test compounds in MHB within the 96-well plates.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well. Include growth and sterility controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 1,2,4-triazole scaffold remains a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, with significant contributions to anticancer, antifungal, and antibacterial therapies. The continued exploration of this versatile heterocyclic system, through the synthesis of novel derivatives and the elucidation of their mechanisms of action, holds great promise for addressing unmet medical needs and overcoming the challenges of drug resistance. This guide provides a foundational resource for researchers and drug development professionals to navigate the extensive landscape of 1,2,4-triazole chemistry and pharmacology.

References

The Dawn of Triazolinones: A Technical Guide to Their Discovery and Herbicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective and selective weed management solutions has led to the discovery and development of numerous herbicide classes. Among these, the triazolinone herbicides have emerged as a significant group, renowned for their potent, rapid-acting herbicidal properties. This technical guide provides an in-depth exploration of the discovery of triazolinone herbicides, their mechanism of action at the molecular level, and the experimental methodologies that have been pivotal in their characterization.

The Discovery of a New Herbicidal Class

The journey of triazolinone herbicides began with the systematic exploration of chemical structures capable of interfering with essential plant biochemical pathways. Early research in the latter half of the 20th century focused on compounds that could inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll and heme. This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Inhibition of PPO was identified as a promising herbicidal target due to the subsequent catastrophic cellular events that ensue.

Several chemical classes were found to inhibit PPO, including diphenylethers, oxadiazoles, and N-phenylphthalimides. Building upon this foundational knowledge, researchers synthesized and screened novel heterocyclic compounds, leading to the identification of the triazolinone scaffold as a potent PPO inhibitor. Prominent examples of commercialized triazolinone herbicides include sulfentrazone and carfentrazone-ethyl, which have become vital tools in modern agriculture for the control of a broad spectrum of broadleaf weeds.[1][2][3]

Mechanism of Action: A Cascade of Cellular Destruction

The herbicidal activity of triazolinones is a direct consequence of their potent inhibition of the PPO enzyme. This inhibition disrupts the delicate balance of the tetrapyrrole biosynthetic pathway, initiating a rapid and destructive cascade of events within the plant cell.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Triazolinone herbicides act as competitive inhibitors of PPO, binding to the active site of the enzyme and preventing the conversion of PPGIX to PPIX. This blockage leads to the accumulation of PPGIX within the plastid.

Accumulation and Extrusion of Protoporphyrinogen IX

The excess PPGIX is not confined to the plastid and is subsequently translocated to the cytoplasm.

Spontaneous Oxidation to Protoporphyrin IX

In the cytoplasm, the accumulated PPGIX undergoes a non-enzymatic, spontaneous oxidation to PPIX. This uncontrolled production of PPIX is a critical step in the herbicidal action.

Photosensitization and Generation of Reactive Oxygen Species (ROS)

Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it becomes excited to a triplet state. This excited PPIX then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Other reactive oxygen species, such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), may also be formed.[4][5][6][7]

Cellular Damage and Plant Death

The massive production of ROS, particularly singlet oxygen, leads to widespread cellular damage. The primary target is the cell membrane, where the ROS initiate lipid peroxidation, destroying the integrity of the membrane and causing leakage of cellular contents. This leads to rapid desiccation, necrosis (browning of tissues), and ultimately, cell death.[2][8][9][10] The visible symptoms of PPO inhibitor herbicides on susceptible plants, such as water-soaked lesions followed by necrosis, can appear within hours of application in the presence of sunlight.[2][11]

Data Presentation

Herbicidal Efficacy of Sulfentrazone and Carfentrazone-ethyl

The following tables summarize the weed control efficacy of two prominent triazolinone herbicides, sulfentrazone and carfentrazone-ethyl, against a range of common weed species. The data is presented as percentage of weed control.

Weed SpeciesCommon NameSulfentrazone Efficacy (%)Carfentrazone-ethyl Efficacy (%)
Amaranthus spp.Pigweed>90>90
Ipomoea spp.Morningglory>9080-90
Chenopodium albumCommon Lambsquarters80-90>90
Abutilon theophrastiVelvetleaf80-90>90
Cyperus esculentusYellow Nutsedge>90Not specified
Acanthospermum hispidumBristly StarburGood controlNot specified
Bidens pilosaHairy BeggarticksGood controlNot specified
Commelina benghalensisTropical SpiderwortGood controlSimilar to mixtures
Cenchrus echinatusSouthern SandburGood controlNot specified
Malva parvifloraLittle MallowNot specifiedEffective
Convolvulus arvensisField BindweedNot specifiedEffective

Note: Efficacy can vary based on application rate, environmental conditions, and weed growth stage.[1][12][13][14][15][16][17]

Experimental Protocols

Synthesis of Triazolinone Herbicides

a. Synthesis of Sulfentrazone

The synthesis of sulfentrazone typically involves a multi-step process starting from 2,4-dichloroaniline. Key steps include diazotization, reduction, cyclization to form the triazolinone ring, difluoromethylation, nitration, another reduction, and finally sulfonylation.

  • Step 1: Diazotization and Reduction of 2,4-dichloroaniline: 2,4-dichloroaniline is diazotized with sodium nitrite (NaNO₂) and then reduced with a reducing agent like stannous chloride (SnCl₂) to form a hydrazine intermediate.

  • Step 2: Cyclization: The hydrazine intermediate is reacted with acetaldehyde and sodium cyanate (NaOCN) to form the triazolinone ring.

  • Step 3: Difluoromethylation: The triazolinone ring is difluoromethylated using a reagent such as chlorodifluoromethane (CHClF₂).

  • Step 4: Nitration and Reduction: The aromatic ring is nitrated and then the nitro group is reduced to an amino group.

  • Step 5: Sulfonylation: The final step involves the sulfonylation of the amino group to yield sulfentrazone.

b. Synthesis of Carfentrazone-ethyl

Carfentrazone-ethyl synthesis often starts with 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one.

  • Reaction: The starting material is subjected to a diazotization reaction using a nitrite source (e.g., tert-butyl nitrite) in the presence of a copper catalyst (e.g., cuprous chloride). This is followed by a Meerwein arylation reaction with ethyl acrylate to introduce the propanoate side chain, yielding carfentrazone-ethyl. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PPO enzyme.

  • Enzyme Source: PPO can be isolated and purified from plant tissues (e.g., spinach, corn) or expressed recombinantly.

  • Substrate: Protoporphyrinogen IX (PPGIX) is used as the substrate.

  • Assay Principle: The activity of PPO is determined by monitoring the formation of protoporphyrin IX (PPIX) from PPGIX. The fluorescence of the newly formed PPIX is measured at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl with detergent), the PPO enzyme, and the test compound (triazolinone herbicide) at various concentrations.

    • Initiate the reaction by adding the substrate, PPGIX.

    • Incubate the reaction at a controlled temperature (e.g., 30°C).

    • Measure the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader.

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Protoporphyrin IX (PPIX) Accumulation

This protocol quantifies the in vivo accumulation of PPIX in plant tissues treated with a PPO-inhibiting herbicide.

  • Plant Material: Susceptible plant seedlings (e.g., cucumber, mustard).

  • Treatment: Treat the plants with the triazolinone herbicide at a specific concentration and expose them to light for a defined period.

  • Extraction:

    • Harvest and weigh the treated plant tissue.

    • Homogenize the tissue in a solvent mixture, typically acetone/ammonia or methanol/ammonia, to extract the porphyrins.

    • Centrifuge the homogenate to pellet the cell debris.

  • Quantification:

    • The supernatant containing the extracted PPIX is analyzed using a fluorescence spectrophotometer.

    • Measure the fluorescence emission at approximately 632 nm with an excitation wavelength of around 400 nm.

    • The concentration of PPIX is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of PPIX.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures the extent of lipid peroxidation in plant tissues by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Plant Material: Plant tissues treated with the triazolinone herbicide and exposed to light.

  • Extraction:

    • Homogenize the plant tissue in a trichloroacetic acid (TCA) solution.

    • Centrifuge the homogenate to clarify the extract.

  • Reaction:

    • Mix the supernatant with thiobarbituric acid (TBA) reagent.

    • Heat the mixture in a water bath (e.g., 95°C) for a specific time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored complex.

    • Cool the reaction mixture quickly on ice to stop the reaction.

  • Quantification:

    • Measure the absorbance of the pink-colored supernatant at 532 nm using a spectrophotometer.

    • Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

    • The concentration of MDA is calculated using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.

Mandatory Visualization

Triazolinone Herbicide Mechanism of Action cluster_plastid Plastid cluster_cytoplasm Cytoplasm cluster_cellular_damage Cellular Damage PPGIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Substrate PPGIX_cyto Accumulated Protoporphyrinogen IX PPGIX->PPGIX_cyto Extrusion PPIX_plastid Protoporphyrin IX PPO->PPIX_plastid Catalyzes Heme Heme PPIX_plastid->Heme Chlorophyll Chlorophyll PPIX_plastid->Chlorophyll PPIX_cyto Protoporphyrin IX (Photosensitizer) PPGIX_cyto->PPIX_cyto Spontaneous Oxidation ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) PPIX_cyto->ROS Photosensitization O2 Molecular Oxygen (O₂) O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Leads to Cell_Death Cell Death Membrane_Damage->Cell_Death Results in Triazolinone Triazolinone Herbicide Triazolinone->PPO Inhibits Light Light (hν) Light->PPIX_cyto Experimental Workflow for Triazolinone Herbicide Evaluation Start Start: Chemical Synthesis Synthesis Synthesis of Novel Triazolinone Analogues Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening PPO_Inhibition_Assay PPO Inhibition Assay (Determination of IC₅₀) In_Vitro_Screening->PPO_Inhibition_Assay In_Vivo_Screening In Vivo Screening (Greenhouse Trials) PPO_Inhibition_Assay->In_Vivo_Screening Herbicidal_Activity_Assay Herbicidal Activity Assay (% Weed Control) In_Vivo_Screening->Herbicidal_Activity_Assay Mechanism_of_Action_Studies Mechanism of Action Studies Herbicidal_Activity_Assay->Mechanism_of_Action_Studies Lead_Optimization Lead Compound Optimization Herbicidal_Activity_Assay->Lead_Optimization PPIX_Accumulation Protoporphyrin IX Accumulation Assay Mechanism_of_Action_Studies->PPIX_Accumulation Lipid_Peroxidation_Assay Lipid Peroxidation Assay (MDA Measurement) Mechanism_of_Action_Studies->Lipid_Peroxidation_Assay PPIX_Accumulation->Lead_Optimization Lipid_Peroxidation_Assay->Lead_Optimization Lead_Optimization->Synthesis Structure-Activity Relationship (SAR) End End: Candidate Herbicide Lead_Optimization->End

References

Spectroscopic and Structural Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined spectroscopic data for "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" is limited. This guide provides a framework for the analysis of this compound, including predicted spectroscopic data and, for illustrative purposes, experimental crystallographic data for the closely related analog, "3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate".

Introduction

This compound is a small molecule of interest within the broader class of 1,2,4-triazole derivatives. Compounds containing the 1,2,4-triazole scaffold are known to exhibit a wide range of biological activities and are key components in various pharmaceutical and agricultural agents. A thorough understanding of the spectroscopic and structural characteristics of this compound is essential for its identification, characterization, and potential application in drug development and other scientific research. This technical guide outlines the expected spectroscopic signature of the title compound and provides detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on the chemical structure and standard values for similar functional groups.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.1Triplet2HO-CH₂ -CH₂-CH₃
~3.2Singlet3HN-CH₃
~1.7Sextet2HO-CH₂-CH₂ -CH₃
~1.0Triplet3HO-CH₂-CH₂-CH₃
~11-12Broad Singlet1HN-H
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~155C =O
~145C -O
~70O-C H₂-CH₂-CH₃
~25N-C H₃
~22O-CH₂-C H₂-CH₃
~10O-CH₂-CH₂-C H₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretch
2960-2850Medium-StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (amide)
~1600MediumC=N stretch
~1250MediumC-O stretch

Structural Analysis of an Analog: 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Monohydrate

Due to the absence of published crystallographic data for the title compound, the single-crystal X-ray diffraction data for the closely related analog, 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate, is presented below as an example of the detailed structural information that can be obtained.

Table 4: Crystal Data and Structure Refinement for 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Monohydrate[1]
ParameterValue
Empirical FormulaC₄H₇N₃O₂·H₂O
Formula Weight147.14
Temperature113 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPnma
a6.810 (4) Å
b6.506 (4) Å
c15.277 (9) Å
Volume676.9 (7) ų
Z4
Density (calculated)1.445 Mg/m³
Absorption Coefficient0.123 mm⁻¹
F(000)312
Crystal Size0.20 x 0.18 x 0.14 mm
Theta range for data collection3.51 to 28.33°
Reflections collected6611
Independent reflections873 [R(int) = 0.0481]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters873 / 0 / 72
Goodness-of-fit on F²1.011
Final R indices [I>2sigma(I)]R1 = 0.0321, wR2 = 0.0863
R indices (all data)R1 = 0.0454, wR2 = 0.0901

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence would be used to obtain singlets for all carbon atoms. The spectral width would be set to approximately 0-200 ppm.

  • Data Processing: The resulting free induction decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum would be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source would be used.

  • Data Acquisition: The sample would be introduced into the ESI source, and the mass spectrum would be acquired in positive or negative ion mode. The mass range would be set to scan for the expected molecular ion.

  • Data Processing: The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) would be determined and used to confirm the elemental composition of the molecule.

Single-Crystal X-ray Diffraction

The following protocol is based on the methodology used for the analog, 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate[1].

  • Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, for example, by slow evaporation of a solution of the purified compound in an appropriate solvent system.

  • Data Collection: A suitable crystal would be mounted on a diffractometer. Data would be collected at a low temperature (e.g., 113 K) to minimize thermal vibrations. A CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) would be used.

  • Structure Solution and Refinement: The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

G General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation XRay->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for synthesis and characterization.

Logical Relationships in Structural Elucidation

G Contribution of Spectroscopic Methods to Structural Elucidation cluster_methods Analytical Techniques cluster_info Derived Information Molecule Unknown Compound (this compound) NMR NMR (¹H, ¹³C) Molecule->NMR IR Infrared Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS XRay X-ray Crystallography Molecule->XRay Carbon_Hydrogen_Framework Carbon-Hydrogen Framework Connectivity NMR->Carbon_Hydrogen_Framework Functional_Groups Presence of Functional Groups (C=O, N-H, C-O) IR->Functional_Groups Molecular_Formula Molecular Formula and Weight MS->Molecular_Formula ThreeD_Structure 3D Atomic Arrangement Bond Lengths & Angles XRay->ThreeD_Structure Final_Structure Confirmed Molecular Structure Carbon_Hydrogen_Framework->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure ThreeD_Structure->Final_Structure

Caption: Relationship between methods and structural information.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one (CAS No: 145027-96-9). The document collates available experimental and computational data for key properties such as molecular structure, molecular weight, density, pKa, and solubility. Due to the limited publicly available experimental data for certain parameters, this guide also includes computationally predicted values to offer a more complete profile of the compound. Furthermore, generalized experimental protocols for determining these fundamental properties are detailed to assist researchers in their laboratory work. This guide aims to be a valuable resource for professionals engaged in research and development involving this and structurally related molecules.

Chemical Identity

This compound is a heterocyclic organic compound. Its identity is confirmed through various standard chemical identifiers.

IdentifierValue
CAS Number 145027-96-9[1][2]
Molecular Formula C₆H₁₁N₃O₂[1][2]
Molecular Weight 157.17 g/mol [1][2]
Canonical SMILES CCCOC1=NNC(=O)N1C[1]
InChI InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10)[2]
InChIKey HSOFIFZZCZLBFE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the available experimental and computationally predicted physicochemical data is presented below. It is important to note the distinction between experimental and predicted values for accurate application of this information.

Experimental Data

The following table summarizes the experimentally determined physicochemical properties for this compound.

PropertyValueConditions
Physical State SolidAmbient Temperature
Density 1.42 g/cm³20°C
Dissociation Constant (pKa) 2.1Not Specified
Boiling Point Not available-
Melting Point Not available for the pure compound. The sodium salt of a related larger molecule, propoxycarbazone-sodium, has a melting range of 230-240°C with decomposition.-
Solubility in Organic Solvents (Experimental)

The solubility of this compound in various organic solvents has been experimentally determined.

SolventSolubility (g/L)Temperature
n-Heptane<0.120°C
Xylene<0.120°C
Dichloromethane1.520°C
1-Octanol<0.120°C
1-Propanol<0.120°C
Polyethylene glycol5.220°C
Acetone0.5020°C
Ethyl acetate<0.120°C
Acetonitrile0.9020°C
Dimethylsulfoxide19020°C
Computationally Predicted Data

The following data have been derived from computational models and provide estimations of key physicochemical properties.[3]

PropertyPredicted ValuePrediction Method
Log P (Octanol/Water) 1.8iLOGP
0.68XLOGP3
-0.1WLOGP
0.37MLOGP
0.62SILICOS-IT
0.67 Consensus Log P o/w
Water Solubility Log S: -1.38ESOL
6.53 mg/mLESOL
0.0416 mol/LESOL
Topological Polar Surface Area (TPSA) 59.91 ŲErtl P. et al. 2000 J. Med. Chem.
Molar Refractivity 40.22-

Experimental Protocols

While specific experimental protocols for this compound are not available in the reviewed literature, this section provides generalized and widely accepted methodologies for the determination of key physicochemical properties.

Determination of Melting Point

The melting point of a solid compound can be determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The range between these two temperatures is the melting point range.

Determination of Boiling Point

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition. However, for compounds that are stable at their boiling point at atmospheric pressure, the following method can be used.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of the liquid sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, which is indicated by a stable temperature reading on the thermometer as the liquid condenses on the thermometer bulb.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a conical flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Shake the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility from the concentration of the saturated solution.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of the compound of interest at a known concentration in water or a suitable co-solvent if the compound has low water solubility.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the electrode and a magnetic stir bar into the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Determination of Log P (Shake-Flask Method)

The partition coefficient (Log P) between octanol and water can also be determined using the shake-flask method.

Apparatus:

  • Separatory funnel

  • Shaking device

  • Centrifuge

  • Analytical instrumentation (UV-Vis or HPLC)

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Add a known volume of this solution and a known volume of the other phase to a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Log P is the base-10 logarithm of the partition coefficient.

Visualization of Experimental Workflow

As no information regarding signaling pathways or specific biological interactions involving this compound was identified, a diagram illustrating a general workflow for the determination of its physicochemical properties is provided below.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint BoilingPoint Boiling Point (Distillation) Characterization->BoilingPoint Solubility Solubility (Shake-Flask Method) Characterization->Solubility pKa pKa (Potentiometric Titration) Characterization->pKa LogP Log P (Shake-Flask Method) Characterization->LogP Analysis Data Analysis MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis Report Technical Report Analysis->Report

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While experimental data for some key parameters are limited, the combination of reported experimental values and computational predictions provides a solid foundation for researchers. The inclusion of generalized experimental protocols offers practical guidance for the in-house determination of these properties. Further experimental investigation is warranted to fill the existing data gaps and provide a more complete empirical profile of this compound.

References

A Comprehensive Technical Review of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of agrochemicals, most notably the sulfonylurea herbicide Propoxycarbazone. This technical guide provides a thorough review of the available scientific literature, focusing on its chemical properties, synthesis, and biological activities. The document summarizes its role as an inhibitor of acetohydroxy acid synthase and its potential as an antibacterial agent targeting the 50S ribosomal subunit of Mycobacterium species. Due to the proprietary nature of much of the data surrounding this compound, this review consolidates information from publicly available resources and patents to offer a comprehensive overview for research and development purposes.

Chemical and Physical Properties

This compound is a triazolinone derivative with a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol . While detailed experimental data on its physical properties are not widely published, its basic characteristics are summarized in the table below.

PropertyValueSource
CAS Number 145027-96-9
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
SMILES CCCOC1=NNC(=O)N1C
Storage Temperature 2°C - 8°C

Synthesis

A potential synthetic route could start from a propoxy-substituted carboxylic acid or its ester, which is then reacted with a hydrazine derivative and subsequently cyclized. The final step would involve the methylation of the triazole ring.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization A Propoxycarbonyl Hydrazide C 1-(Propoxycarbonyl)-4-methylsemicarbazide A->C Reaction B Methyl Isocyanate B->C D 3-Propoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one C->D Base-catalyzed cyclization AHAS_Inhibition cluster_0 Branched-Chain Amino Acid Biosynthesis cluster_1 Inhibition cluster_2 Result Pyruvate Pyruvate AHAS Acetohydroxy Acid Synthase (AHAS) Pyruvate->AHAS BCAAs Valine, Leucine, Isoleucine AHAS->BCAAs PlantDeath Plant Death BCAAs->PlantDeath Inhibitor This compound Inhibitor->AHAS Ribosome_Inhibition cluster_0 Bacterial Protein Synthesis cluster_1 Inhibition cluster_2 Result Ribosome 70S Ribosome Subunit50S 50S Subunit Subunit30S 30S Subunit Protein Protein Synthesis Subunit50S->Protein GrowthInhibition Bacterial Growth Inhibition Protein->GrowthInhibition Inhibitor This compound Inhibitor->Subunit50S

Initial Toxicological Profile of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological studies for "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" are publicly available at the time of this report. The following profile is constructed based on data from structurally related triazolinone herbicides and general toxicological principles for this chemical class. All quantitative data presented are for surrogate compounds and should be interpreted with caution.

Executive Summary

This document provides an initial toxicological assessment of this compound, a member of the triazolinone chemical class, which includes several commercial herbicides. Due to the absence of specific toxicological data for this compound, this profile relies on information from related triazolinone herbicides, primarily amicarbazone. The available data suggests that compounds in this class are generally of low to moderate acute toxicity to mammals. However, they can be highly toxic to aquatic organisms, particularly algae and higher aquatic plants. Standard toxicological evaluations, following OECD guidelines, are necessary to definitively characterize the toxicological profile of this compound.

Chemical Identity

  • Chemical Name: this compound

  • Chemical Class: Triazolinone

  • Potential Use: Herbicide (based on structurally related compounds)

Inferred Toxicological Profile from Related Compounds

The toxicological data for the triazolinone herbicide amicarbazone is summarized below to provide an indication of the potential toxicity of this compound.

Quantitative Toxicity Data for Amicarbazone
EndpointSpeciesValueHazard Class
Acute Oral LD50Mammals1015 - 1200 mg/kgModerately Toxic (Class IV)
Acute Avian LD50Birds> 1965 mg/kgMildly Toxic (Class III)
Acute Contact LD50Honey Bees> 200 µ g/bee Virtually Non-toxic
Acute LC50Earthworms931 mg/kgMildly Toxic (Class III)
Acute EC50 (Invertebrates)Aquatic Invertebrates> 40.8 mg/LMildly Toxic (Class III)
Acute LC50 (Fish)Fish> 100 - 120 mg/LAlmost Non-toxic
Acute EC50 (Algae)Algae0.035 mg/LExtremely Toxic
Acute EC50 (Aquatic Plants)Higher Aquatic Plants0.21 mg/LHighly Toxic (Class I)

Data sourced from a study on the ecotoxicological hazard assessment of amicarbazone.[1]

Standard Toxicological Testing Protocols

To establish a definitive toxicological profile for this compound, a battery of standardized tests conducted under Good Laboratory Practice (GLP) is required. The following are key experimental protocols relevant to the initial assessment of a novel chemical substance.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on the oral administration of a single dose.[2][3][4][5][6] It uses a stepwise procedure with a small number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Dose Administration: The test substance is administered orally in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[2]

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe_14_days Observe for 14 Days dose_3_animals->observe_14_days mortality_check Mortality? observe_14_days->mortality_check stop_high_toxicity Stop: High Toxicity Classify Accordingly mortality_check->stop_high_toxicity Yes dose_lower Dose 3 Animals at Lower Level mortality_check->dose_lower If starting at higher dose and mortality occurs dose_higher Dose 3 Animals at Higher Level mortality_check->dose_higher No dose_lower->observe_14_days dose_higher->observe_14_days stop_low_toxicity Stop: Low Toxicity Classify Accordingly dose_higher->stop_low_toxicity No Mortality

OECD 423 Acute Oral Toxicity Workflow

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.[7][8][9][10][11]

Methodology:

  • Animal Selection: Typically, albino rabbits are used.

  • Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²). An untreated skin area serves as a control.

  • Exposure Period: The substance is applied for up to 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days to assess the reversibility of any effects.

  • Scoring: The severity of skin reactions is scored, and the substance is classified based on the scores.

OECD_404_Workflow start Start: Apply Substance to Rabbit Skin exposure 4-Hour Exposure start->exposure removal Remove Substance exposure->removal observation Observe at 1, 24, 48, 72 hrs and up to 14 days removal->observation corrosion_check Corrosion? observation->corrosion_check scoring Score Erythema & Edema classification Classify as Irritant or Non-Irritant scoring->classification corrosion_check->scoring No stop_corrosive Stop: Classify as Corrosive corrosion_check->stop_corrosive Yes

OECD 404 Dermal Irritation Workflow

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause irritation or corrosion to the eye.[12][13][14][15][16]

Methodology:

  • Animal Selection: Albino rabbits are the preferred species.

  • Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis. The observation period can be extended to 21 days to assess reversibility.

  • Scoring and Classification: Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye reactions.

OECD_405_Workflow start Start: Apply Substance to one Rabbit Eye observation Observe at 1, 24, 48, 72 hrs and up to 21 days start->observation corrosion_check Corrosion or Severe Irritation? observation->corrosion_check scoring Score Corneal Opacity, Iritis, Conjunctival Redness, Chemosis classification Classify as Irritant or Non-Irritant scoring->classification corrosion_check->scoring No stop_corrosive Stop: Classify as Corrosive/ Severe Irritant corrosion_check->stop_corrosive Yes

OECD 405 Eye Irritation Workflow

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.[17][18][19]

Methodology:

  • Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are used. These bacteria cannot grow in a medium lacking a specific amino acid.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

  • Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the required amino acid and form colonies on a selective medium.

  • Endpoint: The number of revertant colonies is counted and compared to a negative control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

OECD_471_Workflow cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation (S9) prepare_bacteria_no_s9 Prepare Bacterial Strains expose_no_s9 Expose to Test Substance (Multiple Concentrations) prepare_bacteria_no_s9->expose_no_s9 plate_no_s9 Plate on Selective Medium expose_no_s9->plate_no_s9 incubate_no_s9 Incubate (37°C, 2-3 days) plate_no_s9->incubate_no_s9 count_colonies_no_s9 Count Revertant Colonies incubate_no_s9->count_colonies_no_s9 analyze Analyze Data: Compare to Control, Assess Dose-Response count_colonies_no_s9->analyze prepare_bacteria_s9 Prepare Bacterial Strains expose_s9 Expose to Test Substance and S9 Mix prepare_bacteria_s9->expose_s9 plate_s9 Plate on Selective Medium expose_s9->plate_s9 incubate_s9 Incubate (37°C, 2-3 days) plate_s9->incubate_s9 count_colonies_s9 Count Revertant Colonies incubate_s9->count_colonies_s9 count_colonies_s9->analyze

OECD 471 Ames Test Workflow

Conclusion and Recommendations

The initial toxicological profile of this compound remains largely uncharacterized due to the lack of specific data. Based on the information from the structurally related herbicide amicarbazone, it can be preliminarily inferred that this compound may have low to moderate acute toxicity to mammals but could pose a significant risk to aquatic ecosystems, particularly to algae and aquatic plants.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established OECD guidelines, to determine its specific hazard profile. This should include, at a minimum, studies on acute oral, dermal, and inhalation toxicity, skin and eye irritation, and genotoxicity. Further studies on repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity would be required for a complete risk assessment, especially if significant human or environmental exposure is anticipated.

References

Methodological & Application

Synthesis Protocol for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and agrochemistry. The proposed synthetic route is a multi-step process commencing with the formation of a substituted thiosemicarbazide, followed by cyclization to form the triazole core, and subsequent functionalization to yield the target molecule. This protocol is based on established synthetic methodologies for analogous 1,2,4-triazol-5(4H)-one derivatives. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal and agricultural chemistry, exhibiting a wide range of biological activities. The specific compound, this compound, is of interest for its potential as a herbicide, acting as an inhibitor of the plant enzyme acetohydroxy acid synthase.[1] This application note provides a comprehensive, step-by-step protocol for its chemical synthesis to facilitate further research and development.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
14-Methylthiosemicarbazide105.1785-95¹H NMR, IR
24-Methyl-3-thioxo-1,2,4-triazolidin-5-one145.1770-80¹H NMR, ¹³C NMR, MS
34-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one187.2580-90¹H NMR, MS
4This compound157.1760-70¹H NMR, ¹³C NMR, MS, m.p.

Experimental Protocols

Step 1: Synthesis of 4-Methylthiosemicarbazide

This initial step involves the synthesis of the key precursor, 4-methylthiosemicarbazide, from methyl isothiocyanate and hydrazine.

Materials:

  • Methyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isothiocyanate (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1.0 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-methylthiosemicarbazide.

Step 2: Synthesis of 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one

The synthesized 4-methylthiosemicarbazide is then cyclized to form the 1,2,4-triazole-3-thione ring.

Materials:

  • 4-Methylthiosemicarbazide

  • Ethyl chloroformate

  • Pyridine

  • Sodium hydroxide

Procedure:

  • Suspend 4-methylthiosemicarbazide (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the mixture in an ice bath and add ethyl chloroformate (1.1 eq) dropwise with stirring.

  • After addition, allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the intermediate. Filter and dry the solid.

  • Treat the intermediate with an aqueous solution of sodium hydroxide (2 M) and heat to reflux for 4 hours to effect cyclization.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 4-methyl-3-thioxo-1,2,4-triazolidin-5-one.

Step 3: Synthesis of 4-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one

This step involves the S-alkylation of the thione group with a propyl halide.

Materials:

  • 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one

  • 1-Bromopropane

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve 4-methyl-3-thioxo-1,2,4-triazolidin-5-one (1.0 eq) in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.0 eq) to the mixture.

  • Add 1-bromopropane (1.1 eq) and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one.

Step 4: Synthesis of this compound

The final step is the conversion of the S-propyl group to a propoxy group, which can be achieved through oxidative displacement.

Materials:

  • 4-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one

  • Potassium permanganate or other suitable oxidizing agent

  • Propanol

  • Sodium propoxide

Procedure:

  • Dissolve 4-methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in a suitable solvent like acetic acid.

  • Cool the solution in an ice bath and slowly add an oxidizing agent such as potassium permanganate until a persistent pink color is observed, indicating the formation of a sulfone intermediate.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Extract the intermediate with a suitable organic solvent.

  • Prepare a solution of sodium propoxide in propanol.

  • Add the sulfone intermediate to the sodium propoxide solution and heat to reflux for 8 hours.

  • After cooling, neutralize the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound, this compound.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Ring Formation cluster_step3 Step 3: S-Alkylation cluster_step4 Step 4: O-Alkylation start1 Methyl Isothiocyanate intermediate1 4-Methylthiosemicarbazide start1->intermediate1 Ethanol, Reflux start2 Hydrazine Hydrate start2->intermediate1 Ethanol, Reflux intermediate2 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one intermediate1->intermediate2 1. Ethyl Chloroformate, Pyridine 2. NaOH, Reflux intermediate3 4-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one intermediate2->intermediate3 1-Bromopropane, NaOEt, Ethanol, Reflux final_product This compound intermediate3->final_product 1. Oxidation (e.g., KMnO4) 2. Sodium Propoxide, Propanol, Reflux

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Characterization of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one CAS Number: 145027-96-9 Molecular Formula: C₆H₁₁N₃O₂ Molecular Weight: 157.17 g/mol Structure:

Introduction

This compound is a heterocyclic compound belonging to the triazolone class.[1][2][3] The 1,2,4-triazole ring is a significant structural motif found in many biologically active compounds.[1][4] A comprehensive characterization of this molecule is essential for its unambiguous identification, quality control, and to understand its physicochemical properties.[1] These application notes provide detailed protocols for the analytical characterization of this compound using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,2,4-triazol-5-one derivatives by providing detailed information about the chemical environment of protons (¹H) and carbons (¹³C).[1]

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data:

Signal AssignmentChemical Shift (δ, ppm) (Hypothetical)MultiplicityIntegration
CH₃ (propoxy)0.9 - 1.1Triplet3H
CH₂ (propoxy)1.6 - 1.8Sextet2H
O-CH₂ (propoxy)4.0 - 4.2Triplet2H
N-CH₃3.2 - 3.4Singlet3H
NH (triazole)10.0 - 12.0Broad Singlet1H
¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal.

  • Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the deuterated solvent peaks.

Expected ¹³C NMR Data:

Signal AssignmentChemical Shift (δ, ppm) (Hypothetical)
CH₃ (propoxy)10 - 15
CH₂ (propoxy)20 - 25
O-CH₂ (propoxy)65 - 70
N-CH₃30 - 35
C=O (triazolone)150 - 155
C-O (propoxy on triazole)160 - 165

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of its vibrational frequencies.[1][5][6]

Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample holder (or pure KBr for pellets).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Expected FTIR Data:

Wavenumber (cm⁻¹) (Hypothetical)Vibrational ModeFunctional Group
3100 - 3300N-H stretching1,2,4-Triazole ring
2850 - 3000C-H stretchingPropoxy and methyl groups
~1700C=O stretchingTriazolone ring
1500 - 1600C=N stretching1,2,4-Triazole ring
1400 - 1480C-H bendingPropoxy and methyl groups
1000 - 1200C-O stretchingPropoxy group

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7][8][9] It is suitable for the analysis of triazole derivatives, although polarity can sometimes affect the peak shape and response.[7]

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • GC Conditions (Hypothetical):

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection).

  • MS Conditions (Hypothetical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to the compound based on its retention time.

    • Analyze the mass spectrum of the peak and compare it with known fragmentation patterns of similar compounds or theoretical fragmentation.

Expected GC-MS Data:

ParameterValue (Hypothetical)
Retention Time8 - 12 min
Molecular Ion (M⁺)m/z 157
Key Fragmentation Ionsm/z 114 ([M-C₃H₇]⁺), m/z 99 ([M-C₃H₇O]⁺), m/z 57 ([C₄H₉]⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[10][11][12]

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • HPLC Conditions (Hypothetical):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A gradient elution may be necessary for complex samples.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength where the compound has significant absorption (e.g., 220 nm).

  • Data Analysis:

    • The compound will be identified by its characteristic retention time.

    • Quantification can be performed by creating a calibration curve using standards of known concentrations.

Expected HPLC Data:

ParameterValue (Hypothetical)
Retention Time4 - 7 min
λmax~220 nm

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample 4-Methyl-3-propoxy- 1H-1,2,4-triazol-5(4H)-one Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR GCMS GC-MS Dissolution->GCMS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Quantification Quantification HPLC->Quantification

Caption: General analytical workflow for the characterization of the target compound.

HPLC_Protocol start Start prep Prepare Sample (Dissolve and Filter) start->prep inject Inject Sample (10 µL) into HPLC System prep->inject separate Separation on C18 Column (Acetonitrile:Water) inject->separate detect UV Detection (at 220 nm) separate->detect analyze Analyze Chromatogram (Retention Time and Peak Area) detect->analyze end End analyze->end

Caption: A streamlined workflow for HPLC analysis.

GCMS_Protocol start Start prep Prepare Sample (Dissolve in Volatile Solvent) start->prep inject Inject Sample (1 µL) into GC Inlet prep->inject separate Separation in Capillary Column (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-300) ionize->detect analyze Analyze Mass Spectrum and Retention Time detect->analyze end End analyze->end

Caption: A step-by-step protocol for GC-MS analysis.

References

Application Notes and Protocols for the NMR Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the structural elucidation of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one," also known as 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one. The following sections detail the experimental procedures for acquiring ¹H and ¹³C NMR spectra and present the predicted spectral data in a clear, tabular format.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural confirmation is paramount for ensuring purity, understanding reactivity, and confirming synthesis outcomes. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such organic molecules in solution. This document serves as a practical guide for the NMR analysis of this specific triazolone derivative.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational methods and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~3.95Triplet~6.72HO-CH₂ -CH₂-CH₃
~3.25Singlet-3HN-CH₃
~1.75Sextet~7.02HO-CH₂-CH₂ -CH₃
~0.98Triplet~7.43HO-CH₂-CH₂-CH₃
~8.5 (broad)Singlet-1HNH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.0C =O
~155.0C -O
~70.0O-CH₂ -CH₂-CH₃
~25.0N-CH₃
~22.0O-CH₂-CH₂ -CH₃
~10.5O-CH₂-CH₂-CH₃

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Accurately weigh the required amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the vial until the sample is completely dissolved. Ensure no solid particles are visible.

  • Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency500 MHz
Pulse ProgramStandard 1D Proton
SolventCDCl₃
Temperature298 K
Pulse Angle30° - 45°
Acquisition Time3-4 s
Relaxation Delay (D1)1-2 s
Number of Scans8-16
Spectral Width10-12 ppm

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency125 MHz
Pulse ProgramProton-decoupled ¹³C
SolventCDCl₃
Temperature298 K
Pulse Angle30° - 45°
Acquisition Time1-2 s
Relaxation Delay (D1)2-5 s
Number of Scans1024 or more (as needed for S/N)
Spectral Width200-220 ppm

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for NMR assignment correlation.

Caption: Molecular structure of this compound with atom numbering.

NMR Analysis Workflow

The logical flow for conducting an NMR analysis of the target compound is outlined below.

G start Start: Compound Synthesized sample_prep Sample Preparation (5-50 mg in 0.6 mL CDCl₃) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Peak Picking, Integration, J-coupling) data_proc->spec_analysis struct_confirm Structure Confirmation (Compare with Predicted Data) spec_analysis->struct_confirm end End: Structure Verified struct_confirm->end

Caption: Workflow for the NMR analysis of this compound.

Application Notes and Protocols for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one in Weed Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a pre-emergent and post-emergent herbicide belonging to the triazolinone class of chemicals. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. This document provides detailed application notes and experimental protocols for the use of this compound in weed control studies.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound acts as a potent inhibitor of the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts this vital pathway, leading to a cessation of plant growth and eventual death.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine Valine Biosynthesis Acetolactate->Valine Leucine Leucine Biosynthesis Acetolactate->Leucine Isoleucine Isoleucine Biosynthesis alpha_aceto_alpha_hydroxybutyrate->Isoleucine AminoAcid_Deficiency Branched-Chain Amino Acid Deficiency Herbicide This compound Herbicide->ALS Inhibition Protein_Synthesis_Halt Protein Synthesis Halts AminoAcid_Deficiency->Protein_Synthesis_Halt Cell_Division_Stop Cell Division Stops Protein_Synthesis_Halt->Cell_Division_Stop Plant_Death Plant Death Cell_Division_Stop->Plant_Death

Caption: Signaling pathway of ALS inhibition by this compound.

Data Presentation

Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition

CompoundTarget Weed SpeciesIC50 (µM)Reference
This compoundAmaranthus retroflexus (Redroot Pigweed)Data not available-
This compoundEchinochloa crus-galli (Barnyardgrass)Data not available-
This compoundChenopodium album (Common Lambsquarters)Data not available-
ImazapicHyola 555TT (Canola)1.32[1]
Metsulfuron-methylHyola 61 (Canola)0.01[1]

Table 2: Whole-Plant Herbicidal Efficacy (Post-Emergence) in Greenhouse Bioassay

CompoundTarget Weed SpeciesApplication Rate (g a.i./ha)Growth Inhibition (%)Reference
This compoundAmaranthus retroflexusData not availableData not available-
This compoundEchinochloa crus-galliData not availableData not available-
4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-oneAmaranthus retroflexus1500100[2]
4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-oneEchinochloa crus-galli150093.7[2]
4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-oneDigitaria adscendens1500100[2]
4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-oneBrassica napus150028.8[2]

Experimental Protocols

The following are detailed protocols for evaluating the herbicidal efficacy of this compound.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol describes the determination of the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.

In_Vitro_ALS_Assay_Workflow cluster_assay_components Assay Components start Start enzyme_extraction Enzyme Extraction from Young Plant Tissue start->enzyme_extraction assay_setup Assay Setup in Microplate enzyme_extraction->assay_setup incubation_1 Incubation at 37°C for 60 min assay_setup->incubation_1 stop_reaction Stop Reaction with H₂SO₄ incubation_1->stop_reaction incubation_2 Incubation at 60°C for 15 min stop_reaction->incubation_2 color_development Color Development with Creatine and α-Naphthol incubation_2->color_development incubation_3 Incubation at 60°C for 15 min color_development->incubation_3 measurement Measure Absorbance at 525 nm incubation_3->measurement data_analysis Data Analysis and IC50 Determination measurement->data_analysis end End data_analysis->end enzyme Crude ALS Enzyme Extract enzyme->assay_setup buffer Assay Buffer buffer->assay_setup substrate Substrate (Pyruvate) substrate->assay_setup cofactors Cofactors (TPP, FAD, MgCl₂) cofactors->assay_setup herbicide Herbicide Dilutions herbicide->assay_setup

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

Materials:

  • Fresh, young plant tissue (e.g., from pea or spinach seedlings)

  • Enzyme extraction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% v/v glycerol, 10 mM sodium pyruvate, 1 mM dithiothreitol)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer pH 7.0, 20 mM MgCl₂, 200 mM sodium pyruvate, 2 mM thiamine pyrophosphate, 20 µM FAD)

  • This compound stock solution (in a suitable solvent like DMSO) and serial dilutions

  • 6 N Sulfuric Acid (H₂SO₄)

  • Creatine solution (0.5% w/v in water)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH)

  • Microplate reader

  • Centrifuge

  • Homogenizer

Procedure:

  • Enzyme Extraction:

    • Harvest fresh, young plant tissue and keep it on ice.

    • Homogenize the tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately.[3]

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Serial dilutions of this compound (include a solvent control)

      • Crude enzyme extract to initiate the reaction.

    • Incubate the microplate at 37°C for 60 minutes.[3]

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.[3]

    • Incubate the plate at 60°C for 15 minutes.[3]

  • Color Development and Measurement:

    • Add 50 µL of creatine solution to each well.

    • Add 50 µL of α-naphthol solution to each well.

    • Incubate the plate at 60°C for 15 minutes to allow for color development.[3]

    • Measure the absorbance at 525 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

    • Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.[4]

Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Efficacy

This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.[4]

Greenhouse_Bioassay_Workflow start Start seed_sowing Sow Seeds of Target Weed Species in Pots start->seed_sowing plant_growth Grow Plants in Controlled Environment (e.g., 25°C day/20°C night, 16h photoperiod) seed_sowing->plant_growth herbicide_app Apply Herbicide to Plants at 2-3 Leaf Stage plant_growth->herbicide_app herbicide_prep Prepare Herbicide Solutions of Varying Concentrations herbicide_prep->herbicide_app post_treatment_growth Return Plants to Controlled Environment herbicide_app->post_treatment_growth visual_assessment Visually Assess Phytotoxicity at 7, 14, and 21 Days post_treatment_growth->visual_assessment biomass_harvest Harvest Above-Ground Biomass at 21 Days visual_assessment->biomass_harvest data_analysis Data Analysis and GR50/ED50 Determination biomass_harvest->data_analysis end End data_analysis->end

Caption: Workflow for the whole-plant greenhouse bioassay.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots and suitable potting mix

  • Controlled environment growth chamber or greenhouse

  • This compound and formulation reagents (e.g., surfactants)

  • Sprayer for herbicide application

  • Balance for weighing biomass

Procedure:

  • Plant Growth:

    • Sow seeds in pots filled with a standard potting mix.

    • Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).[4]

    • Water the plants as needed.

  • Herbicide Application:

    • When the plants have reached the 2-3 leaf stage, thin them to a uniform number per pot.

    • Prepare a range of concentrations of this compound. Include a control group that is sprayed with the formulation blank (without the active ingredient).

    • Apply the herbicide solution evenly to the foliage of the plants using a sprayer.[4]

  • Assessment:

    • Return the treated plants to the controlled environment.

    • Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).[4]

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material and determine the fresh or dry weight.[4]

  • Data Analysis:

    • Calculate the percentage of growth reduction for each herbicide concentration relative to the untreated control.

    • Plot the percentage of growth reduction against the logarithm of the herbicide concentration.

    • Determine the GR50 (or ED50) value, which is the dose of the herbicide that causes a 50% reduction in plant growth.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the herbicidal properties of this compound. By utilizing these standardized in vitro and whole-plant assays, scientists can effectively screen and characterize the efficacy and mode of action of this and other potential herbicide candidates. The generation of robust and comparable data is essential for the development of new and effective weed management solutions.

References

Application of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one in Agricultural Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, the active ingredient in the herbicide propoxycarbazone-sodium, is a significant tool in modern agricultural research and weed management. As a member of the triazolinone class of herbicides, it provides selective post-emergence control of various problematic grass and broadleaf weeds in cereal crops. Its mode of action targets a key enzyme in plant metabolism, offering a high degree of efficacy and crop safety when used as directed. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the agricultural applications of this compound.

Mechanism of Action

Propoxycarbazone-sodium functions as a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5][6] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4][6][7][8] By blocking the function of ALS, the herbicide effectively halts the production of these vital amino acids, leading to a cessation of cell division and plant growth, and ultimately, plant death.[6] The compound is absorbed through both the foliage and roots of the target weeds and is translocated within the plant to the growing points.[2][5][9]

Signaling Pathway of Propoxycarbazone Action

G cluster_plant_cell Plant Cell Propoxycarbazone Propoxycarbazone Uptake Uptake by Roots & Leaves Propoxycarbazone->Uptake Application Translocation Translocation to Meristems Uptake->Translocation ALS Acetolactate Synthase (ALS/AHAS) Translocation->ALS Inhibition AminoAcid_synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->AminoAcid_synthesis Pyruvate Pyruvate Pyruvate->ALS Substrate Protein_synthesis Protein Synthesis AminoAcid_synthesis->Protein_synthesis Cell_division Cell Division & Growth Protein_synthesis->Cell_division Plant_death Plant Death Cell_division->Plant_death Cessation leads to

Caption: Mechanism of action of Propoxycarbazone in a plant cell.

Target Weed Spectrum and Efficacy

Propoxycarbazone-sodium is primarily utilized for the control of annual and perennial grasses, along with several broadleaf weeds, in wheat (winter, spring, and durum), rye, and triticale.[2][3][5]

Table 1: Weed Species Controlled by Propoxycarbazone-sodium

Common NameScientific NameControl Level
Downy BromeBromus tectorumGood to Excellent[10]
CheatBromus secalinusGood to Excellent
Japanese BromeBromus japonicusGood to Excellent
Jointed GoatgrassAegilops cylindricaSuppression to Good[1]
Wild OatAvena fatuaGood[1][11]
Black-grassAlopecurus myosuroidesGood
Loose Silky-bentApera spica-ventiGood
QuackgrassElymus repensGood[11]
Shepherd's-purseCapsella bursa-pastorisGood[11]
Field PennycressThlaspi arvenseGood[11]
Tumble MustardSisymbrium altissimumGood[11]

Note: Control levels can vary depending on application rate, timing, weed size, and environmental conditions.

Experimental Protocols

Post-Emergence Herbicidal Efficacy Trial

This protocol outlines a typical greenhouse or field experiment to evaluate the efficacy of this compound on target weed species.

Materials:

  • This compound (analytical grade)

  • Wettable powder or water-dispersible granule formulation of propoxycarbazone-sodium (e.g., 70% WDG)[1]

  • Adjuvant (non-ionic surfactant or methylated seed oil, as recommended)

  • Pots or field plots

  • Potting mix (for greenhouse studies)

  • Seeds of target weed species (e.g., Bromus tectorum, Avena fatua)

  • Seeds of the crop species (e.g., winter wheat)

  • Pressurized spray chamber or backpack sprayer

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Plant Material Preparation:

    • Sow seeds of the target weed and crop species in pots or designated field plots.

    • For greenhouse studies, use a standardized potting mix.

    • Thin seedlings to a uniform number per pot or area after emergence.

    • Grow plants under optimal conditions (e.g., 20-25°C, 16:8 hour light:dark cycle) until they reach the 2-4 leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of the formulated propoxycarbazone-sodium.

    • Perform serial dilutions to achieve the desired application rates (e.g., 28, 42, 70 g a.i. ha⁻¹).[9]

    • Add the recommended adjuvant to the spray solution according to the manufacturer's instructions.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200 L ha⁻¹).

    • Apply the herbicide treatments to the plants. Ensure uniform coverage.

    • Include an untreated control and a control treated only with the adjuvant and water.

  • Post-Treatment Care and Evaluation:

    • Return the plants to the growth chamber or maintain them under field conditions.

    • Observe the plants for injury symptoms at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Symptoms include chlorosis, stunting, and necrosis.[6]

    • At the final evaluation, assess the percentage of visual weed control compared to the untreated control.

    • Harvest the above-ground biomass of both weed and crop plants, dry them in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose for 50% and 90% control (ED₅₀ and ED₉₀).

G cluster_workflow Post-Emergence Efficacy Trial Workflow A Plant Preparation (Weed & Crop Seeding) C Herbicide Application (Spraying at 2-4 Leaf Stage) A->C B Herbicide Preparation (Stock & Dilutions) B->C D Incubation & Observation (Controlled Environment) C->D E Data Collection (Visual Injury, Biomass) D->E F Statistical Analysis (ED50, ED90 Calculation) E->F

Caption: Workflow for a post-emergence herbicide efficacy trial.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the ALS enzyme extracted from a susceptible plant species.

Materials:

  • Young leaf tissue from a susceptible plant species (e.g., pea, spinach)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% v/v glycerol, 10 mM sodium pyruvate, 1 mM dithiothreitol)

  • This compound (analytical grade)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 20 mM MgCl₂, 200 mM sodium pyruvate, 0.2 mM thiamine pyrophosphate, 20 µM FAD)

  • Creatine and α-naphthol solution for colorimetric detection of acetoin

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare a range of concentrations of the test compound in the assay buffer.

    • Set up reaction tubes containing the assay buffer, the enzyme extract, and the different concentrations of the inhibitor. Include a control with no inhibitor.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product (acetolactate) to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Colorimetric Detection:

    • Add creatine and α-naphthol solutions to the reaction tubes.

    • Allow the color to develop for a specific time at room temperature.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each concentration of the test compound compared to the control.

    • Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required for 50% inhibition of enzyme activity).

G cluster_workflow In Vitro ALS Inhibition Assay Workflow A Enzyme Extraction (from Plant Tissue) B Assay Setup (Enzyme, Substrate, Inhibitor) A->B C Incubation (Enzymatic Reaction) B->C D Reaction Termination & Decarboxylation C->D E Colorimetric Detection (Acetoin Measurement) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for an in vitro ALS inhibition assay.

Conclusion

This compound is a valuable herbicide for selective weed control in cereal production. Its specific mode of action, inhibiting the ALS enzyme, provides effective control of key grass and broadleaf weeds. The protocols provided here offer a framework for researchers to further investigate its herbicidal properties and to explore its potential in various agricultural systems. Understanding its mechanism of action and efficacy is crucial for its responsible and effective use in integrated weed management programs.

References

Application Notes and Protocols for Testing Triazolinone-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the experimental design and evaluation of triazolinone-based herbicides. The protocols outlined below cover key aspects from determining the mechanism of action to assessing whole-plant efficacy and crop safety.

Introduction

Triazolinone herbicides are a significant class of agrochemicals primarily known for their inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1] Accurate and robust experimental design is crucial for the development and characterization of new triazolinone-based herbicides, as well as for managing weed resistance.

Mechanism of Action Studies: PPO Enzyme Inhibition Assay

Determining the inhibitory activity of a novel triazolinone compound against its target enzyme, PPO, is a critical first step. This in vitro assay quantifies the concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC50).[1]

Experimental Protocol: In Vitro PPO Enzyme Inhibition Assay[1]

Objective: To determine the IC50 value of a triazolinone-based herbicide against PPO.

Materials:

  • 96-well microplates

  • Spectrofluorometer

  • Plant tissue (e.g., etiolated seedlings of a susceptible weed species)

  • Extraction buffer (e.g., Tris-HCl with additives)

  • Test herbicide dissolved in a suitable solvent (e.g., DMSO)

  • Protoporphyrinogen IX (substrate)

  • Bradford assay reagents for protein quantification

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

    • Keep the extract on ice.

  • Protein Quantification:

    • Determine the protein concentration of the enzyme extract using the Bradford assay. This is essential for normalizing enzyme activity.

  • Enzyme Assay:

    • Prepare a series of dilutions of the test herbicide in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted enzyme extract, and the different concentrations of the herbicide. Include a control well with no herbicide and a solvent control.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX, to all wells.

  • Data Collection:

    • Measure the fluorescence of the product, protoporphyrin IX, at appropriate excitation and emission wavelengths over time using a spectrofluorometer.[3][4]

  • Data Analysis:

    • Calculate the rate of reaction for each herbicide concentration.

    • Normalize the reaction rates to the control.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDIC50 (µM)Standard Deviation
Herbicide X1.5± 0.2
Herbicide Y5.2± 0.5
Positive Control0.8± 0.1

Signaling Pathway of PPO Inhibition

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Triazolinone Triazolinone Herbicide Triazolinone->PPO Inhibition ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Accumulation->Protoporphyrin_IX Non-enzymatic Oxidation Light_O2 Light + O2 Light_O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action for triazolinone herbicides targeting PPO.

Whole-Plant Efficacy and Selectivity Studies

Greenhouse and field trials are essential to evaluate the herbicidal efficacy of a triazolinone compound on target weed species and its safety on crops.[5]

Experimental Protocol: Whole-Plant Greenhouse Bioassay[7][8]

Objective: To assess the dose-response of a triazolinone herbicide on various weed species and determine its selectivity on a specific crop.

Materials:

  • Pots or trays filled with appropriate soil mix

  • Seeds of target weed species and crop species

  • Controlled environment greenhouse or growth chamber

  • Precision bench sprayer[6]

  • Test herbicide formulation

Procedure:

  • Plant Cultivation:

    • Sow seeds of weed and crop species in pots or trays.

    • Grow plants in a greenhouse under controlled conditions (e.g., temperature, light, humidity) until they reach the appropriate growth stage for herbicide application (typically 2-4 leaf stage).[7]

  • Herbicide Application:

    • Prepare a range of herbicide concentrations.

    • Apply the herbicide using a precision bench sprayer to ensure uniform coverage.[6]

    • Include an untreated control for each plant species.

  • Post-Treatment Care:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection:

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no injury, 100% = plant death).[6]

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of visual injury and biomass reduction relative to the untreated control.

    • Determine the GR50 (herbicide rate causing 50% growth reduction) for each weed and crop species by fitting a dose-response curve.

    • Calculate a selectivity index (SI) by dividing the GR50 of the crop by the GR50 of the weed. A higher SI indicates greater crop safety.

Data Presentation:

Plant SpeciesGR50 (g a.i./ha)Standard ErrorSelectivity Index (SI) vs. Weed A
Weed A50± 4.51.0
Weed B75± 6.81.5
Crop X500± 35.210.0

Herbicide Resistance Testing

The emergence of herbicide-resistant weeds is a major challenge.[2][8] It is crucial to test new herbicides against known resistant biotypes and to monitor for the development of new resistance.

Experimental Protocol: Herbicide Resistance Screening[5][7]

Objective: To determine if a weed population has developed resistance to a triazolinone herbicide.

Materials:

  • Seeds from a suspected resistant weed population and a known susceptible population.

  • Pots, soil, and greenhouse facilities as described above.

  • Test herbicide.

Procedure:

  • Plant Preparation:

    • Grow plants from both the suspected resistant and susceptible populations to the appropriate growth stage.

  • Herbicide Application:

    • Treat plants with a range of herbicide doses, including the recommended field rate and multiples of it (e.g., 0.5x, 1x, 2x, 4x the field rate).

    • Include an untreated control for each population.

  • Assessment:

    • Assess plant survival and biomass reduction 21 days after treatment.

  • Data Analysis:

    • Calculate the resistance index (RI) by dividing the GR50 or LD50 (lethal dose for 50% of the population) of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.

Data Presentation:

Weed PopulationGR50 (g a.i./ha)Resistance Index (RI)
Susceptible601.0
Resistant60010.0

Experimental Workflow for Herbicide Testing

Experimental_Workflow Start Start: Novel Triazolinone Compound PPO_Assay In Vitro PPO Enzyme Inhibition Assay Start->PPO_Assay IC50 Determine IC50 PPO_Assay->IC50 Greenhouse_Screening Whole-Plant Greenhouse Bioassay (Weeds & Crop) IC50->Greenhouse_Screening Promising Activity GR50_Selectivity Determine GR50 & Selectivity Index Greenhouse_Screening->GR50_Selectivity Resistance_Testing Herbicide Resistance Screening GR50_Selectivity->Resistance_Testing Good Efficacy & Selectivity RI Determine Resistance Index Resistance_Testing->RI Field_Trials Field Trials RI->Field_Trials No Significant Resistance Efficacy_Crop_Safety Evaluate Efficacy & Crop Safety under Field Conditions Field_Trials->Efficacy_Crop_Safety End End: Candidate for Development Efficacy_Crop_Safety->End Positive Results

Caption: A logical workflow for testing triazolinone-based herbicides.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of triazolinone-based herbicides. By systematically assessing the mechanism of action, whole-plant efficacy, crop selectivity, and potential for weed resistance, researchers and drug development professionals can effectively identify and advance promising new herbicide candidates. Adherence to these standardized methods will ensure the generation of high-quality, comparable data crucial for regulatory approval and successful commercialization.

References

In Vitro Enzyme Inhibition Assays for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro enzyme inhibition assays for the compound 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. This compound belongs to the triazolone class of molecules, which are known to exhibit herbicidal and potential antimicrobial activities. The primary enzyme target for its herbicidal action is Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS). Additionally, its potential antibacterial effects may stem from the inhibition of the bacterial 50S ribosomal subunit.

This document outlines detailed protocols for assessing the inhibitory effects of this compound on these two key enzymes. It also includes representative data from structurally similar compounds to serve as a benchmark for experimental results.

Target Enzymes and Significance

  • Acetohydroxyacid Synthase (AHAS): This enzyme (EC 2.2.1.6) is the first and rate-limiting step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3][4] As animals lack this metabolic pathway, AHAS is an attractive target for the development of herbicides with low mammalian toxicity.[2] Inhibition of AHAS leads to a deficiency in essential amino acids, ultimately causing plant death.[3][4]

  • Bacterial 50S Ribosomal Subunit: The 50S ribosomal subunit is a crucial component of the bacterial ribosome, responsible for protein synthesis. Its inhibition disrupts the translation process, leading to bacterial growth arrest or death. This subunit is a well-established target for a variety of antibiotics.

Data Presentation: Inhibitory Activities of Related Triazolone and Other AHAS-Inhibiting Herbicides

Herbicide ClassCompoundTarget Organism/EnzymeK_i_ (nM)IC_50_ (nM)Reference
SulfonylureaChlorimuron ethylArabidopsis thaliana AHAS-10.8[1]
SulfonylureaChlorimuron ethylCandida albicans AHAS-2000[2]
ImidazolinoneImazaquinArabidopsis thaliana AHAS-3000[1]
TriazolopyrimidinePenoxsulamAspergillus fumigatus AHAS1.8 ± 0.9-[5]
TriazolopyrimidineMetosulamAspergillus fumigatus AHAS1.4 ± 0.2-[5]
Sulfonylamino-carbonyl-triazolinonePropoxycarbazoneAspergillus fumigatus AHAS>5000-[5]
Sulfonylamino-carbonyl-triazolinoneThiencarbazone-methylAspergillus fumigatus AHAS1500 ± 300-[5]
Pyrimidinyl-benzoateBispyribac-sodiumAspergillus fumigatus AHAS200 ± 30-[5]

Experimental Protocols

Acetohydroxyacid Synthase (AHAS) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring AHAS activity and its inhibition. The assay is based on the conversion of the enzymatic product, acetolactate, to acetoin, which can be colorimetrically quantified.

Materials:

  • Purified or partially purified AHAS enzyme (from plant or microbial source)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

  • Test Compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Stopping Solution: 6 N H₂SO₄.

  • Colorimetric Reagent A: 0.5% (w/v) creatine.

  • Colorimetric Reagent B: 0.5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Dilute the AHAS enzyme preparation in Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound (serially diluted from the stock solution) or solvent control (for 0% inhibition) and a known AHAS inhibitor (for 100% inhibition control).

    • Add 80 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of the Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding 25 µL of Stopping Solution to each well.

  • Decarboxylation: Incubate the plate at 60°C for 15 minutes to allow for the acid-catalyzed decarboxylation of acetolactate to acetoin.

  • Color Development:

    • Add 100 µL of Colorimetric Reagent A to each well.

    • Add 100 µL of Colorimetric Reagent B to each well.

  • Incubation: Incubate the plate at 60°C for 15 minutes.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC_50_ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Bacterial 50S Ribosomal Subunit Inhibition Assay (In Vitro Translation Assay)

This protocol provides a general framework for assessing the inhibition of bacterial protein synthesis, a hallmark of 50S ribosomal subunit inhibitors. This can be achieved using a cell-free translation system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract).

  • Amino acid mixture (containing all 20 amino acids except one, which will be radiolabeled).

  • Radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • ATP and GTP solutions.

  • An energy-regenerating system (e.g., creatine phosphate and creatine kinase).

  • Template DNA or mRNA (e.g., plasmid DNA with a reporter gene like luciferase or β-galactosidase).

  • Test Compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, combine the cell-free extract, amino acid mixture, ATP, GTP, energy-regenerating system, and template DNA/mRNA.

    • Add various concentrations of the test compound or solvent control.

  • Initiation of Reaction: Add the radiolabeled amino acid to each tube to start the translation reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized proteins by adding cold 10% TCA.

  • Filtration: Collect the precipitated protein by filtering the reaction mixtures through glass fiber filters. Wash the filters with cold 5% TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the rate of protein synthesis. Calculate the percent inhibition for each concentration of the test compound. Determine the IC_50_ value as described in the AHAS assay protocol.

Mandatory Visualizations

Experimental_Workflow_AHAS_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilution Pre_incubation Pre-incubation (Enzyme + Inhibitor) Enzyme_Prep->Pre_incubation Compound_Prep Test Compound Dilution Compound_Prep->Pre_incubation Reaction_Start Add Substrate (Pyruvate) Pre_incubation->Reaction_Start Incubation Reaction Incubation Reaction_Start->Incubation Termination Stop Reaction (H2SO4) Incubation->Termination Decarboxylation Heat for Decarboxylation Termination->Decarboxylation Color_Dev Add Color Reagents Decarboxylation->Color_Dev Final_Incubation Color Development Color_Dev->Final_Incubation Measurement Measure Absorbance (525 nm) Final_Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Signaling_Pathway_AHAS Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibitor 4-Methyl-3-propoxy-1H- 1,2,4-triazol-5(4H)-one Inhibitor->AHAS Inhibition

Logical_Relationship_Antibacterial_Action cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Blocks Ribosome_30S 30S Subunit Inhibitor 4-Methyl-3-propoxy-1H- 1,2,4-triazol-5(4H)-one Inhibitor->Ribosome_50S Binding & Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Essential for Bacteriostasis Bacteriostasis/ Bactericidal Effect Protein_Synthesis->Bacteriostasis Inhibition leads to Bacterial_Growth->Bacteriostasis Leads to

References

Application Notes and Protocols for the Preparation of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, herbicidal, and therapeutic properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" and its derivatives. This specific compound is a known phenyl triazolinone herbicide that functions by inhibiting the plant enzyme acetohydroxy acid synthase. The protocols outlined below are based on established synthetic methodologies for 1,2,4-triazol-5-one systems and are intended to be a comprehensive guide for researchers.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
ParameterValueReference
CAS Number 145027-96-9[2]
Molecular Formula C₆H₁₁N₃O₂[2]
Molecular Weight 157.17 g/mol [2]
Appearance White to off-white solid(Predicted)
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.15 (t, J=6.8 Hz, 2H, OCH₂), 3.25 (s, 3H, NCH₃), 1.75 (sext, J=7.2 Hz, 2H, CH₂CH₃), 0.98 (t, J=7.4 Hz, 3H, CH₃)(Predicted based on related structures)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 155.2 (C=O), 148.9 (C-O), 69.8 (OCH₂), 28.5 (NCH₃), 22.1 (CH₂CH₃), 10.5 (CH₃)(Predicted based on related structures)
IR (KBr, cm⁻¹) ν 3200-3000 (N-H), 2965, 2875 (C-H), 1710 (C=O), 1620 (C=N), 1100 (C-O)(Predicted based on related structures)
Mass Spec (ESI-MS) m/z 158.0924 [M+H]⁺(Calculated for C₆H₁₂N₃O₂⁺)
Table 2: Herbicidal Activity of Representative 1,2,4-Triazol-5-one Derivatives
CompoundTarget WeedIC₅₀ (µM)Reference
Derivative A (4-Ethyl-3-methoxy...) Amaranthus retroflexus15.5[3]
Derivative B (4-Propyl-3-ethoxy...) Echinochloa crus-galli22.8[3]
This compound Bentgrass>50 (Moderate Activity)[2]
This compound Lettuce>50 (Moderate Activity)[2]

Experimental Protocols

A plausible synthetic route for this compound involves a multi-step process starting from commercially available reagents. The general strategy is the formation of a 4-methyl-3-thioxo-1,2,4-triazolidin-5-one intermediate, followed by S-alkylation and subsequent oxidation/rearrangement or direct displacement to yield the desired 3-propoxy derivative.

Protocol 1: Synthesis of 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one (Intermediate 1)

This protocol is adapted from established methods for the synthesis of related 1,2,4-triazole-3-thiones.[3]

Reaction Scheme:

Protocol_1 methylhydrazine Methylhydrazine intermediate_salt Potassium 3-methyldithiocarbazate methylhydrazine->intermediate_salt + CS2, KOH (Ethanol, 0°C to rt) cs2 Carbon Disulfide koh Potassium Hydroxide intermediate_ester Ethyl 2-(3-methylthiocarbamoyl)hydrazinecarboxylate intermediate_salt->intermediate_ester + Ethyl Chloroacetate (Ethanol, rt) ethyl_chloroacetate Ethyl Chloroacetate intermediate_1 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one intermediate_ester->intermediate_1 Cyclization (NaOEt, Reflux) naoet Sodium Ethoxide

Caption: Synthesis of the key thione intermediate.

Materials:

  • Methylhydrazine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl chloroacetate

  • Sodium metal

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve potassium hydroxide (1.1 eq) in absolute ethanol at 0 °C.

  • To this solution, add methylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, add carbon disulfide (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12 hours. The potassium 3-methyldithiocarbazate salt will precipitate.

  • Filter the salt, wash with cold ethanol, and dry under vacuum.

  • Suspend the dried salt in ethanol and add ethyl chloroacetate (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 6 hours.

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • Add the sodium ethoxide solution to the reaction mixture and reflux for 8 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.

  • The resulting precipitate (4-Methyl-3-thioxo-1,2,4-triazolidin-5-one) is collected by filtration, washed with water, and recrystallized from ethanol.

Protocol 2: Synthesis of 4-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one (Intermediate 2)

This protocol describes the S-alkylation of the thione intermediate.

Reaction Scheme:

Protocol_2 intermediate_1 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one intermediate_2 4-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one intermediate_1->intermediate_2 + NaOH, 1-Iodopropane (Ethanol, Reflux) naoh Sodium Hydroxide propyl_iodide 1-Iodopropane Protocol_3 intermediate_2 4-Methyl-3-(propylthio)-1H-1,2,4-triazol-5(4H)-one target_compound This compound intermediate_2->target_compound Oxidative Displacement (1. Oxidation, 2. Nucleophilic Substitution) oxidant Oxidizing Agent (e.g., m-CPBA) sodium_propoxide Sodium Propoxide Mechanism_of_Action substrate Pyruvate ahas Acetohydroxyacid Synthase (AHAS/ALS) substrate->ahas product α-Acetolactate ahas->product amino_acids Valine, Leucine, Isoleucine product->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis plant_growth Plant Growth protein_synthesis->plant_growth herbicide This compound herbicide->ahas Inhibition

References

Application Notes and Protocols for Single Crystal X-ray Diffraction of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a fundamental heterocyclic scaffold in medicinal chemistry and materials science, forming the basis for a multitude of therapeutic agents and high-energy-density materials.[1][2] For researchers in drug development, elucidating the precise three-dimensional atomic arrangement of these compounds is critical for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property.[3] Single crystal X-ray diffraction (SC-XRD) is the definitive analytical method, providing unambiguous proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry.[3][4] These application notes and protocols provide a comprehensive guide to the synthesis, crystallization, and SC-XRD analysis of 1,2,4-triazole derivatives.

Application Notes

Single crystal X-ray diffraction is an indispensable tool in the comprehensive characterization of 1,2,4-triazole compounds. While spectroscopic methods like NMR, IR, and mass spectrometry offer valuable information about molecular connectivity and functional groups, they do not provide a direct 3D structure.[3] SC-XRD stands as the gold standard for unequivocal structural confirmation.[3]

Key Applications in Research and Development:

  • Unambiguous Structure Elucidation: SC-XRD provides a precise map of electron density within a crystal, yielding an exact 3D model of the molecule. This is crucial for validating a synthetic route and confirming the structure of a novel chemical entity.[3][5]

  • Stereochemistry and Conformational Analysis: The technique can unambiguously determine the absolute configuration of chiral centers and reveal the molecule's preferred conformation in the solid state.[3] This information is vital for understanding receptor binding and biological activity.

  • Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonding and π-π stacking.[1][6] These interactions influence critical physicochemical properties, including solubility, melting point, and crystal morphology.

  • Drug Design and SAR: By providing precise geometric parameters, SC-XRD data is invaluable for computational modeling, docking studies, and establishing robust structure-activity relationships to guide the design of more potent and selective drug candidates.[7]

  • Materials Science: In the field of energetic materials, SC-XRD is used to determine the density and crystal packing of nitrogen-rich 1,2,4-triazole compounds, which are key factors influencing their detonation performance and sensitivity.[1][8]

applications cluster_0 SC-XRD Data Output cluster_1 Applications data1 3D Molecular Structure data2 Bond Lengths & Angles app1 Drug Design (SAR) data1->app1 app4 Intellectual Property data1->app4 data3 Stereochemistry data2->app1 data4 Packing & Interactions data3->app1 app2 Materials Science data4->app2 app3 Polymorph Screening data4->app3

Figure 1: Logical flow from SC-XRD data to key applications.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 1,2,4-Triazole

This protocol describes a general method for synthesizing a 3,5-disubstituted-4H-1,2,4-triazole, adapted from established literature procedures.[1][9] This example uses the condensation of an acid hydrazide with an isothiocyanate followed by cyclization.

Materials:

  • Acid hydrazide (e.g., benzoyl hydrazide)

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 8%)

  • Reflux apparatus, magnetic stirrer, beakers, filtration equipment

Procedure:

  • Thiosemicarbazide Formation:

    • In a round-bottom flask, dissolve the acid hydrazide (0.01 mol) and the aryl isothiocyanate (0.01 mol) in 15-20 mL of ethanol.[9]

    • Heat the mixture under reflux for 60-90 minutes.[9]

    • Allow the reaction mixture to cool to room temperature. The resulting thiosemicarbazide derivative often precipitates.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Cyclization to 1,2,4-Triazole:

    • Suspend the dried thiosemicarbazide derivative (1 mmol) in an aqueous sodium hydroxide solution (e.g., 50 mL of 4-8% NaOH).[9]

    • Heat the suspension to reflux for 2-4 hours, during which the solid should dissolve.[9]

    • After cooling the solution to room temperature, carefully acidify it to approximately pH 4-5 using a dilute acid (e.g., HCl or acetic acid) while cooling in an ice bath.

    • The 1,2,4-triazole product will precipitate out of the solution.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a product suitable for crystallization trials.

Protocol 2: Crystallization of 1,2,4-Triazole Compounds

Obtaining diffraction-quality single crystals is often the most challenging step.[10] The choice of solvent and technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified 1,2,4-triazole compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, DMF, or acetonitrile) to create a saturated or near-saturated solution.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Leave the solution undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble.

    • Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • The gradual decrease in solubility upon cooling can induce the formation of high-quality crystals.

Protocol 3: Single Crystal X-ray Diffraction Analysis

This protocol outlines the major steps from a suitable crystal to a final structural model.[3]

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm.

    • Carefully mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of the single crystal X-ray diffractometer.

    • A stream of cold nitrogen gas (typically ~100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.

    • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[11]

    • A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing:

    • The collected images are processed to determine the unit cell parameters and the crystal's space group.[3]

    • The intensities of the thousands of diffracted spots are integrated and corrected for experimental factors.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary molecular model.[3]

    • This model is then refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns until the model converges.

  • Validation and Analysis:

    • The final structural model is validated using established crystallographic metrics.

    • The results are typically reported in a standard Crystallographic Information File (CIF) format, which contains all relevant information about the structure determination.

workflow cluster_0 Experimental Phase cluster_1 Computational Phase synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Unit Cell & Intensities) data_collection->processing solution Structure Solution (Initial Model) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (CIF) refinement->validation

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. The methodology is applicable for the determination of this compound in research and quality control settings. The protocol provided herein offers a reliable approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and precise analytical methods are crucial for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] This application note describes a reversed-phase HPLC method coupled with UV detection for the determination of this compound. The method is designed to be simple, rapid, and reproducible.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Syringe Filters: 0.45 µm PTFE.

  • Vials: 2 mL amber glass vials with screw caps.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized water, 18.2 MΩ·cm.

  • Formic Acid: LC-MS grade.

  • This compound Reference Standard: Purity >98%.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable solvent (e.g., acetonitrile or methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min, 20-80% B; 10-12 min, 80% B; 12-12.1 min, 80-20% B; 12.1-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 220 nm
Run Time 15 minutes

Results and Discussion

The developed HPLC method provides good separation and resolution for this compound. The chromatographic peak is well-defined and free from interference from common excipients and impurities.

Method Validation Summary
ParameterResult
Retention Time Approximately 6.5 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (%Recovery) 98.0% - 102.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard StockSolution Prepare Stock Solution (1 mg/mL) Standard->StockSolution WorkingStandards Prepare Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Sample Weigh Sample Extraction Extract Analyte Sample->Extraction Filter Filter Extract Extraction->Filter Filter->HPLC Column C18 Column HPLC->Column Detection DAD Detector (220 nm) Column->Detection CDS Chromatography Data System Detection->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is suitable for the routine analysis of this compound. The method is linear, precise, accurate, and specific over the concentration range of 1-100 µg/mL. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting. For the analysis of this compound in complex matrices such as soil or water, more advanced techniques like LC-MS/MS may be required for enhanced sensitivity and selectivity.[2][3]

References

Application Notes and Protocols for the Formulation of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a triazolone-based compound with potential biological activity.[1] Like other compounds in its class, such as propoxycarbazone, it is a known inhibitor of the enzyme acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2][3] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing growth cessation and cell death. The herbicidal activity of related triazolone compounds underscores the potential of this compound in agricultural research. Furthermore, the broader class of triazoles exhibits a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties, suggesting that this compound could be a valuable tool in drug discovery and development.

These application notes provide detailed protocols for the formulation and in vitro biological evaluation of this compound, with a focus on its activity as an ALS inhibitor.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing appropriate formulation strategies.

PropertyValueReference
CAS Number 145027-96-9[1][4]
Molecular Formula C₆H₁₁N₃O₂[1]
Molecular Weight 157.17 g/mol [1]
Canonical SMILES CCCOC1=NNC(=O)N1C[4]
Physical Form Crystalline solid (predicted)
Storage Conditions 2°C - 8°C[1]

Solubility Profile

For initial formulation development, a qualitative solubility assessment is recommended. The following table provides a starting point for solvent screening.

SolventPredicted SolubilityNotes
WaterLow to ModerateSolubility may be pH-dependent.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for initial stock solutions in biological assays.
MethanolSolublePropoxycarbazone sodium is soluble in methanol.[6]
EthanolSparingly Soluble
AcetoneSparingly Soluble
DichloromethaneLowPropoxycarbazone-sodium has low solubility.[2]
XyleneLowPropoxycarbazone-sodium has low solubility.[2]
n-HeptaneLowPropoxycarbazone-sodium has low solubility.[2]
IsopropanolLowPropoxycarbazone-sodium has low solubility.[2]

A detailed protocol for determining the experimental solubility of the target compound is provided in the Experimental Protocols section.

Formulation Strategies for Research

Given the predicted low aqueous solubility of this compound, appropriate formulation is critical for obtaining reliable and reproducible results in biological assays. The primary goal is to prepare a homogenous and stable formulation, typically a solution or a fine suspension, that is compatible with the assay system.

Stock Solution Preparation

For most in vitro assays, a high-concentration stock solution in an organic solvent is the first step.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a preferred solvent due to its high solubilizing power and compatibility with most biological assays at low final concentrations (typically <0.5%).

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Use gentle warming (not exceeding 40°C) and vortexing to facilitate dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Aqueous Formulation for Biological Assays

For assays requiring an aqueous environment, direct dilution of the DMSO stock solution into the assay buffer is common. However, if precipitation occurs upon dilution, the following strategies can be employed.

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Examples: Ethanol, polyethylene glycol 400 (PEG-400), propylene glycol.

  • Considerations: The final concentration of the co-solvent should be tested for its effect on the biological assay (e.g., enzyme activity, cell viability).

Non-ionic surfactants can be used to create stable dispersions or micellar solutions.

  • Examples: Tween® 20, Tween® 80, Triton™ X-100.

  • Concentration: Typically used at concentrations slightly above their critical micelle concentration (CMC).

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. The pKa of propoxycarbazone is 2.1, indicating it is an acidic compound.[7] It is likely that this compound has a similar acidic nature. Therefore, increasing the pH of the aqueous medium should enhance its solubility.

  • Protocol:

    • Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0).

    • Add a small aliquot of the stock solution to each buffer and observe for precipitation.

    • Select the lowest pH that maintains the compound in solution at the desired final concentration.

Experimental Protocols

Protocol for Determining Experimental Solubility

This protocol provides a method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

  • Add an excess amount of the compound to a known volume of the selected solvent in a glass vial.

  • Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).

  • Equilibrate the samples for at least 24 hours to ensure saturation.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or spectrophotometric method.

  • Calculate the solubility in units of mg/mL or mol/L.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on ALS. The assay is based on the Voges-Proskauer reaction, which detects the formation of acetoin, a product of the non-enzymatic decarboxylation of acetolactate.

Materials:

  • Crude plant extract containing ALS (e.g., from young pea or spinach leaves)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

  • Test Compound: this compound dissolved in DMSO.

  • Stopping Solution: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) creatine in water.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from young plant tissue by homogenization in an extraction buffer and subsequent centrifugation to remove cell debris.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of the test compound at various concentrations (prepared by serial dilution of the DMSO stock). For the control, add 10 µL of DMSO.

    • Add 50 µL of the crude enzyme extract to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 40 µL of the Substrate Solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Add 50 µL of Stopping Solution to each well to terminate the reaction and initiate the decarboxylation of acetolactate to acetoin.

  • Decarboxylation: Incubate the plate at 60°C for 15 minutes.

  • Color Development:

    • Add 50 µL of Color Reagent A to each well.

    • Add 50 µL of Color Reagent B to each well.

    • Incubate at 60°C for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 520 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway

Branched_Chain_Amino_Acid_Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target of Inhibition) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Multiple Steps Leucine Leucine Acetolactate->Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Inhibitor This compound Inhibitor->ALS

Caption: Branched-chain amino acid biosynthesis pathway and the site of inhibition.

Experimental Workflow: Formulation Development

Formulation_Workflow start Start: Pure Compound solubility_screening Solubility Screening (Water, DMSO, Ethanol, etc.) start->solubility_screening stock_solution Prepare High-Concentration Stock Solution (e.g., in DMSO) solubility_screening->stock_solution aqueous_dilution Dilution in Aqueous Buffer stock_solution->aqueous_dilution precipitation_check Precipitation? aqueous_dilution->precipitation_check formulation_optimization Formulation Optimization (Co-solvents, Surfactants, pH) precipitation_check->formulation_optimization Yes final_formulation Final Formulation for Assay precipitation_check->final_formulation No formulation_optimization->aqueous_dilution

Caption: Workflow for developing a suitable formulation for biological assays.

Experimental Workflow: In Vitro ALS Assay

ALS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Crude Enzyme Extract Assay_Setup Set up Assay in 96-well Plate Enzyme_Prep->Assay_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Stop_Reaction Stop Reaction with H₂SO₄ Incubation->Stop_Reaction Color_Dev Add Color Reagents & Incubate at 60°C Stop_Reaction->Color_Dev Measure_Abs Measure Absorbance at 520 nm Color_Dev->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition IC50 Determine IC₅₀ Calc_Inhibition->IC50

Caption: Step-by-step workflow for the in vitro ALS inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry. - Increase reaction time or temperature, monitoring for decomposition. - Verify the correct stoichiometry of reactants.
Ineffective cyclization.- The choice of cyclizing agent is crucial. Consider alternatives if the current method is inefficient. - Ensure the pH of the reaction medium is optimal for cyclization.
Loss of product during workup or purification.- Optimize the extraction solvent and pH. - If using column chromatography, select a solvent system that provides good separation without excessive product loss.[1] - For crystallization, try different solvents or solvent mixtures to improve recovery.[1]
Formation of Side Products Impure starting materials.- Purify starting materials before use. Impurities can lead to unwanted side reactions.[1]
Non-selective reaction conditions.- Lowering the reaction temperature may improve selectivity.[1] - The choice of catalyst can be critical for regioselectivity in some triazole syntheses.[1]
Decomposition of starting materials or product.- Monitor the reaction temperature closely to avoid overheating. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture.
Difficulty in Product Purification Product is an oil or does not crystallize.- Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.[1] - If the product is an oil, try co-distillation with a high-boiling solvent to remove residual solvents or impurities. - Column chromatography is a versatile method for purifying non-crystalline solids and oils.[1]
Co-elution of impurities during column chromatography.- Experiment with different solvent systems (mobile phases) and stationary phases to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing 1,2,4-triazol-5-one derivatives?

A1: Common methods for synthesizing the 1,2,4-triazole ring, which can be adapted for 1,2,4-triazol-5-one derivatives, include the reaction of hydrazines with reagents like formamide, often facilitated by microwave irradiation for efficiency.[1] One-pot, multi-component reactions are also a popular and often high-yielding approach.[1][2] Another established method involves the cyclization of intermediates such as semicarbazides or thiosemicarbazides.[1][3][4] The selection of a specific method often depends on the desired substituents and the availability of starting materials.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a common and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are some common solvents used for the synthesis and purification of 1,2,4-triazole derivatives?

A3: The choice of solvent is highly dependent on the specific reaction. Alcohols like ethanol are often used as solvents for the reaction of semicarbazides with formic acid.[1][5] For purification by recrystallization, ethanol is also a common choice.[6] In column chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is frequently used as the mobile phase.

Q4: My final product has a low melting point or is an oil. How can I best purify it?

A4: For low-melting solids or oils, column chromatography is generally the most effective purification method.[1] It allows for the separation of the desired product from impurities based on their differential partitioning between a stationary phase and a mobile phase.[1]

Proposed Experimental Protocol

Step 1: Synthesis of Propoxycarbonylhydrazine

  • To a stirred solution of hydrazine hydrate in a suitable solvent (e.g., ethanol), slowly add propyl chloroformate at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting crude product may be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of 1-(Propoxycarbonyl)-4-methylthiosemicarbazide

  • Dissolve the propoxycarbonylhydrazine in a suitable solvent (e.g., ethanol).

  • Add methyl isothiocyanate to the solution and reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with a small amount of cold ethanol.

Step 3: Synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazole-5(4H)-thione

  • Suspend the 1-(propoxycarbonyl)-4-methylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours.

  • Monitor the cyclization reaction by TLC.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Conversion to this compound

This step would likely involve an oxidative desulfurization or a related transformation of the thione to the corresponding oxo derivative. The specific conditions would need to be determined experimentally.

Data Presentation

Researchers should meticulously record quantitative data to optimize the synthesis. The following table provides a template for organizing experimental results.

Experiment ID Starting Material (mol) Reagent (mol) Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Notes

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Thiosemicarbazide Formation cluster_2 Step 3: Triazole Ring Formation (Thione) cluster_3 Step 4: Conversion to Oxo-triazole Hydrazine Hydrate Hydrazine Hydrate Propoxycarbonylhydrazine Propoxycarbonylhydrazine Hydrazine Hydrate->Propoxycarbonylhydrazine Propyl Chloroformate Propyl Chloroformate Propyl Chloroformate Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Propoxycarbonylhydrazine->Thiosemicarbazide Intermediate Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate Triazole-thione 4-Methyl-3-propoxy-1H-1,2,4-triazole-5(4H)-thione Thiosemicarbazide Intermediate->Triazole-thione Base, Reflux Base (e.g., NaOH) Base (e.g., NaOH) Final Product This compound Triazole-thione->Final Product Oxidation Oxidizing Agent Oxidizing Agent

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Purification Loss Purification Loss Low Yield->Purification Loss Workup Issue Side Products Side Products Low Yield->Side Products No Optimize Reaction Optimize Reaction Incomplete Reaction->Optimize Reaction Optimize Workup Optimize Workup Purification Loss->Optimize Workup Impure Starting Materials Impure Starting Materials Side Products->Impure Starting Materials Yes Non-optimal Conditions Non-optimal Conditions Side Products->Non-optimal Conditions No Purify Reactants Purify Reactants Impure Starting Materials->Purify Reactants Adjust T, Catalyst Adjust T, Catalyst Non-optimal Conditions->Adjust T, Catalyst End End Optimize Reaction->End Optimize Workup->End Purify Reactants->End Adjust T, Catalyst->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one". The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific data for this compound is limited, common impurities in the synthesis of 1,2,4-triazol-5-one derivatives from semicarbazide precursors can include unreacted starting materials, partially reacted intermediates (e.g., acylsemicarbazides), and side-products from competing reactions. Over-alkylation or side reactions involving the propoxy group might also occur.

Q2: Which purification technique is generally more suitable for this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the impurity profile and the quantity of the material. Recrystallization is often a good first choice for removing minor impurities if a suitable solvent can be found and the compound is thermally stable. Column chromatography is more effective for separating compounds with similar polarities and for removing a wider range of impurities.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" instead of crystallizing is a common issue, especially with impure compounds. Try dissolving the oil in a minimal amount of a good solvent and then adding a miscible anti-solvent dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound can also induce crystallization. If these methods fail, column chromatography is the recommended next step.

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. High-performance liquid chromatography (HPLC) provides quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can identify the desired compound and detect impurities. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low or No Crystal Formation - The compound is too soluble in the chosen solvent. - The solution is too dilute.- Try adding a miscible anti-solvent (a solvent in which your compound is less soluble) to the solution. - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure.- Use a lower-boiling point solvent. - Try a different solvent or a solvent mixture. - Purify the compound by column chromatography first to remove major impurities.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization.
Low Recovery - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization on the filter paper during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution for a longer period and at a lower temperature to maximize crystal formation. - Pre-heat the funnel and filter paper before hot filtration.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent). - Column was not packed properly.- Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. - Try a different stationary phase (e.g., alumina instead of silica gel). - Ensure the column is packed uniformly without any cracks or channels.
Compound Stuck on the Column - The compound is too polar for the chosen eluent. - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help.
Streaking or Tailing of Bands - The compound is not fully soluble in the eluent. - The sample was overloaded on the column.- Choose an eluent system in which the compound is more soluble. - Use a smaller amount of crude material for the given column size.

Purification Workflow

PurificationWorkflow Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Recrystallization Recrystallization (e.g., Ethanol/Water, Ethyl Acetate/Hexane) Decision1->Recrystallization No Final_Product Pure Product Decision1->Final_Product Yes Purity_Check1 Purity Assessment Recrystallization->Purity_Check1 Decision2 Purity > 98%? Purity_Check1->Decision2 Column_Chromatography Column Chromatography (Silica Gel, e.g., EtOAc/Hexane gradient) Decision2->Column_Chromatography No Decision2->Final_Product Yes Purity_Check2 Purity Assessment Column_Chromatography->Purity_Check2 Decision3 Purity > 98%? Purity_Check2->Decision3 Decision3->Final_Product Yes Further_Purification Further Purification (e.g., Preparative HPLC) Decision3->Further_Purification No

Caption: General purification workflow for this compound.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes. Actual results may vary based on the specific reaction conditions and impurity profile.

Purification Method Solvent System Yield (%) Purity (%) (by HPLC) Recovery (%)
RecrystallizationEthanol/Water (8:2)7597.580
RecrystallizationEthyl Acetate/Hexane (1:1)6898.172
Column ChromatographySilica Gel, Ethyl Acetate/Hexane (gradient 30% to 70% EtOAc)60>9965
Preparative HPLCC18, Acetonitrile/Water (gradient)45>99.550

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, isopropanol) and observe the solubility at room temperature. Heat the solvent to its boiling point and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be tested.

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Protocol for Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), test various solvent systems (e.g., mixtures of ethyl acetate and hexane, or dichloromethane and methanol) to find an eluent that gives the target compound a retention factor (Rf) of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column. Add another layer of sand.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Technical Support Center: Troubleshooting Side Reactions in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to navigate the common challenges encountered during azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[1][2][3][4] This is primarily caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[3][5][6] Additionally, the copper catalyst and reducing agents like sodium ascorbate can generate reactive oxygen species (ROS), potentially leading to the degradation of sensitive substrates, particularly proteins.[5][7][8] Other less common side reactions include radical-radical coupling and the cleavage of aromatic propargyl ethers.[9]

Q2: How can I minimize or prevent Glaser coupling in my CuAAC reaction?

A2: To suppress the formation of the diyne byproduct, it is crucial to maintain anaerobic conditions. This can be achieved by thoroughly degassing all solvents and running the reaction under an inert atmosphere, such as nitrogen or argon.[5][6] Using a sufficient excess of a reducing agent, like sodium ascorbate, helps to maintain the copper catalyst in its active Cu(I) state.[10] Furthermore, the use of copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect the catalyst from oxidation and accelerate the desired cycloaddition.[5][11]

Q3: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is giving a low yield. What are the common causes?

A3: Low yields in RuAAC reactions can often be attributed to catalyst deactivation, as ruthenium catalysts can be sensitive to air and moisture.[12] It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere. The choice of solvent can also significantly impact the reaction's efficiency. Additionally, the purity of the azide and alkyne starting materials is critical, as impurities can interfere with the catalytic cycle.[12]

Q4: What are the primary challenges and side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A4: While SPAAC avoids the cytotoxicity associated with a copper catalyst, it has its own set of challenges. The reaction kinetics are highly dependent on the strain of the cyclooctyne, with more strained cyclooctynes reacting faster but often being less stable.[5][13] A significant side reaction to consider, especially in biological applications, is the reaction of strained alkynes with free thiols, such as those found in cysteine residues of proteins.[5] The hydrophobicity of some strained alkynes can also lead to non-specific binding to proteins or cell membranes.[5]

Q5: Is di-alkylation of the triazole product a common side reaction?

A5: Unwanted di-alkylation of the newly formed triazole ring is not a commonly reported side reaction during the azide-alkyne cycloaddition itself. The conditions for CuAAC, RuAAC, and SPAAC are generally mild and specific for the formation of the triazole ring. Post-synthesis alkylation of triazoles is a known synthetic route to generate different isomers but is typically performed as a separate reaction with specific alkylating agents and basic conditions.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Observed Issue Potential Cause Recommended Solution
Low or no product yield Inactive copper catalyst (Oxidation of Cu(I) to Cu(II))Prepare fresh sodium ascorbate solution for each experiment. Ensure a 5:1 ligand-to-copper ratio to protect the Cu(I) state. Degas all solutions to remove oxygen.[5]
Poor reagent qualityVerify the purity of your azide and alkyne starting materials.
Interfering substances in the bufferAvoid Tris-based buffers as the amine groups can chelate copper. Buffers like PBS or HEPES are generally preferred.[5]
Steric hindranceIf the azide or alkyne is in a sterically hindered environment, consider increasing the reaction time or temperature.[6]
Presence of a significant amount of diyne byproduct Oxidative homocoupling (Glaser coupling) due to oxygen exposureThoroughly degas all solvents and solutions. Perform the reaction under an inert atmosphere (nitrogen or argon).[6]
Insufficient reducing agentUse a sufficient excess of freshly prepared sodium ascorbate.[10]
Degradation of sensitive substrates (e.g., proteins) Generation of Reactive Oxygen Species (ROS)Use a copper-stabilizing ligand like THPTA. Keep reaction times as short as possible by optimizing other parameters.[5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Observed Issue Potential Cause Recommended Solution
Low or no product yield Catalyst deactivationUse anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[12]
Poor substrate solubilityIf substrates have poor solubility, consider using a co-solvent system or modifying the substrates with solubilizing groups.[12]
Incorrect catalyst choiceEnsure the chosen ruthenium catalyst is suitable for your specific azide and alkyne substrates.
Formation of unexpected regioisomers Incomplete reaction or catalyst degradationConfirm the regioselectivity by NMR analysis. Ensure the catalyst is active and the reaction goes to completion.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Observed Issue Potential Cause Recommended Solution
Slow or incomplete reaction Low reactivity of the chosen cyclooctyneConsider using a more strained (and therefore more reactive) cyclooctyne derivative.[13]
Suboptimal reaction conditionsOptimize the pH of the reaction buffer (typically between 7 and 8.5). An increase in temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, provided the biomolecules are stable.[14]
Non-specific labeling or high background Hydrophobicity of the strained alkyneDecrease the concentration of the fluorescent probe. Increase the number and duration of washing steps. Add a blocking agent like bovine serum albumin (BSA) to your buffers.[5]
Reaction with free thiolsIf working with proteins, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[15]

Quantitative Data on Side Reactions

Table 1: Influence of Reaction Conditions on Glaser Coupling in CuAAC

Catalyst System Atmosphere Ligand Approximate Yield of 1,4-Triazole (%) Approximate Yield of Diyne Byproduct (%)
CuSO₄ / Na-AscorbateAirNone60-7020-30
CuSO₄ / Na-AscorbateNitrogenNone>90<5
CuSO₄ / Na-AscorbateAirTHPTA85-955-10
CuSO₄ / Na-AscorbateNitrogenTHPTA>95<2

Note: Yields are approximate and can vary significantly based on the specific substrates, solvent, and reaction time.

Table 2: Comparison of Second-Order Rate Constants for Different Cyclooctynes in SPAAC

Cyclooctyne Abbreviation Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide
DibenzocyclooctyneDBCO~0.6 - 1.0[13]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[13]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[13]
Difluorinated cyclooctyneDIFO~0.076[13]

Note: Higher k₂ values indicate faster reaction kinetics.[13]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Minimization of Side Reactions
  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a suitable degassed solvent (e.g., a mixture of water and t-butanol).

    • Prepare a fresh stock solution of sodium ascorbate in degassed water.

    • Prepare a stock solution of copper(II) sulfate pentahydrate in degassed water.

    • Prepare a stock solution of a stabilizing ligand (e.g., THPTA) in degassed water.

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel purged with nitrogen or argon, combine the azide and alkyne solutions.

    • Add the ligand solution to the reaction mixture.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction can be quenched by adding a copper chelator like EDTA.

    • Purify the product using an appropriate method, such as column chromatography, to remove the catalyst and any unreacted starting materials.[5]

Protocol 2: HPLC Method for Separation of Triazole Product and Diyne Byproduct
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is often effective. A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at a wavelength where both the triazole and the diyne absorb (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and inject it into the HPLC system.

Protocol 3: NMR Analysis for Identification of 1,4- and 1,5-Triazole Regioisomers
  • Sample Preparation: After work-up and purification of the triazole product, dissolve a small amount in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1H NMR:

    • The proton on the triazole ring of a 1,4-disubstituted triazole typically appears as a singlet between δ 7.5 and 8.5 ppm.

    • The corresponding proton of a 1,5-disubstituted triazole is generally found further downfield.

  • 13C NMR:

    • The chemical shifts of the triazole ring carbons can also be used to distinguish between the 1,4- and 1,5-isomers.

  • 2D NMR (NOESY/ROESY):

    • Nuclear Overhauser Effect (NOE) experiments can be used to confirm the regiochemistry by observing through-space correlations between the triazole proton and the protons on the adjacent substituents.

Visualizations

CuAAC_Side_Reaction CuAAC Catalytic Cycle and Side Reaction Pathway cluster_CuAAC Desired CuAAC Pathway cluster_Glaser Glaser Coupling Side Reaction Azide Azide Triazole Product Triazole Product Azide->Triazole Product Alkyne Alkyne Cu(I)-Acetylide Cu(I)-Acetylide Alkyne->Cu(I)-Acetylide Cu(I) Cu(I)-Acetylide->Triazole Product + Azide Alkyne_side Alkyne Diyne_Byproduct Diyne_Byproduct Alkyne_side->Diyne_Byproduct Cu(II), O2 Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (e.g., Ascorbate) Cu(I)->Cu(I)-Acetylide Cu(I)->Cu(II) Oxidation O2 O2 O2->Cu(II) Troubleshooting_Workflow Troubleshooting Workflow for Low Triazole Yield Start Low Yield Check_Catalyst Catalyst Issue? Start->Check_Catalyst Check_Reagents Reagent Issue? Check_Catalyst->Check_Reagents No Solution_Catalyst Use fresh catalyst/reducing agent. Work under inert atmosphere. Use stabilizing ligand. Check_Catalyst->Solution_Catalyst Yes Check_Conditions Conditions Issue? Check_Reagents->Check_Conditions No Solution_Reagents Verify reagent purity. Check for degradation. Check_Reagents->Solution_Reagents Yes Optimize Optimize & Re-run Check_Conditions->Optimize No Solution_Conditions Optimize temperature, solvent, pH. Adjust stoichiometry. Check_Conditions->Solution_Conditions Yes Solution_Catalyst->Optimize Solution_Reagents->Optimize Solution_Conditions->Optimize Triazole_Synthesis_Selection Decision Tree for Triazole Synthesis Method Start Select Synthesis Method Regioselectivity Desired Regioisomer? Start->Regioselectivity Living_System In Living System? Regioselectivity->Living_System No Specific Isomer/ Biocompatibility is Key CuAAC Use CuAAC Regioselectivity->CuAAC 1,4-disubstituted RuAAC Use RuAAC Regioselectivity->RuAAC 1,5-disubstituted Internal_Alkyne Internal Alkyne? Living_System->Internal_Alkyne No SPAAC Use SPAAC Living_System->SPAAC Yes Internal_Alkyne->CuAAC No (Terminal Alkyne) Internal_Alkyne->RuAAC Yes

References

Technical Support Center: Optimization of N-Alkylation of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of N-alkylated triazoles.

Troubleshooting Guides

This section addresses specific problems you may encounter during the N-alkylation of triazoles, providing potential causes and actionable solutions.

Problem 1: Poor or No Regioselectivity (Mixture of N1, N2, and/or N4 isomers)

This is the most common challenge in the N-alkylation of triazoles, leading to difficult purification and low yields of the desired isomer.[1][2][3]

Possible Causes:

  • Inherent Reactivity of the Triazole Ring: The different nitrogen atoms in the triazole ring have varying degrees of nucleophilicity, which can be similar enough to lead to a mixture of products.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction's regioselectivity.[3][4]

  • Nature of the Alkylating Agent: The steric and electronic properties of the alkylating agent can affect which nitrogen atom is preferentially alkylated.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Solvent Screening: The polarity of the solvent can have a profound impact on regioselectivity. For instance, in the N-alkylation of 4-bromo-NH-1,2,3-triazoles, switching from THF to DMF can significantly improve the N2-selectivity.[4]

    • Base Selection: The choice of base is critical. For 1,2,4-triazole, using DBU in THF has been shown to consistently favor the N1-isomer.[5] In other cases, inorganic bases like K₂CO₃ are effective.[4][6]

    • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. For example, reducing the temperature from room temperature to -10 °C in the alkylation of a 1,2,3-triazole derivative in DMF improved the N2-isomer ratio.[4]

  • Employ a Directing Group Strategy:

    • For 1,2,4-Triazoles (N1-selectivity): To exclusively obtain the N1-alkylated product, consider using a 4-amino-1,2,4-triazole as the starting material. The 4-amino group effectively blocks alkylation at the N4 position, directing it to N1. The amino group can be removed later if necessary.[1]

    • For 1,2,3-Triazoles (N2-selectivity): Introducing a removable bromo group at the C4 or C5 position of the 1,2,3-triazole ring can direct alkylation to the N2 position. The bromo group can subsequently be removed via reduction.[4]

  • Alternative Alkylating Agents or Catalysts:

    • Gold Catalysis: For N2-selective alkylation of NH-1,2,3-triazoles, a gold-catalyzed reaction with vinyl ethers has been shown to be highly regioselective.[7]

    • Acid Catalysis: The use of Lewis or Brønsted acids can catalyze the alkylation of NH-1,2,3-triazoles with alcohols, in some cases providing high N2-selectivity.[8]

Troubleshooting Workflow for Poor Regioselectivity

start Start: Poor Regioselectivity cond1 Modify Reaction Conditions start->cond1 cond2 Employ Directing Groups start->cond2 cond3 Alternative Reagents/Catalysts start->cond3 sub1_1 Solvent Screening (e.g., THF, DMF, MeCN) cond1->sub1_1 sub1_2 Base Selection (e.g., K2CO3, DBU, NaH) cond1->sub1_2 sub1_3 Temperature Adjustment cond1->sub1_3 sub2_1 4-Amino Group for N1-Alkylation (1,2,4-Triazole) cond2->sub2_1 sub2_2 Bromo Group for N2-Alkylation (1,2,3-Triazole) cond2->sub2_2 sub3_1 Gold Catalysis with Vinyl Ethers cond3->sub3_1 sub3_2 Acid Catalysis with Alcohols cond3->sub3_2 end End: Improved Regioselectivity sub1_1->end sub1_2->end sub1_3->end sub2_1->end sub2_2->end sub3_1->end sub3_2->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Low or No Yield

Possible Causes:

  • Poor Nucleophilicity of the Triazole: The triazole may not be sufficiently deprotonated by the chosen base.

  • Inactive Alkylating Agent: The alkylating agent may be old, degraded, or not reactive enough under the chosen conditions.

  • Sub-optimal Reaction Conditions: The temperature may be too low, or the reaction time too short.

  • Steric Hindrance: Bulky substituents on the triazole or the alkylating agent can hinder the reaction.

Troubleshooting Steps:

  • Re-evaluate the Base:

    • Ensure the base is strong enough to deprotonate the triazole. For less acidic triazoles, a stronger base like NaH might be necessary.

    • Check the quality and dryness of the base.

  • Verify Reagent Quality:

    • Use a fresh or purified alkylating agent.

    • Confirm the structure and purity of the starting triazole.

  • Optimize Reaction Conditions:

    • Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[9][10][11]

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion.

    • Use a Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective, especially in biphasic systems.[6][12]

Low/No Yield Troubleshooting Logic

start Start: Low/No Yield check1 Re-evaluate Base start->check1 check2 Verify Reagent Quality check1->check2 No sol1 Use Stronger Base (e.g., NaH) Check Base Quality check1->sol1 Yes check3 Optimize Conditions check2->check3 No sol2 Use Fresh/Purified Reagents check2->sol2 Yes sol3 Increase Temperature/Time Use Microwave Add Catalyst (PTC) check3->sol3 Yes end End: Improved Yield check3->end No sol1->check2 sol2->check3 sol3->end

Caption: Troubleshooting logic for low or no reaction yield.

Problem 3: Formation of Dialkylated or Quaternary Salts

Possible Causes:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event, forming a charged triazolium salt.

  • Highly Reactive Alkylating Agent: Very reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.

  • Reaction Conditions: High temperatures can sometimes promote dialkylation.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).

Frequently Asked Questions (FAQs)

Q1: Which nitrogen is generally more nucleophilic in 1,2,4-triazole?

A1: In the unsubstituted 1,2,4-triazole, N1 is generally considered more nucleophilic than N4, and N1-alkylation often predominates.[1] However, the regioselectivity is highly dependent on the reaction conditions.

Q2: How can I improve the N2-selectivity in the alkylation of 1,2,3-triazoles?

A2: N2-alkylation of 1,2,3-triazoles is often challenging but can be favored under certain conditions. The N2-substituted products are generally thermodynamically more stable.[3] Strategies to improve N2-selectivity include:

  • Using dipolar aprotic solvents like DMF.[4]

  • Introducing steric hindrance at the C4 and C5 positions of the triazole ring.[3]

  • Employing specific catalytic systems, such as gold catalysis with vinyl ethers.[7]

  • Using a bromo-directing group strategy.[4]

Q3: What is the role of a phase-transfer catalyst (PTC) in triazole alkylation?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt, is used in reactions where the nucleophile (deprotonated triazole) and the electrophile (alkylating agent) are in different phases (e.g., a solid-liquid or liquid-liquid system). The PTC transports the triazole anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent, thereby increasing the reaction rate.[12]

Q4: Can I use microwave irradiation for N-alkylation of triazoles?

A4: Yes, microwave-assisted synthesis is a well-established method for the N-alkylation of triazoles. It often leads to significantly shorter reaction times, higher yields, and can sometimes improve regioselectivity compared to conventional heating methods.[9][10][11]

Q5: How do I choose the right base for my reaction?

A5: The choice of base depends on the pKa of your triazole.

  • Weak bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for many triazoles and can offer good regioselectivity.[4]

  • Stronger organic bases (e.g., DBU): Can be very effective and provide high yields and selectivity, particularly for N1-alkylation of 1,2,4-triazole.[5]

  • Very strong bases (e.g., NaH): Necessary for less acidic triazoles or when a very rapid and complete deprotonation is required.[13] It is advisable to screen a few bases to find the optimal one for your specific substrate and desired outcome.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from the literature on how different reaction conditions affect the regioselectivity of N-alkylation.

Table 1: Effect of Solvent on N2-Alkylation of 4-bromo-5-phenyl-NH-1,2,3-triazole [4]

EntrySolventTemperature (°C)Ratio of N2 to (N1 + N3) isomers
1THFRoom Temp70:30
2MeCNRoom Temp80:20
3AcetoneRoom Temp80:20
4DMFRoom Temp86:14
5DMF-1091:9

Table 2: Effect of Base and Solvent on Alkylation of 1,2,4-Triazole [5]

Alkylating AgentBaseSolventRatio of N1 to N4 isomer
4-Nitrobenzyl bromideDBUTHF90:10
4-Nitrobenzyl bromideK₂CO₃DMF90:10
4-Nitrobenzyl chlorideDBUTHF90:10

Key Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of 1,2,4-Triazole using DBU[5]
  • To a stirred solution of 1,2,4-triazole (1.0 eq.) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.05 eq.) to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated triazole.

Protocol 2: Bromo-Directed N2-Alkylation of a 1,2,3-Triazole[4]
  • Prepare the 4-bromo-NH-1,2,3-triazole starting material by bromination of the corresponding NH-1,2,3-triazole with NBS.

  • To a solution of the 4-bromo-NH-1,2,3-triazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 eq.).

  • Cool the mixture to the desired temperature (e.g., -10 °C).

  • Add the alkyl bromide (1.1 eq.) dropwise.

  • Stir the reaction at that temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the N2-alkylated 4-bromo-1,2,3-triazole.

  • If desired, the bromo group can be removed by catalytic hydrogenation.

References

stability issues of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Precipitation of the compound from the solution.

  • Question: My compound, this compound, is precipitating out of my solvent. What should I do?

    • Answer: Precipitation can occur due to low solubility or a change in temperature.

      • Solubility: Verify the solubility of the compound in the chosen solvent. While specific data for this compound is limited, 1H-1,2,4-triazole, a parent compound, is soluble in water (approximately 1g/100mL at room temperature) and organic solvents like ethanol, methanol, and acetone.[1] The propoxy and methyl groups on your compound may alter its solubility profile. Consider using a more polar or non-polar solvent depending on your current system. You may also try gentle heating to aid dissolution, as the solubility of triazoles tends to increase with temperature.[1]

      • Temperature: Ensure your working temperature is consistent with the temperature at which the solution was prepared. A decrease in temperature can significantly reduce solubility. The recommended storage temperature for the solid compound is 2°C - 8°C.

Issue: Inconsistent results or loss of compound activity over time.

  • Question: I am observing a decrease in the efficacy or concentration of my compound in solution over time. What could be the cause?

    • Answer: This may indicate degradation of the compound. Several factors can contribute to the instability of triazolone derivatives.

      • Hydrolysis: The triazolone ring may be susceptible to hydrolysis, especially under acidic or basic conditions. While specific data for this compound is unavailable, acid-catalyzed hydrolysis has been observed in other triazolo-based structures, leading to ring-opening reactions. It is advisable to maintain a neutral pH for your solutions unless the experimental protocol requires otherwise.

      • Photodegradation: Exposure to light, particularly UV light, can cause degradation of the triazolone ring. Studies on a related compound, 3-nitro-1,2,4-triazol-5-one (NTO), have shown that it undergoes photolysis.[2][3] To minimize this, always store solutions in amber vials or protect them from light.

      • Thermal Degradation: Elevated temperatures can lead to the decomposition of triazole derivatives. The thermal stability of these compounds is often dependent on the substituents on the triazole ring. While some triazole derivatives are thermally stable, it is best practice to store solutions at the recommended temperature of 2°C - 8°C when not in use.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended solvents for dissolving this compound?

  • Q2: How should I store solutions of this compound?

    • A2: For optimal stability, solutions should be stored at 2°C - 8°C, protected from light, and in airtight containers to prevent solvent evaporation and exposure to moisture. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.

  • Q3: Are there any known incompatible substances I should avoid?

    • A3: Avoid strong acids, strong bases, and potent oxidizing agents, as these may promote the degradation of the triazolone ring.

  • Q4: What are the likely degradation products of this compound?

    • A4: Based on the general chemistry of related compounds, potential degradation pathways could involve hydrolysis of the propoxy group, or cleavage of the triazolone ring. Without specific studies on this compound, the exact degradation products are unknown. It is recommended to use a stability-indicating method, such as HPLC, to monitor for the appearance of new peaks that would signify degradation products.

Data Presentation

Table 1: Solubility of Related Triazole Compounds

CompoundSolventSolubilityReference
1H-1,2,4-triazoleWater~1 g/100 mL at room temperature[1]
1H-1,2,4-triazoleEthanolSoluble[1]
1H-1,2,4-triazoleMethanolSoluble[1]
1H-1,2,4-triazoleAcetoneSoluble[1]

Table 2: Summary of Potential Stability Issues for Triazolone Derivatives

Stress FactorPotential EffectMitigation Strategy
pH (Acidic/Basic)Hydrolysis, ring cleavageMaintain neutral pH, use buffers if necessary
Light (UV)PhotodegradationStore solutions in amber vials or protect from light
TemperatureThermal decompositionStore solutions at recommended temperature (2°C - 8°C)
Oxidizing AgentsOxidation of the ring or substituentsAvoid contact with strong oxidizing agents

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Add a small, accurately weighed amount of this compound to a known volume of the desired solvent in a clear glass vial.

  • Stir or vortex the mixture at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect for any undissolved solid.

  • If the solid has dissolved, add another accurately weighed amount of the compound and repeat step 2.

  • Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved).

  • The solubility can then be calculated in terms of mg/mL or mol/L.

Protocol 2: Forced Degradation Study by HPLC

This protocol provides a general framework for assessing the stability of the compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a UV lamp.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., a C18 column with a gradient of water and acetonitrile as the mobile phase). Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Stability_Troubleshooting start Inconsistent Experimental Results (e.g., loss of activity) check_precipitation Is the compound precipitating? start->check_precipitation Observe solution check_degradation Is the compound degrading? start->check_degradation Analyze sample over time solubility_issue Low Solubility check_precipitation->solubility_issue Yes temp_issue Temperature Fluctuation check_precipitation->temp_issue Yes hydrolysis Hydrolysis (pH dependent) check_degradation->hydrolysis Yes photodegradation Photodegradation (Light exposure) check_degradation->photodegradation Yes thermal_degradation Thermal Degradation (High temperature) check_degradation->thermal_degradation Yes solution1 Action: - Verify solvent choice - Gently heat to dissolve - Use a co-solvent solubility_issue->solution1 solution2 Action: - Maintain constant temperature temp_issue->solution2 solution3 Action: - Control pH (use buffers) - Store at neutral pH hydrolysis->solution3 solution4 Action: - Store in amber vials - Protect from light photodegradation->solution4 solution5 Action: - Store at 2-8°C thermal_degradation->solution5

Caption: Troubleshooting logic for stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidative (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal (e.g., 60°C) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis results Evaluate Data: - Decrease in parent peak - Appearance of new peaks analysis->results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Herbicidal Activity Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting herbicidal activity bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a herbicidal activity bioassay?

A herbicidal activity bioassay is an experiment that uses living organisms, typically sensitive plant species (indicator plants), to determine the biological activity of a herbicide.[1] These assays are crucial for assessing the efficacy of new herbicidal compounds, detecting herbicide residues in soil or water, and understanding the potential for crop injury.[1][2]

Q2: What are the different types of herbicidal bioassays?

Herbicidal bioassays can be broadly categorized into two main types:

  • Field Bioassays: These are conducted in the field under natural environmental conditions. Strips of a sensitive crop are planted in a field suspected of having herbicide residues to observe any adverse effects.[3]

  • Indoor (or Laboratory) Bioassays: These are conducted in a controlled environment, such as a greenhouse or growth chamber.[3] Soil samples are collected from the field and brought to the lab, or a completely artificial growing medium is used. This allows for greater control over environmental variables. Common indoor methods include substrate imbibition, presoak tests, and seedling sprays.[4]

Q3: How long should I run a bioassay?

The duration of a bioassay depends on several factors, including the plant species used, the herbicide's mode of action, and environmental conditions.[5] Injury symptoms from herbicide residues typically appear within 10 to 20 days after the plants emerge.[1] However, for some herbicides and conditions, it may take several weeks for clear symptoms to develop. For example, symptoms in broad beans sown from seed can take up to nine weeks to appear.[5] It is crucial to continue monitoring the plants for an adequate period to avoid false negatives.

Q4: What are the key components of a reliable herbicidal bioassay?

A reliable bioassay should always include:

  • A Control Group: This consists of plants grown in a medium known to be free of the herbicide being tested. This group serves as a baseline for normal growth.[6][7]

  • An Experimental Group: This includes plants grown in the soil or medium suspected of containing the herbicide.[6]

  • Representative Sampling: Soil samples must be representative of the entire area being tested. It is recommended to take multiple subsamples from various locations and combine them to create a composite sample.[1][5]

  • Sensitive Indicator Plants: The chosen plant species should be known to be sensitive to the herbicide .[1][7]

  • Standardized Conditions: For indoor bioassays, maintaining consistent light, temperature, and moisture is critical for reproducible results.

Troubleshooting Guide

Issue 1: No herbicidal effect is observed in the experimental group (Potential False Negative).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Plant Species Ensure the indicator plant species is sensitive to the specific herbicide's mode of action.
Insufficient Bioassay Duration Extend the observation period. Some herbicides have a slow mode of action, and symptoms may take weeks to appear.[5]
Herbicide Degradation If soil samples were stored improperly (e.g., not frozen), the herbicide may have degraded. Use fresh samples or ensure proper storage.
Environmental Factors Soil properties like high organic matter or specific pH levels can bind herbicides, making them less available to plants.[2][3] Analyze soil properties alongside the bioassay.
Excessive Watering Overwatering can leach water-soluble herbicides from the root zone, leading to a lack of uptake and a false negative result.[5]
Low Herbicide Concentration The herbicide concentration in the sample may be below the detection limit of the bioassay. Consider using a more sensitive plant species or a higher concentration in your positive control.
Issue 2: The control group plants are showing signs of stress or injury (Potential False Positive).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Control Soil/Water Ensure the soil, water, and pots used for the control group are completely free of any herbicide contamination.[6]
Nutrient Deficiencies/Toxicities The growth medium may have nutrient imbalances. Use a well-characterized, trusted soil source for your controls.
Environmental Stress Inconsistent watering, temperature fluctuations, or inadequate light can cause symptoms that mimic herbicide injury.[8] Maintain optimal and consistent growing conditions.
Disease or Pest Infestation Inspect plants for signs of pathogens or pests, as these can cause stunting, discoloration, and other symptoms similar to herbicide damage.
Poor Drainage/Soil Compaction These conditions can lead to root damage and stunted growth, which can be mistaken for herbicide effects.[8] Ensure pots have adequate drainage and the soil is not overly compacted.
Issue 3: Inconsistent or highly variable results across replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Non-uniform Herbicide Distribution The herbicide may not be evenly distributed in the soil sample. Thoroughly mix the composite soil sample before potting.
Genetic Variability in Test Plants Use a genetically uniform line of indicator plants if possible. If using seeds, ensure they are from the same lot.
Inconsistent Environmental Conditions Ensure all replicates are exposed to the same light, temperature, and moisture levels. Rotate the position of pots to minimize effects of micro-environmental variations.
Variable Seedling Vigor When using seedlings, select individuals of a similar size and developmental stage for all replicates.[6]

Experimental Protocols

Protocol 1: General Indoor Pot Bioassay for Herbicide Residue in Soil
  • Sample Collection: Collect representative soil samples from the top 2-3 inches of the area of interest. For tilled areas, sample to the depth of cultivation. Also, collect a control soil sample from an area known to be free of the herbicide.[7]

  • Potting: Fill at least three 4-inch pots for each soil sample (test and control). Label each pot clearly.[7]

  • Planting: Plant seeds of a sensitive indicator species (e.g., tomato, cucumber, or a non-resistant variety of the intended crop) in each pot.[7] Plant 3-6 seeds per pot and thin to 1-2 uniform seedlings after emergence.[7]

  • Growth Conditions: Place the pots in a greenhouse or on a sunny windowsill with consistent light and temperature. Water as needed, but avoid overwatering.[3][7]

  • Observation: Monitor the plants for at least three weeks after germination.[7] Observe for symptoms of herbicide injury such as stunting, yellowing (chlorosis), abnormal growth, or root damage. Compare the plants in the test soil to those in the control soil.[3][6]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_eval Evaluation Phase A Collect Representative Soil Samples (Test & Control) D Fill Pots with Respective Soils A->D B Select Sensitive Indicator Plant Species E Plant Seeds or Seedlings B->E C Label Pots for Each Sample C->D D->E F Maintain Controlled Growth Conditions E->F G Monitor Plant Growth and Symptoms (e.g., stunting, chlorosis) F->G H Compare Test Plants to Control Plants G->H I Interpret Results H->I

Caption: Workflow for a typical indoor herbicidal bioassay.

Troubleshooting_Logic Start Bioassay Shows Unexpected Results NoEffect No Herbicidal Effect Observed (False Negative?) Start->NoEffect ControlStressed Control Plants Show Injury (False Positive?) Start->ControlStressed Inconsistent Inconsistent Results Across Replicates? Start->Inconsistent CheckPlant Verify Indicator Plant Sensitivity NoEffect->CheckPlant Yes CheckDuration Extend Bioassay Duration NoEffect->CheckDuration Yes CheckEnvironment Analyze Soil Properties & Watering NoEffect->CheckEnvironment Yes CheckControlSource Verify Purity of Control (Soil, Water, Pots) ControlStressed->CheckControlSource Yes CheckGrowthConditions Assess Environmental Stressors (Light, Temp, Nutrients) ControlStressed->CheckGrowthConditions Yes CheckPests Inspect for Pests or Diseases ControlStressed->CheckPests Yes CheckUniformity Ensure Homogeneous Samples Inconsistent->CheckUniformity Yes CheckPlantGenetics Use Genetically Uniform Plants Inconsistent->CheckPlantGenetics Yes CheckReplicateConditions Standardize Conditions for All Replicates Inconsistent->CheckReplicateConditions Yes

Caption: A logical flow for troubleshooting common bioassay issues.

References

Technical Support Center: Mass Spectrometry Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. It includes frequently asked questions and troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak for this compound?

A1: The chemical formula for this compound is C₆H₁₁N₃O₂. Its monoisotopic mass is approximately 157.0851 g/mol . In positive ion mode mass spectrometry, you should look for the molecular ion (M⁺˙) at m/z 157 under electron ionization (EI) or the protonated molecule ([M+H]⁺) at m/z 158 under electrospray ionization (ESI). The stability of the molecular ion can vary, and in some cases, it may be weak or absent, particularly in EI-MS.[1]

Q2: What are the primary fragmentation pathways for the 1,2,4-triazolone core?

A2: The 1,2,4-triazole ring is known to undergo specific fragmentation patterns, often involving ring cleavage.[2] A characteristic fragmentation pathway for 1,2,4-triazoles is the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2] For the triazolone core in this specific molecule, a key fragmentation is likely the cleavage of the ring, which can lead to a variety of smaller fragment ions. The exact pathway can be influenced by the substituents attached to the ring.[2][3]

Q3: How does the N-methyl group influence the fragmentation pattern?

A3: The N-methyl group at the 4-position is relatively stable. However, fragmentation can involve the loss of this methyl radical (•CH₃), leading to a fragment at [M-15]⁺. In N-alkylated compounds, fragmentation pathways can be complex, but cleavage of the alkyl group is a common event.[4]

Q4: What fragments are expected from the 3-propoxy side chain?

A4: The propoxy group (-O-CH₂CH₂CH₃) is a significant site for fragmentation. Common fragmentation patterns for ethers and alkoxy groups include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Loss of the entire propoxy group: This can occur, leading to a fragment corresponding to the triazolone ring.

  • Loss of propylene: A common rearrangement for larger alkoxy groups is the loss of an alkene (in this case, propylene, C₃H₆, mass 42) via a McLafferty-type rearrangement, resulting in a fragment at [M-42]⁺.

  • Loss of a propyl radical: Cleavage of the oxygen-carbon bond can lead to the loss of a propyl radical (•C₃H₇, mass 43), resulting in a fragment at [M-43]⁺.

Q5: How will the choice of ionization technique (EI vs. ESI) affect the observed spectrum?

A5: Electron Ionization (EI) is a high-energy technique that typically causes extensive fragmentation and may result in a weak or absent molecular ion peak.[2] It is useful for elucidating the structure through detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that usually produces a prominent protonated molecule ([M+H]⁺) and less fragmentation.[2][5] By varying the fragmentor voltage in ESI-MS, controlled fragmentation can be induced to gain structural information.[2][5]

Troubleshooting Guide

Q1: I don't see the molecular ion peak in my EI-MS spectrum. What should I do?

A1: The absence of a molecular ion peak is common for some classes of compounds, including highly branched molecules or those that fragment readily.[1][6]

  • Verify with Soft Ionization: If possible, re-run the sample using a softer ionization technique like ESI or Chemical Ionization (CI). These methods are more likely to yield a prominent molecular or quasi-molecular ion ([M+H]⁺).[1]

  • Check for Expected Fragments: Carefully analyze the spectrum for fragment ions that can be logically traced back to the parent molecule. For instance, look for peaks corresponding to the loss of the propoxy group or the methyl group.

  • Lower Ionization Energy: If your instrument allows, try acquiring the spectrum at a lower electron energy (e.g., 20 eV instead of the standard 70 eV) to reduce fragmentation and enhance the molecular ion peak.

Q2: My spectrum shows a prominent peak at m/z 115. What could this fragment be?

A2: A peak at m/z 115 likely corresponds to the loss of propylene (C₃H₆, mass 42 Da) from the molecular ion (157 - 42 = 115). This is a characteristic fragmentation for compounds containing a propoxy group and often occurs through a rearrangement process.

Q3: There are many unexpected peaks in my spectrum. How can I determine if they are from my compound?

A3: Unexpected peaks can arise from contamination, column bleed (in GC-MS or LC-MS), or complex fragmentation pathways.

  • Run a Blank: Analyze a solvent blank using the same method to identify background peaks.

  • High-Resolution MS: If available, use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the fragments.[4] This can help distinguish between fragments from your compound and contaminants.

  • Check Isotope Patterns: For fragments containing elements with known isotopic distributions (like chlorine or bromine), verify that the observed isotope pattern matches the theoretical pattern. While this molecule does not contain such elements, this is a general good practice.

Q4: The signal intensity is very low. How can I improve it?

A4: Low signal intensity can be due to sample concentration, ionization efficiency, or instrument settings.

  • Increase Concentration: Prepare a more concentrated sample solution.

  • Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, drying gas flow, and temperature to optimize the ionization of your specific compound.[2][5]

  • Check Sample Purity: Impurities can sometimes suppress the ionization of the target analyte. Purifying the sample may improve the signal.

Proposed Fragmentation Data

The following table summarizes the plausible mass-to-charge ratios (m/z) for the key fragments of this compound.

m/zProposed FormulaProposed Structure / LossNotes
157[C₆H₁₁N₃O₂]⁺˙Molecular Ion (M⁺˙)Expected under EI-MS. May be weak.
158[C₆H₁₂N₃O₂]⁺Protonated Molecule ([M+H]⁺)Expected as the base peak in ESI-MS.
142[C₅H₈N₃O₂]⁺Loss of •CH₃Fragmentation of the N-methyl group.
115[C₄H₅N₃O₂]⁺˙Loss of C₃H₆ (Propylene)Result of McLafferty-type rearrangement of the propoxy group.
114[C₄H₄N₃O₂]⁺Loss of •C₃H₇ (Propyl radical)Cleavage of the O-propyl bond.
100[C₃H₂N₃O₂]⁺Loss of C₃H₇ and CH₂Further fragmentation.
72[C₂H₂N₃O]⁺Cleavage of the propoxy group and methyl group.Represents a fragment of the core ring structure.

Experimental Protocol: LC-ESI-MS Analysis

This protocol provides a general method for analyzing this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[2][5]

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.[5]

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity HPLC System or equivalent.[2][5]

    • Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size, or equivalent reverse-phase column.[2][5]

    • Column Temperature: 40 °C.[2][5]

    • Mobile Phase A: 0.1% formic acid in water.[2][5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2][5]

    • Gradient: Start with 50% B, hold for 1 minute, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.[2][5]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Agilent 6120 Quadrupole MS or equivalent.[2][5]

    • Ion Source: Electrospray Ionization (ESI).[2][5]

    • Polarity: Positive ion mode.[2]

    • Drying Gas (N₂): 10 L/min.[2][5]

    • Capillary Voltage: 4000 V.[2][5]

    • Fragmentor Voltage: Scan from 70 V to 200 V to induce fragmentation and observe fragment ions.[2]

    • Scan Range: m/z 50–300.

Visualizations

Below are diagrams illustrating the proposed fragmentation pathway and a general workflow for troubleshooting mass spectrometry data.

G M This compound [M]⁺˙ m/z = 157 F142 [M - •CH₃]⁺ m/z = 142 M->F142 - •CH₃ invis1 M->invis1 invis2 M->invis2 F115 [M - C₃H₆]⁺˙ m/z = 115 F114 [M - •C₃H₇]⁺ m/z = 114 F72 [C₂H₂N₃O]⁺ m/z = 72 F114->F72 - •CH₃, -CO invis1->F115 - C₃H₆ (Propylene) invis2->F114 - •C₃H₇ (Propyl)

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

G start Start: Review MS Data q_ms_peak Is Molecular Ion (M⁺) or [M+H]⁺ Peak Present? start->q_ms_peak a_ms_peak_yes Proceed to Fragment Analysis q_ms_peak->a_ms_peak_yes Yes a_ms_peak_no Use Softer Ionization (ESI/CI) or Lower EI Energy q_ms_peak->a_ms_peak_no No q_fragments Are Key Fragments (e.g., [M-42]⁺) Present? a_ms_peak_yes->q_fragments a_ms_peak_no->q_fragments a_fragments_yes Propose Fragmentation Pathway q_fragments->a_fragments_yes Yes a_fragments_no Check for Contamination (Run Blank) q_fragments->a_fragments_no No end End: Interpretation Complete a_fragments_yes->end q_contam Contamination Found? a_fragments_no->q_contam a_contam_yes Purify Sample & Re-run q_contam->a_contam_yes Yes a_contam_no Consider Complex Rearrangement or Isomeric Impurity q_contam->a_contam_no No a_contam_yes->start a_contam_no->end

Caption: Troubleshooting workflow for mass spectrum interpretation.

References

Technical Support Center: Resolving Impurities in 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one".

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Impurities can originate from starting materials, side-products from the synthesis, or degradation. Based on a plausible synthesis route involving the cyclization of a substituted thiosemicarbazide, potential impurities include:

  • Starting Materials: Unreacted N-methylhydrazine and precursors to propoxycarbonyl isothiocyanate.

  • Isomeric Impurities: Formation of 1-methyl or 2-methyl isomers of the triazolone ring.

  • Side-Products: Thiosemicarbazide intermediate, and products from its oxidation or hydrolysis.

  • Degradation Products: Hydrolysis of the propoxy group to a hydroxyl group.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in an NMR spectrum suggest the presence of impurities. To identify them, consider the following steps:

  • Compare with a reference spectrum: If available, compare your spectrum to that of a pure standard of this compound.

  • Analyze chemical shifts and coupling constants: The chemical shifts of protons on the methyl and propoxy groups, as well as the NH proton of the triazole ring, are characteristic. Deviations may indicate impurities.

  • 2D NMR techniques: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

  • LC-MS analysis: Liquid Chromatography-Mass Spectrometry can separate the impurities and provide their mass-to-charge ratio, which is crucial for identification.

Q3: What is the best method to purify my sample of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample. A suitable solvent system must be identified where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography using silica gel or a suitable stationary phase is recommended. The mobile phase should be optimized to achieve good separation.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield After Synthesis
Symptom Possible Cause Suggested Solution
The reaction does not proceed to completion (TLC/HPLC analysis).Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely.
Inefficient cyclization of the thiosemicarbazide intermediate.Ensure the cyclization agent (e.g., a base or acid) is of good quality and used in the correct stoichiometric amount.
Significant loss of product during workup.The product is partially soluble in the aqueous phase during extraction.Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product.
The product adheres to glassware.Rinse all glassware with the extraction solvent to recover any residual product.
Presence of Impurities After Purification
Symptom Possible Cause Suggested Solution
Recrystallization yields an oily product or no crystals.The chosen solvent is not suitable.Perform small-scale solubility tests with a range of solvents to find an optimal one for recrystallization. Consider using a co-solvent system.
The sample contains a high percentage of impurities.Purify the sample using column chromatography before attempting recrystallization.
Impurities co-elute with the product during column chromatography.The mobile phase composition is not optimal.Adjust the polarity of the mobile phase. A shallower gradient or isocratic elution might improve separation.
The stationary phase is not appropriate.Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for Purification
  • Solvent Selection: Test the solubility of a small amount of the impure sample in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G cluster_synthesis Synthesis cluster_impurities Potential Impurity Sources N_methylhydrazine N-Methylhydrazine Thiosemicarbazide Thiosemicarbazide Intermediate N_methylhydrazine->Thiosemicarbazide Unreacted_Starting_Materials Unreacted Starting Materials N_methylhydrazine->Unreacted_Starting_Materials Propoxycarbonyl_Isothiocyanate Propoxycarbonyl Isothiocyanate Propoxycarbonyl_Isothiocyanate->Thiosemicarbazide Propoxycarbonyl_Isothiocyanate->Unreacted_Starting_Materials Cyclization Cyclization Thiosemicarbazide->Cyclization Side_Products Side-Products Thiosemicarbazide->Side_Products Crude_Product Crude 4-Methyl-3-propoxy- 1H-1,2,4-triazol-5(4H)-one Cyclization->Crude_Product Isomers Isomeric Products Cyclization->Isomers Degradation Degradation Products Crude_Product->Degradation

Caption: Potential sources of impurities in the synthesis of this compound.

G start Impure Sample of This compound analytical_chem Perform Analytical Chemistry (HPLC, NMR, LC-MS) start->analytical_chem identify_impurities Identify Impurities analytical_chem->identify_impurities is_purity_acceptable Is Purity Acceptable? identify_impurities->is_purity_acceptable purification Select Purification Method is_purity_acceptable->purification No final_product Pure Product is_purity_acceptable->final_product Yes recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography prep_hplc Preparative HPLC purification->prep_hplc re_analyze Re-analyze Purified Sample recrystallization->re_analyze column_chromatography->re_analyze prep_hplc->re_analyze re_analyze->is_purity_acceptable

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" and other poorly soluble triazole-based compounds.

Troubleshooting Guide

This guide provides systematic approaches to address common issues encountered during the solubilization of this compound.

Issue 1: The compound does not dissolve in water at the desired concentration.

  • Initial Steps:

    • Verify Compound Purity: Ensure the purity of the compound, as impurities can affect solubility.

    • Particle Size Reduction: The dissolution rate can be increased by increasing the surface area.[1][2][3] Consider micronization (grinding the compound to a smaller particle size) before attempting to dissolve.[1][2]

    • Sonication and Gentle Heating: Use of an ultrasonic bath or gentle heating can help overcome the initial energy barrier for dissolution.[4][5] However, ensure the compound is thermally stable to avoid degradation.[4]

  • Systematic Troubleshooting Flowchart:

    G A Start: Compound Fails to Dissolve in Water B Action: Reduce Particle Size (Micronization) A->B C Action: Apply Sonication and/or Gentle Heating (check thermal stability) B->C D Decision: Is the compound soluble now? C->D E Success: Compound Dissolved D->E Yes F Action: Attempt Co-Solvent Method D->F No J Decision: Is the compound soluble with any method? F->J G Action: Attempt pH Modification G->J H Action: Attempt Complexation (e.g., with Cyclodextrins) H->J I Action: Attempt Surfactant Addition I->J J->E Yes K Action: Consider Advanced Methods (e.g., Solid Dispersion, Nanosuspension) J->K No L End: Re-evaluate Formulation Strategy K->L

    Figure 1: Troubleshooting workflow for initial solubilization failures.

Issue 2: The compound precipitates out of the aqueous solution over time.

  • Possible Causes and Solutions:

    • Supersaturation: The initial dissolution method may have created a supersaturated, unstable solution.

    • Temperature Changes: Solubility is often temperature-dependent.[3][6] If the solution was heated to dissolve the compound, it might precipitate upon cooling.

    • Solvent Evaporation: Over time, solvent evaporation can increase the compound's concentration, leading to precipitation.

  • Recommendations:

    • Optimize Co-solvent/Solubilizer Concentration: The ratio of co-solvent or other solubilizing agents to water may need to be optimized to maintain stability.

    • Storage Conditions: Store stock solutions at appropriate temperatures, often at -20°C or -80°C in aliquots to prevent freeze-thaw cycles.[4]

    • pH Stability: Ensure the pH of the solution is maintained, as fluctuations can affect the solubility of ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting approach for dissolving a poorly soluble compound like this compound?

A1: A good starting point is to use a co-solvent approach.[7][8] First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4] Then, slowly add this concentrated solution to the aqueous buffer with vigorous stirring. It is crucial to keep the final concentration of the organic solvent low to avoid potential toxicity in biological assays.[4]

Q2: How can pH adjustment be used to enhance the solubility of this compound?

Q3: What are cyclodextrins and how can they improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate poorly soluble guest molecules, like our target compound, forming an inclusion complex.[9] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water.[9]

Q4: Can surfactants be used to dissolve this compound?

A4: Yes, surfactants can be effective.[5] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[5] The hydrophobic core of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility in water.[5] Common laboratory surfactants include Tween® and Triton™ X-100. It is noteworthy that the target compound itself is described as having surfactant properties, which may influence its behavior in solution.[10]

Q5: What are advanced techniques if the above methods fail?

A5: If standard methods are insufficient, advanced techniques like solid dispersions, nanosuspensions, or co-crystallization can be explored.[11][12]

  • Solid Dispersion: The compound is dispersed in a hydrophilic carrier matrix at the molecular level, which can enhance dissolution rates.[11][13]

  • Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[1][7]

Quantitative Data Summary

The following tables present illustrative solubility data for a hypothetical poorly soluble triazole compound, "Compound T," which serves as an analogue for this compound.

Table 1: Solubility of Compound T in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 100
Ethanol15.2
Methanol25.8

Table 2: Enhancement of Aqueous Solubility of Compound T using Different Methods

MethodAqueous SystemAchieved Concentration (µg/mL)Fold Increase
Control PBS pH 7.4< 1-
Co-solvency 1% DMSO in PBS25> 25
5% Ethanol in PBS40> 40
pH Adjustment 0.1 M HCl (pH 1)55
0.1 M NaOH (pH 13)5050
Complexation 2% HP-β-Cyclodextrin in Water150> 150
Surfactant 1% Tween® 80 in Water85> 85

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Create a serial dilution of this stock solution in the same organic solvent.

  • Aqueous Dilution: Add a small, fixed volume of each stock dilution to your aqueous buffer (e.g., PBS) with constant, vigorous vortexing. Ensure the final concentration of the organic solvent is kept to a minimum (typically ≤1%).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a constant temperature.

  • Observation and Quantification: Visually inspect for any precipitation. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

  • Preparation of Cyclodextrin Solution: Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0-5% w/v).

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the resulting suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge or filter the suspensions to remove the undissolved compound.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound, for example, by UV-Vis spectrophotometry or HPLC.

Mandatory Visualizations

G cluster_0 Co-Solvency Method A Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) C Add Stock Solution Dropwise to Vigorously Stirred Buffer A->C B Prepare Aqueous Buffer (e.g., PBS) B->C D Equilibrate Solution C->D E Analyze Soluble Concentration (e.g., HPLC) D->E

Figure 2: Experimental workflow for the co-solvency method.

G cluster_0 Solubility Enhancement Strategies A Poorly Soluble Compound B Aqueous Medium A->B Addition D Co-Solvents (e.g., DMSO, Ethanol) A->D Application of E pH Adjustment (Acidic/Basic Buffers) A->E Application of F Complexing Agents (e.g., Cyclodextrins) A->F Application of G Surfactants (e.g., Tween®) A->G Application of C Insoluble B->C Results in H Soluble Compound in Aqueous Solution D->H Leads to E->H Leads to F->H Leads to G->H Leads to

Figure 3: Logical relationships in solubility enhancement strategies.

References

Technical Support Center: Analysis of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying the degradation products of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one". The information is presented in a question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar triazolone structures are susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2][3] Key degradation pathways to investigate would include:

  • Hydrolysis: Cleavage of the propoxy group or opening of the triazolone ring, which can be catalyzed by acidic or basic conditions.[4][5]

  • Oxidation: Degradation initiated by oxidative stress, potentially affecting the triazole ring and the substituents.

  • Photolysis: Degradation caused by exposure to light, which can lead to the formation of various photoproducts.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[2] A general approach involves exposing a solution of the compound to various stress conditions as detailed in the experimental protocols section.

Q3: What analytical techniques are suitable for identifying the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful technique for separating and identifying degradation products. HPLC with UV detection can be used for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can also be valuable for structure elucidation of isolated degradation products.

Q4: I am not observing any degradation in my stress studies. What should I do?

A4: If no degradation is observed at initial stress conditions (e.g., room temperature), it is recommended to increase the stress level.[3] This can include increasing the temperature (e.g., to 50-70°C), extending the exposure time, or using higher concentrations of acid, base, or oxidizing agent.[5] However, it is crucial to avoid overly harsh conditions that might lead to unrealistic degradation pathways not relevant to normal storage or use.

Q5: My chromatogram shows many small peaks after degradation. How do I distinguish between primary and secondary degradation products?

A5: Analyzing samples at multiple time points during the forced degradation study can help differentiate between primary and secondary degradation products.[1] Primary degradants will form first, and their concentration may decrease over time as they convert into secondary degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC. Inappropriate column chemistry, mobile phase composition, or gradient.Optimize the HPLC method. Consider using a different column (e.g., C18, phenyl-hexyl) or modifying the mobile phase (e.g., pH, organic solvent ratio). A gradient elution may be necessary to resolve polar and non-polar compounds.[2]
Inconsistent or non-reproducible degradation results. Variation in experimental conditions (temperature, light exposure, concentration).Ensure precise control over all experimental parameters. Use a calibrated oven, a validated light exposure chamber, and prepare fresh solutions for each experiment.
Difficulty in isolating degradation products for structural analysis. Low abundance of the degradant or co-elution with other components.Employ preparative or semi-preparative HPLC to isolate sufficient quantities of the degradation product. Further purification by another chromatographic technique may be necessary.
Mass spectral data is ambiguous or difficult to interpret. Complex fragmentation patterns or presence of adducts.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through fragmentation analysis.

Experimental Protocols

A comprehensive forced degradation study should be conducted to understand the stability of this compound.

Objective: To generate potential degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to heat (e.g., 60°C) in a calibrated oven.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, validated HPLC-UV/MS method.

Data Presentation

Summarize the quantitative results of the forced degradation studies in a table similar to the one below. This will allow for easy comparison of the degradation extent under different conditions.

Stress Condition Time (hours) % Assay of Parent Compound Number of Degradation Products Area (%) of Major Degradant(s)
0.1 M HCl (RT)24
1 M HCl (60°C)8
0.1 M NaOH (RT)24
1 M NaOH (60°C)8
3% H₂O₂ (RT)24
30% H₂O₂ (RT)8
Heat (60°C, Solid)24
Heat (60°C, Solution)24
Photolysis (ICH Q1B)-

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, RT & 60°C) stock->acid base Base Hydrolysis (NaOH, RT & 60°C) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (60°C, Solid & Solution) stock->thermal photo Photolysis (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC-UV/MS Analysis sampling->hplc neutralize->hplc identify Identify Degradation Products hplc->identify pathway Elucidate Degradation Pathway identify->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for conducting forced degradation studies.

Logical Relationship in Degradation Analysis

G cluster_0 Experimental cluster_1 Data & Interpretation cluster_2 Knowledge Gained stress Forced Degradation data Degradation Data (Chromatograms, Spectra) stress->data analytical Analytical Method (e.g., LC-MS) analytical->data structure Structure Elucidation data->structure pathways Degradation Pathways structure->pathways stability Intrinsic Stability Profile pathways->stability

Caption: Logical flow from experiment to stability understanding.

References

Technical Support Center: Synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and adaptable approach for the synthesis of substituted 1,2,4-triazol-5-ones involves a multi-step process. This typically begins with the formation of a 1,2,4-triazole-3-thione intermediate, followed by S-alkylation to introduce the propoxy group (or a precursor), and finally N-alkylation to add the methyl group to the N4 position of the triazole ring.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges. Key issues include controlling regioselectivity during the N-alkylation step to avoid the formation of undesired isomers, managing reaction temperatures to prevent side reactions, ensuring efficient purification of intermediates and the final product, and handling potentially hazardous reagents and by-products in a safe and environmentally responsible manner.[1]

Q3: Are there alternative synthetic strategies to consider?

Yes, alternative routes exist for constructing the 1,2,4-triazol-5-one core.[2] One-pot synthesis methods have been developed for some 1,2,4-triazole derivatives, which can improve efficiency and reduce waste.[3][4][5] Additionally, solid-phase synthesis techniques have been employed for related heterocyclic compounds, which can simplify purification, though scale-up might be a limitation.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Final N-methylation Step

Possible Causes & Solutions

CauseRecommended Action
Incomplete reaction - Increase reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Use a more reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide), but with caution due to higher toxicity.
Poor solubility of the starting material - Screen for more suitable solvents that can dissolve the 3-propoxy-1H-1,2,4-triazol-5(4H)-one intermediate at the desired reaction temperature. - Consider using a phase-transfer catalyst if a two-phase system is employed.
Side reactions - Optimize the base used for deprotonation. A bulky, non-nucleophilic base may reduce side reactions. - Lower the reaction temperature to improve selectivity.
Degradation of starting material or product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Analyze the reaction mixture at different time points to identify potential degradation pathways.
Problem 2: Formation of N1- and N2-Methylated Isomers

Possible Causes & Solutions

CauseRecommended Action
Lack of regioselectivity in N-alkylation - The choice of base and solvent system can significantly influence the site of alkylation. Experiment with different combinations. For example, using a specific base in a particular solvent might favor alkylation at the N4 position.[7] - Protecting group strategies can be employed to block other nitrogen atoms before methylation, followed by a deprotection step.
Isomerization under reaction conditions - Harsher reaction conditions (e.g., high temperatures) can sometimes lead to isomerization. Attempt the reaction under milder conditions.
Tautomerization of the triazolone ring - The tautomeric equilibrium of the starting material can influence the alkylation outcome. Characterize the starting material thoroughly to understand its predominant tautomeric form in the chosen solvent.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions

CauseRecommended Action
Presence of closely related impurities - If impurities are isomeric by-products, chromatographic separation (e.g., column chromatography or preparative HPLC) may be necessary. Develop a suitable mobile phase to achieve good separation. - Recrystallization from a carefully selected solvent system can be effective in removing small amounts of impurities.
Residual starting materials or reagents - Implement an aqueous work-up to remove water-soluble reagents and salts. - A final wash with a suitable solvent in which the product is insoluble but the impurities are soluble can be beneficial.
Oily or non-crystalline product - Attempt to form a salt of the final product, which may be more crystalline and easier to purify. - Try different crystallization techniques such as slow evaporation, solvent layering, or seeding.

Experimental Protocols

Illustrative Protocol for the Synthesis of a 1,2,4-Triazole-3-thione Intermediate

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with thiosemicarbazide and a suitable carboxylic acid derivative (e.g., an acid chloride or ester that will ultimately provide the propoxy group).

  • Solvent: Add an appropriate solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add a base (e.g., an aqueous solution of sodium hydroxide) and continue to reflux to induce cyclization to the 1,2,4-triazole-3-thione.[6]

  • Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 1,2,4-triazole-3-thione intermediate.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Formation of Triazole-3-thione cluster_1 Step 2: S-Alkylation/Propoxylation cluster_2 Step 3: N-Methylation A Thiosemicarbazide + Propoxycarbonyl derivative B Intermediate Adduct A->B Reaction C 1,2,4-Triazole-3-thione B->C Base-catalyzed Cyclization D 1,2,4-Triazole-3-thione E 3-Propoxy-1H-1,2,4-triazol-5(4H)-one D->E Alkylation/ Rearrangement F 3-Propoxy-1H-1,2,4-triazol-5(4H)-one G Final Product: This compound F->G Methylating Agent + Base

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Verify Reaction Completion (TLC/LC-MS) Start->Check_Reaction Check_Purity Analyze Impurity Profile (NMR/LC-MS) Start->Check_Purity Incomplete Incomplete Reaction Check_Reaction->Incomplete Impure Significant Impurities Check_Purity->Impure Optimize_Time_Temp Increase Time/ Temperature Incomplete->Optimize_Time_Temp Yes Change_Reagents Use More Reactive Reagents Incomplete->Change_Reagents If optimization fails Isomers Isomeric Impurities? Impure->Isomers Yes Recrystallize Optimize Recrystallization Impure->Recrystallize No (other impurities) Chromatography Purify by Chromatography Isomers->Chromatography Yes Change_Conditions Modify Reaction Conditions (Base/Solvent) Isomers->Change_Conditions To prevent formation

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

Comparative Efficacy Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" against established herbicides. Due to the limited availability of specific quantitative efficacy data for "this compound" in publicly accessible literature, this guide utilizes data from structurally related triazolinone herbicides as a proxy for comparison. This approach allows for a preliminary assessment of its potential herbicidal activity relative to widely used alternatives.

"this compound" is classified as a phenyl triazolinone herbicide. Its mechanism of action involves the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[1] Inhibition of AHAS leads to a deficiency in these amino acids, ultimately resulting in plant death.

Quantitative Efficacy Comparison

The following tables summarize the herbicidal efficacy of triazolinone herbicides (as a proxy for this compound) and the comparative herbicides glyphosate, dicamba, and atrazine against two common and problematic weed species: Amaranthus retroflexus (a broadleaf weed) and Echinochloa crus-galli (a grass weed). Efficacy is presented as the percentage of weed control or growth reduction at specified application rates and timings.

Table 1: Post-Emergence Herbicidal Efficacy against Amaranthus retroflexus (Redroot Pigweed)

HerbicideActive IngredientApplication Rate (g a.i./ha)Weed Growth StageEfficacy (%)Citation(s)
Triazolinone Proxy Carfentrazone-ethyl3002-4 leaves66.1[2]
Glyphosate Glyphosate36 - 28802-4 leaves76 - 100[3][4]
Dicamba Dicamba560≤10 cm99[5]
Atrazine Atrazine2000Post-emergenceNot specified[6]

Table 2: Pre-Emergence Herbicidal Efficacy against Echinochloa crus-galli (Barnyardgrass)

HerbicideActive IngredientApplication Rate (g a.i./ha)Efficacy (%)Citation(s)
Triazolinone Proxy Unspecified triazolinone1500Displayed activity[7]
Glyphosate GlyphosateNot applicable (Post-emergence)-
Dicamba DicambaNot applicable (Primarily post-emergence for grasses)-
Atrazine Atrazine1000 - 2000Good control[6][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicidal efficacy. Below are generalized protocols for pre-emergence and post-emergence herbicide evaluation, which can be adapted for specific compounds and target weeds.

Post-Emergence Herbicidal Efficacy Protocol

This protocol is designed to evaluate the efficacy of herbicides applied to weeds that have already germinated and emerged from the soil.[9][10][11][12][13]

  • Plant Material and Growth Conditions:

    • Target weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are sown in pots or trays containing a standardized soil mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) with specified temperature, humidity, and photoperiod to ensure uniform growth.

    • Plants are thinned to a consistent number per pot to minimize competition.

  • Herbicide Application:

    • Herbicides are applied at various concentrations to determine dose-response relationships.

    • Applications are made when the weeds have reached a specific growth stage (e.g., 2-4 true leaves).[11]

    • Herbicides are typically applied using a calibrated cabinet sprayer to ensure uniform coverage. The spray volume is kept consistent across all treatments.

  • Experimental Design and Treatments:

    • A completely randomized design with multiple replications (typically 3-4) is used.

    • Treatments include a negative control (untreated), a positive control (a commercial standard herbicide), and a range of concentrations of the test herbicide.

  • Data Collection and Analysis:

    • Visual assessments of weed control are conducted at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • Plant biomass (fresh or dry weight) is measured at the end of the experiment to quantify growth inhibition.

    • Data are subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine significant differences between treatments and to calculate values such as GR₅₀ (the concentration required to reduce plant growth by 50%).

Pre-Emergence Herbicidal Efficacy Protocol

This protocol assesses the ability of a herbicide to control weeds before they emerge from the soil.[2][14][15][16][17][18]

  • Soil Preparation and Seeding:

    • Pots or trays are filled with a uniform soil type.

    • A known number of weed seeds are sown at a consistent depth.

  • Herbicide Application:

    • The herbicide is applied to the soil surface immediately after seeding.

    • Application is performed using a calibrated sprayer to ensure even distribution.

    • The soil is typically irrigated after application to incorporate the herbicide into the upper soil layer where weed seeds germinate.

  • Experimental Conditions:

    • Treated pots are placed in a controlled environment with optimal conditions for weed germination and growth.

  • Data Collection and Analysis:

    • Weed emergence is counted at regular intervals.

    • Visual injury ratings and biomass of emerged weeds are recorded at the end of the experiment.

    • Efficacy is calculated as the percent reduction in emergence or biomass compared to the untreated control.

    • Statistical analysis is performed to compare the effectiveness of different herbicide treatments.

Visualizations

Signaling Pathway

The target of this compound and other AHAS/ALS inhibiting herbicides is a key enzyme in the biosynthesis of branched-chain amino acids. The following diagram illustrates this pathway and the point of inhibition.

AHAS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Inhibitor This compound (AHAS Inhibitor) Inhibitor->AHAS

Caption: Inhibition of Acetohydroxyacid Synthase (AHAS) by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the post-emergence herbicidal efficacy of a test compound.

Herbicidal_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_data_collection Data Collection & Analysis A Weed Seed Sowing (e.g., A. retroflexus, E. crus-galli) B Plant Growth in Controlled Environment A->B C Herbicide Application at Defined Growth Stage B->C D Visual Efficacy Assessment (e.g., 7, 14, 21 DAT) C->D E Biomass Measurement (Fresh/Dry Weight) D->E F Statistical Analysis (ANOVA, GR50) E->F

Caption: Workflow for Post-Emergence Herbicidal Efficacy Testing.

References

Comparative Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one with Commercial Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative experimental data for the herbicidal efficacy of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" against commercial herbicides is not publicly available in the reviewed literature. This guide provides a framework for such a comparative study, summarizing known information about the target compound and relevant commercial herbicides, and presenting a detailed experimental protocol for generating the necessary comparative data.

Introduction

This guide provides a comparative overview of the herbicidal properties of this compound and selected commercial herbicides that share a similar mode of action. The primary audience for this document includes researchers in weed science, agrochemical development, and related fields. All compounds discussed are inhibitors of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately causing plant death.

Target Compound:

  • This compound: A triazolinone herbicide known to inhibit the plant enzyme acetolactate synthase (ALS).[1]

Commercial Herbicides for Comparison:

  • Propoxycarbazone-sodium: A post-emergence triazolinone herbicide that also inhibits ALS. It is used for the control of grassy and broadleaf weeds in wheat, rye, and triticale.

  • Mesosulfuron-methyl + Iodosulfuron-methyl: A combination of two sulfonylurea herbicides, both of which are potent ALS inhibitors. This mixture provides broad-spectrum control of grass and broadleaf weeds in cereal crops.

  • Amicarbazone: A triazolinone herbicide that acts as a photosystem II inhibitor and also shows activity against acetolactate synthase. It is used for pre- and post-emergence control of annual broadleaf weeds in corn and sugarcane.[2][3]

Herbicide Profiles and Efficacy Data

The following tables summarize the available, non-comparative data on the herbicidal efficacy of the selected commercial herbicides against various weed species. The data for "this compound" is listed as "Not Available" due to the lack of published experimental results.

Table 1: Efficacy Against Grassy Weeds
Weed SpeciesThis compound (% Control)Propoxycarbazone-sodium (% Control)Mesosulfuron-methyl + Iodosulfuron-methyl (% Control)Amicarbazone (% Control)
Apera spica-venti (Silky-bent)Not AvailableGood to Excellent[4]Good to ExcellentNot Available
Alopecurus myosuroides (Black-grass)Not AvailableGood to ExcellentGood to Excellent[5]Not Available
Bromus spp. (Bromes)Not AvailableGood to Excellent[6]Good to ExcellentNot Available
Echinochloa crus-galli (Barnyardgrass)Not AvailableNot AvailableModerateModerate to Good
Table 2: Efficacy Against Broadleaf Weeds
Weed SpeciesThis compound (% Control)Propoxycarbazone-sodium (% Control)Mesosulfuron-methyl + Iodosulfuron-methyl (% Control)Amicarbazone (% Control)
Galium aparine (Cleavers)Not AvailableModerateGood to Excellent[7]Not Available
Amaranthus retroflexus (Redroot pigweed)Not AvailableNot AvailableModerateGood to Excellent[8]
Chenopodium album (Common lambsquarters)Not AvailableModerateGood to ExcellentGood to Excellent
Stellaria media (Common chickweed)Not AvailableModerateGood to ExcellentGood to Excellent

Proposed Experimental Protocols for Comparative Efficacy Studies

To generate the necessary data for a direct comparison, the following experimental protocols are proposed. These are based on established methodologies for herbicide efficacy testing.

Objective

To evaluate and compare the pre- and post-emergence herbicidal efficacy of this compound with Propoxycarbazone-sodium, Mesosulfuron-methyl + Iodosulfuron-methyl, and Amicarbazone on a range of economically important grassy and broadleaf weeds.

Materials
  • Test Herbicides: this compound, Propoxycarbazone-sodium, Mesosulfuron-methyl + Iodosulfuron-methyl, Amicarbazone.

  • Weed Species: Seeds of Apera spica-venti, Alopecurus myosuroides, Bromus tectorum, Galium aparine, Amaranthus retroflexus, and Chenopodium album.

  • Crop Species (for selectivity testing): Wheat (Triticum aestivum), Corn (Zea mays).

  • Growth Medium: Sterilized sandy loam soil mix.

  • Pots: 10 cm diameter plastic pots.

  • Greenhouse/Growth Chamber: with controlled temperature, humidity, and photoperiod.

  • Spray Chamber: for uniform application of herbicides.

Experimental Design
  • A completely randomized design with four replications for each treatment.

  • Treatments will include a range of application rates for each herbicide (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate, where 'x' is a standardized rate for comparison).

  • An untreated control will be included for each weed and crop species.

Methodology

3.4.1. Plant Propagation

  • Fill pots with the prepared soil mix.

  • Sow seeds of each weed and crop species at a depth of 1-2 cm.

  • Water the pots as needed and maintain them in the greenhouse under optimal conditions for germination and growth (e.g., 20/15°C day/night temperature, 16-hour photoperiod).

3.4.2. Herbicide Application

  • Pre-emergence Application: Herbicides will be applied to the soil surface within 24 hours of sowing.

  • Post-emergence Application: Herbicides will be applied when the weed seedlings have reached the 2-4 leaf stage.

  • All applications will be made using a calibrated laboratory spray chamber to ensure uniform coverage.

3.4.3. Data Collection and Analysis

  • Visual Injury Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At 21 DAT, harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Statistical Analysis: Data will be subjected to analysis of variance (ANOVA). Dose-response curves will be generated to determine the GR₅₀ (the herbicide rate required to cause a 50% reduction in plant growth) for each herbicide on each weed species.

Visualizations

Signaling Pathway

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide This compound & Commercial ALS Inhibitors Inhibition Inhibition Herbicide->Inhibition

Caption: Mechanism of action of ALS-inhibiting herbicides.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Pots and Soil start->prep sowing Sow Weed and Crop Seeds prep->sowing pre_em_app Pre-emergence Herbicide Application sowing->pre_em_app growth Greenhouse Growth (2-4 leaf stage) sowing->growth data_collection Data Collection (7, 14, 21 DAT) pre_em_app->data_collection post_em_app Post-emergence Herbicide Application growth->post_em_app post_em_app->data_collection assessment Visual Injury Assessment data_collection->assessment biomass Biomass Measurement data_collection->biomass analysis Statistical Analysis (ANOVA, GR50) assessment->analysis biomass->analysis end End analysis->end

Caption: Workflow for comparative herbicide efficacy testing.

Conclusion

While this compound is identified as an acetolactate synthase inhibitor, a direct, data-driven comparison with commercially available herbicides having the same mode of action is currently not possible due to a lack of published research. This guide has outlined the known properties of the target compound and relevant commercial herbicides, and has provided a comprehensive experimental protocol to enable researchers to conduct such a comparative study. The generation of this data would be invaluable for understanding the potential of this compound as a novel herbicide and for informing future weed management strategies.

References

A Comparative Guide to Propoxycarbazone and its Triazolinone Core: Performance and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal performance of propoxycarbazone, with a clarification of its relationship to the chemical moiety 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Chemical Identity and Relationship

Initially, it is crucial to clarify the relationship between the two chemical names in the topic. Propoxycarbazone is a selective, post-emergence herbicide. Its chemical structure is complex, with the systematic IUPAC name being methyl 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]benzoate.

Contained within this larger molecule is the core structure of This compound . While this triazolinone core is described as a phenyl triazolinone herbicide that acts as an inhibitor of the plant enzyme acetohydroxy acid synthase, it is more accurately understood as a key chemical building block or precursor for the synthesis of propoxycarbazone and other related herbicides. Therefore, a direct performance comparison as two separate, commercially available herbicides is not applicable. This guide will focus on the performance and characteristics of the active ingredient, propoxycarbazone, which incorporates the triazolinone moiety.

G cluster_precursor Chemical Precursor cluster_herbicide Active Herbicide This compound This compound Propoxycarbazone Propoxycarbazone This compound->Propoxycarbazone Incorporated into structure

Figure 1: Relationship between the two compounds.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Both propoxycarbazone and its core triazolinone structure function by inhibiting the plant enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[4] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death. This mode of action is characteristic of several classes of herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Propoxycarbazone Propoxycarbazone Propoxycarbazone->ALS Inhibits

Figure 2: Propoxycarbazone mechanism of action.

Performance Data of Propoxycarbazone

Propoxycarbazone is primarily used as a post-emergence herbicide to control various annual and perennial grasses, as well as some broadleaf weeds, in cereal crops such as wheat, rye, and triticale.[5] Its efficacy is influenced by factors such as weed species, growth stage, application timing, and environmental conditions.

Efficacy Against Grass Weeds

Propoxycarbazone has demonstrated significant efficacy against several problematic grass weeds in cereal production.

Table 1: Efficacy of Propoxycarbazone-sodium on Cheat (Bromus secalinus) in Winter Wheat

Application TimingPropoxycarbazone-sodium Rate (g ai/ha)Cheat Control (%)
Fall45Similar to sulfosulfuron at 35 g/ha
Winter45Similar to sulfosulfuron at 35 g/ha
Delayed Post-emergenceNot specified≥ 90%
Data from Stone et al. (2006) as cited in Weed Technology.[6]

Table 2: Dose-Response of Bromus japonicus to Propoxycarbazone-Na

PopulationDescriptionGR₅₀ (g ai/ha)
S1Susceptible~10
R1Resistant>100
R2Resistant>100
R3Resistant>100
GR₅₀: The herbicide rate required to reduce plant growth by 50%. Data adapted from dose-response curves.[2]

Table 3: Control of Downy Brome (Bromus tectorum) and Perennial Grass Injury

HerbicideApplication TimingDowny Brome ControlPerennial Grass Injury
Propoxycarbazone-sodiumFallSatisfactoryEqual to or less than imazapic
Data from a study conducted in Colorado and Nebraska.[3]
Efficacy Against Broadleaf Weeds

While primarily a graminicide, propoxycarbazone also provides control of some broadleaf weeds.[1]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay determines the inhibitory effect of a compound on the ALS enzyme activity extracted from plant tissue.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young plant tissue (e.g., leaves) and keep on ice.

    • Homogenize the tissue in an ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

    • The resulting supernatant contains the crude ALS enzyme extract.

  • Assay Reaction:

    • Prepare a reaction mixture containing an assay buffer, the substrate (pyruvate), and necessary cofactors (Thiamine pyrophosphate, FAD, MgCl₂).

    • Add serial dilutions of the test compound (e.g., propoxycarbazone).

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Quantification:

    • Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes.

    • Add creatine and α-naphthol solution to form a colored complex with acetoin.

    • Incubate again at 60°C for 15 minutes.

    • Measure the absorbance of the colored product at 525 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.

G cluster_workflow In Vitro ALS Inhibition Assay Workflow A Plant Tissue Homogenization B Centrifugation A->B C Collect Supernatant (Crude Enzyme) B->C F Add Crude Enzyme to Mixture C->F D Prepare Reaction Mixture (Buffer, Pyruvate, Cofactors) E Add Herbicide Dilutions D->E E->F G Incubate at 37°C F->G H Stop Reaction (H₂SO₄) G->H I Color Development (Creatine, α-Naphthol) H->I J Measure Absorbance at 525 nm I->J K Calculate % Inhibition & IC₅₀ J->K

Figure 3: In Vitro ALS Inhibition Assay Workflow.
Whole-Plant Herbicidal Activity Bioassay

This bioassay evaluates the efficacy of a herbicide on whole plants under controlled environmental conditions.

Methodology:

  • Plant Growth:

    • Sow seeds of the target weed species in pots containing a suitable growth medium.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

  • Herbicide Application:

    • When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicide.

    • Prepare a range of herbicide concentrations. Include a control group treated with a formulation blank (without the active ingredient).

    • Apply the herbicide solution evenly to the plant foliage using a sprayer.

  • Assessment:

    • Return the treated plants to the controlled environment.

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days).

    • At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the percent biomass reduction compared to the untreated control.

  • Data Analysis:

    • Generate dose-response curves by plotting the percent biomass reduction against the herbicide application rate.

    • Calculate the GR₅₀ value, which is the herbicide rate that causes a 50% reduction in plant growth.

Conclusion

Propoxycarbazone, a member of the sulfonylaminocarbonyl-triazolinone class of herbicides, is an effective tool for the post-emergence control of grass weeds and some broadleaf weeds in cereal crops. Its mechanism of action, the inhibition of the ALS enzyme, is well-understood and is shared by its core chemical structure, this compound. The performance of propoxycarbazone is dependent on various factors, and its efficacy has been quantified in numerous studies, providing valuable data for researchers and professionals in the field of weed management and herbicide development. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this and other herbicidal compounds.

References

Structure-Activity Relationship of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. Due to limited direct studies on this specific compound's analogs, this guide draws upon broader research on 1,2,4-triazole derivatives to infer potential SAR trends. The 1,2,4-triazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and herbicidal effects.[1][2][3][4][5][6][7][8]

Core Compound and Its Known Activity

This compound is identified as a phenyl triazolinone herbicide.[9] Its primary mechanism of action is the inhibition of the plant enzyme acetohydroxy acid synthase.[9] This compound also exhibits surfactant properties and is utilized for weed control in cereal crops.[9]

Comparative Structure-Activity Relationship Analysis

The biological activity of 1,2,4-triazole analogs is significantly influenced by the nature and position of substituents on the triazole ring and any associated phenyl rings.

Substitutions at the N4-Position

The substituent at the N4-position of the triazole ring plays a crucial role in determining the biological activity. In the parent compound, this is a methyl group. Altering this substituent can modulate activity. For instance, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the nature of the substituent on the N4-phenyl ring was critical for antibacterial activity.[6] A phenoxy moiety at the para-position of the phenyl ring resulted in broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin.[6]

Substitutions at the C3-Position

The C3-position of the parent compound is occupied by a propoxy group. The nature of the alkoxy group and its replacement with other functionalities can significantly impact activity. In a study of 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones as xanthine oxidase inhibitors, the hydrophobic group at the 4'-position of the phenyl ring (analogous to the propoxy chain) was found to be essential for inhibitory potency.[10][11] Specifically, a compound with a cyclohexylmethoxy group at this position exhibited potent activity.[11]

Substitutions at the C5-Position

While the parent compound has a carbonyl group at C5, many biologically active analogs feature a thione group (C=S) at this position.[3] These 1,2,4-triazole-3-thiones exhibit a wide range of activities, including antimicrobial and antitumor effects.[3] The presence of electron-donating groups (e.g., -OH, -OCH3) on aryl rings attached to the triazole core has been shown to enhance these activities.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on various 1,2,4-triazole analogs.

Table 1: Antibacterial Activity of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols [6]

Compound IDN4-Phenyl SubstituentMIC (µM) vs. S. aureusMIC (µM) vs. B. subtilisMIC (µM) vs. E. coliMIC (µM) vs. P. aeruginosa
48g p-phenoxy0.5110.5
Gentamicin-10.512
Ciprofloxacin-0.510.51

Table 2: Xanthine Oxidase Inhibitory Activity of 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones [10][11]

Compound ID4'-Alkoxy GroupIC50 (µM)
3j Cyclohexylmethoxy0.121
Allopurinol-~7.6

Table 3: Antiproliferative Activity of 1-(Diarylmethyl)-1H-1,2,4-triazoles against MCF-7 Breast Cancer Cells [12]

Compound SeriesGeneral StructureActivity Range (GI50 in µM)
Series 11-(Diarylmethyl)-1H-1,2,4-triazoles0.01 - >100
Series 2a1-(Aryl-(3,4,5-trimethoxyphenyl)methyl)-1H-1,2,4-triazoles0.008 - 0.5

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

A common method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazides.[3] For example, 5-aryl-substituted-4H-1,2,4-triazole-3-thiols can be synthesized from the corresponding thiosemicarbazides in medium yields (51–75%).[3] Another multi-step protocol starts with 4-amino-1,2,4-triazole to synthesize various Schiff bases and subsequent derivatives.[2]

In Vitro Antibacterial Activity Assay

The antibacterial activity of compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a microbroth dilution method against various bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[6]

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity against xanthine oxidase is measured spectrophotometrically by monitoring the formation of uric acid at 295 nm.[10][11] Allopurinol is commonly used as a positive control.[10][11]

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of compounds against cancer cell lines, such as MCF-7, is often evaluated using the alamarBlue assay to determine the 50% growth inhibition (GI50) concentration.[12]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural modifications and their impact on the biological activity of 1,2,4-triazole analogs.

SAR_Overview cluster_core 1,2,4-Triazol-5(4H)-one Core cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Core This compound N4 N4-Position (Methyl Group) Core->N4 Modify C3 C3-Position (Propoxy Group) Core->C3 Modify C5 C5-Position (Carbonyl Group) Core->C5 Modify Herbicidal Herbicidal Core->Herbicidal Known Activity Antibacterial Antibacterial N4->Antibacterial Impacts XO_Inhibition Xanthine Oxidase Inhibition C3->XO_Inhibition Impacts Anticancer Anticancer C5->Anticancer Impacts

Caption: Key modification sites on the 1,2,4-triazol-5(4H)-one core and their influence on biological activities.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., MIC, IC50) purification->screening sar_analysis SAR Analysis screening->sar_analysis sar_analysis->start Iterate Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.

References

cross-reactivity assessment of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited publicly available data on the cross-reactivity of the specific compound 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, this guide will focus on a closely related and well-studied triazolinone herbicide, Amicarbazone , as a proxy to provide a comprehensive comparison of its performance and experimental assessment. Amicarbazone shares the triazolinone chemical class and offers a robust dataset for understanding the potential cross-reactivity profile of similar compounds.

Introduction to Triazolinone Herbicides

Triazolinone herbicides are a class of chemical compounds used to control unwanted plant growth. The specific compound, this compound, is identified as a phenyl triazolinone herbicide. These herbicides typically function by inhibiting key enzymes in a plant's metabolic pathways, leading to its eventual demise. A prominent mode of action for some triazolinones, like the proxy compound Amicarbazone, is the inhibition of Photosystem II (PSII), a critical process in photosynthesis. This disruption of electron transport ultimately causes chlorosis (yellowing), necrosis (tissue death), and stunted growth in susceptible plants.[1][2]

Comparative Performance: Amicarbazone Cross-Reactivity

Amicarbazone has demonstrated selective herbicidal activity, effectively controlling a range of broadleaf and grass weeds while showing tolerance in certain crops.[1][3] Its performance is influenced by factors such as application timing, temperature, and the physiological characteristics of different plant species.[4][5][6]

Quantitative Data on Plant Species Response

The following tables summarize the observed efficacy of Amicarbazone on various weed species and the tolerance of different crop and turfgrass species. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Efficacy of Amicarbazone on Common Weed Species

Weed SpeciesCommon NameEfficacy Rating¹Reference(s)
Poa annuaAnnual BluegrassGood to Excellent[4][6]
Broadleaf WeedsVariousGood[3]
Grass WeedsVariousGood[1][3]

¹Efficacy Rating based on a 0-100% scale where 0 = no control and 100 = complete control. "Good to Excellent" generally corresponds to 80-100% control.[7]

Table 2: Tolerance of Different Plant Species to Amicarbazone

Plant SpeciesCommon NameTolerance LevelKey FactorsReference(s)
Zea maysCornTolerant-[1][8]
Agrostis stoloniferaCreeping BentgrassModerateHigher injury with fall applications and at increased temperatures.[4]
Poa pratensisKentucky BluegrassModerateHigher injury with fall applications.[4][5]
Lolium perennePerennial RyegrassModerateInjury exacerbated by increased temperatures.[4]
Festuca arundinaceaTall FescueTolerant (at moderate temperatures)Susceptibility increases at high temperatures due to enhanced absorption.[9]
Cynodon dactylonBermudagrassTolerantLess herbicide absorption regardless of temperature.[9]
ConifersVariousTolerant-

Comparison with Alternative Herbicides

Several other herbicide classes and specific active ingredients are available for weed control in crops where triazolinones are used. The choice of alternative depends on the target weeds, crop, and environmental conditions.

Table 3: Comparison of Amicarbazone with Alternative Herbicide Classes

Herbicide ClassMode of ActionPrimary Target WeedsCommon CropsKey AdvantagesKey Disadvantages
Triazolinones (Amicarbazone) Photosystem II inhibitorAnnual broadleaf and grass weedsCorn, Turfgrass, ConifersGood selectivity profile.[2]Potential for crop injury under certain conditions (e.g., high temperatures).[9]
Sulfonylureas Acetolactate synthase (ALS) inhibitorBroadleaf weeds and some grassesCereals, SoybeanLow application rates, high efficacy.Can have soil residual activity affecting subsequent crops.
Phenoxy Herbicides (e.g., 2,4-D) Synthetic auxinBroadleaf weedsCereals, Corn, TurfgrassEffective and widely used.Potential for drift and injury to non-target broadleaf plants.
Glyphosate EPSP synthase inhibitorBroad-spectrum (non-selective)Glyphosate-tolerant cropsHighly effective on most weeds.Non-selective, requires use in resistant crops.
Natural Products (e.g., Corn Gluten Meal, Clove Oil) Various (e.g., root formation inhibition, contact burn-down)Annual weedsOrganic farming, TurfgrassOrganic options.[10][11]Often less effective and require more precise application timing and conditions.[10][11]

Experimental Protocols for Cross-Reactivity Assessment

A standardized approach is crucial for accurately assessing the cross-reactivity of a herbicide across different plant species. The following protocol outlines a general methodology for greenhouse and field trials.

Greenhouse Bioassay for Herbicide Efficacy and Phytotoxicity

This protocol is designed to evaluate the response of various plant species to a herbicide under controlled environmental conditions.

Objective: To determine the dose-response relationship of a herbicide on a range of plant species and to quantify its efficacy and phytotoxicity.

Materials:

  • Herbicide of interest (e.g., Amicarbazone)

  • Seeds of various crop and weed species

  • Pots with standardized soil mix

  • Greenhouse with controlled temperature, light, and humidity

  • Calibrated sprayer

  • Rating scales for visual assessment (e.g., 0-100% for efficacy and phytotoxicity)[7]

Procedure:

  • Plant Preparation: Sow seeds of each plant species in separate pots. Allow seedlings to grow to a consistent stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Prepare a series of herbicide concentrations. Apply the herbicide to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group for each species.

  • Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection: Visually assess weed control efficacy and crop phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a standardized rating scale.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the data to determine the dose at which a certain percentage of control or injury is observed (e.g., ED₅₀ or GR₅₀).

Experimental_Workflow_Greenhouse cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment A Seed Sowing of Multiple Plant Species B Seedling Growth to 2-4 Leaf Stage A->B D Application with Calibrated Sprayer B->D C Herbicide Dilution Series Preparation C->D E Greenhouse Incubation D->E F Visual Assessment of Efficacy & Phytotoxicity E->F G Biomass Measurement (Dry Weight) F->G H H G->H Data Analysis (Dose-Response)

Greenhouse Bioassay Workflow
Field Trials for Selectivity Evaluation

Field trials are essential to validate greenhouse findings under real-world conditions.

Objective: To assess the selective weed control and crop safety of a herbicide in a field setting.

Procedure:

  • Site Selection: Choose a field with a natural and diverse weed population.

  • Experimental Design: Use a randomized complete block design with multiple replications.

  • Plot Establishment: Establish plots for each treatment, including different herbicide rates and an untreated control.

  • Herbicide Application: Apply the herbicide at the appropriate crop and weed growth stage using a calibrated field sprayer.

  • Data Collection:

    • Weed Control: Assess weed density and biomass by species at various time points after application.

    • Crop Tolerance: Visually rate crop injury (stunting, chlorosis, necrosis) and measure crop height.

    • Yield: Harvest the crop at maturity and determine the yield for each plot.

  • Data Analysis: Statistically analyze the data to compare the effects of different herbicide treatments on weed control and crop yield.

Experimental_Workflow_Field A Site Selection & Plot Establishment B Herbicide Application A->B C Weed Control Assessment (Density, Biomass) B->C D Crop Tolerance Assessment (Injury, Height) B->D F Statistical Analysis C->F E Crop Yield Measurement at Harvest D->E D->F E->F

Field Trial Workflow

Signaling Pathways and Mode of Action

Amicarbazone, as a photosystem II inhibitor, disrupts the electron transport chain in chloroplasts. This leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Signaling_Pathway cluster_photosynthesis Photosystem II PSII Photosystem II Plastoquinone Plastoquinone PSII->Plastoquinone Electron Transport Amicarbazone Amicarbazone Block Inhibition of Electron Transport Amicarbazone->Block Block->PSII ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage CellDeath Cell Death Damage->CellDeath

Mode of Action of Amicarbazone

Conclusion

While specific data for this compound remains limited, the analysis of the related compound Amicarbazone provides valuable insights into the potential cross-reactivity and performance of triazolinone herbicides. The selectivity of these herbicides is highly dependent on the plant species, environmental conditions, and application parameters. The provided experimental protocols offer a framework for conducting rigorous cross-reactivity assessments for any new herbicidal compound. Further research is needed to generate specific data for this compound to fully understand its herbicidal profile.

References

Evaluating the Target Specificity of Triazolinone Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolinone scaffold is a versatile pharmacophore that has given rise to a diverse range of bioactive molecules, from herbicides to potent kinase inhibitors for cancer therapy. A critical aspect of the development of these inhibitors is the comprehensive evaluation of their target specificity. This guide provides an objective comparison of the performance of triazolinone inhibitors, focusing on their on-target potency and off-target profiles, supported by experimental data and detailed methodologies.

Comparative Analysis of Target Specificity

The target specificity of a triazolinone inhibitor is paramount to its therapeutic efficacy and safety profile. High selectivity for the intended target minimizes off-target effects that can lead to toxicity. The following table summarizes the target profiles of representative triazolinone inhibitors from different therapeutic areas.

Inhibitor ClassPrimary Target(s)Representative Inhibitor(s)On-Target Potency (IC50/Ki)Key Off-Targets
Herbicides Protoporphyrinogen Oxidase (PPO)Carfentrazone-ethyl, SulfentrazoneLow nM rangeGenerally high selectivity for plant PPO
Anticancer Checkpoint Kinase 1 (Chk1)SAR-02010613.3 nM (biochemical)Limited data on broad kinome screening
Anticancer Various KinasesNovel Triazolinone DerivativesVaries (nM to µM range)Dependent on specific substitutions

Methodologies for Evaluating Target Specificity

A multi-pronged approach is essential for a thorough assessment of inhibitor specificity. The following are key experimental protocols widely employed in the field.

Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases, providing a quantitative measure of its selectivity.

Protocol:

  • Compound Preparation: A stock solution of the triazolinone inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Kinase Reaction: Recombinant kinases are incubated with their respective substrates and ATP in a reaction buffer.

  • Inhibitor Addition: The triazolinone inhibitor at various concentrations is added to the kinase reaction mixture.

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated for each kinase by plotting the percentage of inhibition against the inhibitor concentration. Selectivity is assessed by comparing the IC50 value for the primary target to those of other kinases in the panel.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Intact cells are treated with the triazolinone inhibitor or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein in the supernatant is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of target engagement in cells (EC50).

Quantitative Chemical Proteomics

Objective: To identify the direct and indirect cellular targets of a compound on a proteome-wide scale.

Protocol:

  • Probe Design and Synthesis: A chemical probe is synthesized by attaching a reactive group and a reporter tag (e.g., biotin) to the triazolinone inhibitor.

  • Cellular Labeling: Live cells or cell lysates are treated with the probe.

  • Target Enrichment: The probe-bound proteins are enriched using affinity purification (e.g., streptavidin beads).

  • Protein Identification and Quantification: The enriched proteins are identified and quantified using mass spectrometry-based proteomics.

  • Data Analysis: Specific targets are distinguished from non-specific binders by comparing the abundance of proteins in the probe-treated sample to a control sample.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the biological context of triazolinone inhibitors, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Triazolinone Inhibitor Stock D Incubate Kinase, Substrate, ATP & Inhibitor A->D B Kinase Panel B->D C Substrates & ATP C->D E Measure Kinase Activity D->E F Calculate IC50 Values E->F G Determine Selectivity Profile F->G

Figure 1. A generalized workflow for kinase selectivity profiling of triazolinone inhibitors.

CETSA_Workflow A Treat Cells with Triazolinone Inhibitor B Heat Shock at Various Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Generate Melting Curve & Determine Tm Shift E->F

Figure 2. The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Chk1_Signaling_Pathway cluster_pathway DNA Damage Response DNA_Damage DNA Damage ATR_ATM ATR_ATM DNA_Damage->ATR_ATM activates ATR_AT ATR_AT M ATR/ATM Chk1 Chk1 Cdc25 Cdc25 Chk1->Cdc25 phosphorylates/inhibits CDK_Cyclin CDK/Cyclin Cdc25->CDK_Cyclin dephosphorylates/activates Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest promotes progression CDK_Cyclin->Cell_Cycle_Arrest progression -> Triazolinone_Inhibitor Triazolinone Inhibitor Triazolinone_Inhibitor->Chk1 inhibits ATR_ATM->Chk1 phosphorylates/activates

Figure 3. Simplified signaling pathway of Chk1 in the DNA damage response.

Conclusion

The evaluation of target specificity is a cornerstone of modern drug discovery and development. For triazolinone inhibitors, a class of compounds with broad therapeutic potential, a rigorous assessment of their on- and off-target activities is crucial. The methodologies of kinase profiling, Cellular Thermal Shift Assay, and quantitative chemical proteomics provide a powerful toolkit for researchers to comprehensively characterize the selectivity of these inhibitors. The data and protocols presented in this guide offer a framework for the objective comparison and development of next-generation triazolinone-based therapeutics with enhanced specificity and safety.

statistical analysis of dose-response curves for "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Triazolone Herbicides

A Statistical Dose-Response Examination of Protoporphyrinogen Oxidase (PPO) Inhibitors

This guide provides a comparative statistical analysis of the dose-response relationships for triazolone herbicides, a class of compounds that includes "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one". Due to the limited publicly available data on this specific compound, this guide will focus on well-documented alternative triazolone herbicides: Carfentrazone-ethyl and Sulfentrazone . These compounds share the same mechanism of action and are widely used for the control of broadleaf weeds. The data and protocols presented are intended for researchers, scientists, and drug development professionals in the agrochemical industry.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Triazolone herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway in plants.[1][2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage, necrosis, and ultimately, plant death.[2]

PPO_Inhibition_Pathway cluster_inhibition Mechanism of Action Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Chlorophylls_Hemes Chlorophylls_Hemes Protoporphyrin_IX->Chlorophylls_Hemes Triazolone_Herbicides Triazolone_Herbicides PPO PPO Triazolone_Herbicides->PPO Inhibition Protoporphyrinogen_IX_acc Accumulation of Protoporphyrinogen IX ROS_Formation Reactive Oxygen Species (Singlet Oxygen) Protoporphyrinogen_IX_acc->ROS_Formation Light, O2 Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS_Formation->Lipid_Peroxidation Cell_Death Cell Death (Necrosis) Lipid_Peroxidation->Cell_Death

Figure 1: Signaling pathway of PPO inhibition by triazolone herbicides.

Comparative Dose-Response Data

The following tables summarize the effective dose (ED) and lethal dose (LD) values for Carfentrazone-ethyl and Sulfentrazone against various weed species. These values are typically derived from dose-response curves where the herbicide is applied at a range of concentrations and the effect on the plant (e.g., biomass reduction, visual injury) is measured.

Table 1: Dose-Response Data for Carfentrazone-ethyl

Weed SpeciesGrowth StageEndpointGR50 (g a.i./ha)Reference
Amaranthus tuberculatus (Waterhemp)9-11 cmDry Weight Reduction~14[3]
Broadleaf Weeds (general)Post-emergenceVisual Control16 - 24[4]
Direct Seeded Rice WeedsPost-emergenceWeed Control Efficiency25 - 34[5]

GR50: The dose of herbicide required to reduce plant growth by 50%.

Table 2: Dose-Response Data for Sulfentrazone

Weed SpeciesApplication TimingEndpointEffective Dose (g a.i./ha)Reference
Fodder Maize WeedsPre-emergenceWeed Control Efficiency180 - 360[6]
Groundnut WeedsPre-sowingWeed Control300[7]
Amaranthus retroflexus (Redroot pigweed)Not Specified90% Dry Weight Reduction214
Chenopodium album (Common lambsquarters)Not Specified90% Dry Weight Reduction133

Experimental Protocols

A generalized experimental protocol for conducting a dose-response analysis of herbicides is provided below. Specific details may vary depending on the target weed species, herbicide, and experimental objectives.

Protocol: Herbicide Dose-Response Bioassay
  • Plant Material and Growth Conditions:

    • Select a susceptible weed species (e.g., Amaranthus tuberculatus, Chenopodium album).

    • Grow seeds in pots containing a standardized soil or potting mix.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Prepare a stock solution of the herbicide (e.g., Carfentrazone-ethyl, Sulfentrazone) in an appropriate solvent.

    • Create a series of dilutions to achieve a range of doses, typically spanning from a no-effect concentration to a concentration that causes complete mortality. A logarithmic dose range is often used.

    • Apply the herbicide to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • At a set time point after treatment (e.g., 14 or 21 days), assess the herbicide's effect.

    • Endpoints can include:

      • Visual Injury Rating: A scale from 0% (no effect) to 100% (complete death).

      • Plant Biomass: Harvest the above-ground plant material, dry it in an oven, and record the dry weight.

      • Plant Height: Measure the height of the plants.

  • Statistical Analysis:

    • Analyze the data using a non-linear regression model, such as a log-logistic dose-response curve.[8]

    • From the fitted curve, determine key parameters such as the GR50 (or ED50), which is the dose required to inhibit growth by 50%.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth 1. Plant Growth (Controlled Environment) Application 3. Herbicide Application (Calibrated Sprayer) Plant_Growth->Application Herbicide_Prep 2. Herbicide Preparation (Stock & Dilutions) Herbicide_Prep->Application Incubation 4. Incubation Period (e.g., 14-21 days) Application->Incubation Data_Collection 5. Data Collection (Biomass, Visual Injury) Incubation->Data_Collection Stat_Analysis 6. Statistical Analysis (Dose-Response Curve) Data_Collection->Stat_Analysis GR50_Calc 7. GR50/ED50 Calculation Stat_Analysis->GR50_Calc

Figure 2: A typical experimental workflow for herbicide dose-response analysis.

Conclusion

References

peer-reviewed studies validating the bioactivity of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed studies validating the specific bioactivity of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one has yielded no dedicated scholarly articles with detailed experimental data. The available information is limited to a description from a commercial supplier, which points to potential herbicidal and antibacterial properties.

While specific experimental validation for "this compound" is not publicly available in peer-reviewed literature, the broader class of compounds to which it belongs, 1,2,4-triazoles, is the subject of extensive research and exhibits a wide range of well-documented biological activities. This guide will provide an overview of the known bioactivities of the 1,2,4-triazole scaffold, offering a scientifically grounded perspective on the potential applications of its derivatives.

Information from Commercial Sources

According to the chemical supplier Biosynth, this compound is described as a phenyl triazolinone herbicide.[1] The proposed mechanism of action is the inhibition of the plant enzyme acetohydroxy acid synthase.[1] The supplier also suggests that the compound possesses antibacterial properties, potentially acting against Mycobacterium tuberculosis and Mycobacterium avium complex by binding to the 50S ribosomal subunit.[1] It is crucial to note that this information has not been substantiated by peer-reviewed experimental studies and should be treated as preliminary.

Established Bioactivities of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a prominent feature in a multitude of clinically significant drugs.[2][3] This heterocyclic moiety is valued by medicinal chemists for its ability to interact with biological targets through hydrogen bonding, dipole interactions, and its overall stability.[2] The diverse pharmacological profile of 1,2,4-triazole derivatives is well-documented across numerous peer-reviewed studies.

Antifungal Activity

The most notable application of 1,2,4-triazoles is in the development of antifungal agents.[2][4] Several widely used antifungal drugs, including fluconazole, itraconazole, and voriconazole, are based on the 1,2,4-triazole scaffold.[3][4][5] The primary mechanism of action for these drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to impaired membrane function and ultimately, fungal cell death.

Antibacterial Activity

Numerous studies have reported the antibacterial potential of various 1,2,4-triazole derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[2][6] For instance, hybrids of 1,2,4-triazole with other pharmacophores like quinolones have demonstrated potent activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The mechanism of antibacterial action can vary depending on the specific derivative and may involve the inhibition of essential bacterial enzymes like DNA gyrase.[2]

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory properties.[7] Some of these compounds have been shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[7] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced, leading to an anti-inflammatory effect.

Other Biological Activities

The versatility of the 1,2,4-triazole scaffold extends to a range of other biological activities, including:

  • Anticancer: Certain 1,2,4-triazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[5][8]

  • Anticonvulsant: The 1,2,4-triazole ring is a structural component of some anticonvulsant drugs.[2][5]

  • Antiviral: Research has explored the potential of 1,2,4-triazole derivatives as antiviral agents, including activity against HIV.[3][5]

Conclusion

While direct, peer-reviewed experimental data on the bioactivity of "this compound" is currently unavailable, the extensive body of research on the 1,2,4-triazole chemical class provides a strong foundation for its potential biological activities. The information from a commercial supplier suggests herbicidal and antibacterial properties, but these require rigorous scientific validation. The well-established antifungal, antibacterial, anti-inflammatory, and anticancer properties of numerous 1,2,4-triazole derivatives underscore the therapeutic potential of this heterocyclic scaffold. Researchers and drug development professionals interested in "this compound" are encouraged to conduct in-depth experimental studies to elucidate its specific biological profile and mechanism of action.

Visualizing the Diverse Bioactivities of the 1,2,4-Triazole Scaffold

The following diagram illustrates the wide range of biological activities associated with the 1,2,4-triazole chemical structure, as discussed in the literature.

Bioactivity of 1,2,4-Triazole Derivatives 1,2,4-Triazole Scaffold 1,2,4-Triazole Scaffold Antifungal Antifungal 1,2,4-Triazole Scaffold->Antifungal Antibacterial Antibacterial 1,2,4-Triazole Scaffold->Antibacterial Anti-inflammatory Anti-inflammatory 1,2,4-Triazole Scaffold->Anti-inflammatory Anticancer Anticancer 1,2,4-Triazole Scaffold->Anticancer Anticonvulsant Anticonvulsant 1,2,4-Triazole Scaffold->Anticonvulsant Antiviral Antiviral 1,2,4-Triazole Scaffold->Antiviral

Caption: Diverse pharmacological activities of the 1,2,4-triazole scaffold.

References

A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole motif is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and diverse applications. The efficient synthesis of substituted 1,2,4-triazoles is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of three prominent and efficient synthetic strategies: a copper-catalyzed one-pot synthesis, a three-component one-pot synthesis, and microwave-assisted synthesis, with supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the efficiency of the different synthetic methods for 1,2,4-triazoles, providing a clear comparison of yields and reaction conditions.

Table 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydroxylamine [1][2][3][4]

EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285[1]
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282[1]
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288[1]
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275[1]
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265[1]

Table 2: Three-Component One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles [5][6][7][8]

EntryCarboxylic AcidAmidineHydrazineCoupling ReagentSolventTemp. (°C)Time (h)Yield (%)
1Benzoic acidBenzamidine HClPhenylhydrazineHATUDMF804-1684
2Acetic acidAcetamidine HClMethylhydrazineHATUDMF804-1675
3Isobutyric acidBenzamidine HClPhenylhydrazineHATUDMF804-1681
4Phenylacetic acidAcetamidine HClIsopropylhydrazineHATUDMF804-1678

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis [9][10][11]

Product TypeMethodTimeYield (%)Reference
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideMicrowave33-90 sec82[11]
ConventionalSeveral hoursLower[11]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazoleMicrowave30 min96[11]
Conventional27 hoursLower[11]
3,5-disubstituted-1,2,4-triazoleMicrowave2 hoursHigh
1,3,5-trisubstituted-1,2,4-triazoleMicrowave1 min85[11]
Conventional> 4 hoursLower[11]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic methods.

copper_catalyzed_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Nitrile_1 R¹-CN Amidoxime_Formation Amidoxime Formation Nitrile_1->Amidoxime_Formation Hydroxylamine NH₂OH·HCl Hydroxylamine->Amidoxime_Formation Nitrile_2 R²-CN Cyclization Copper-Catalyzed Cyclization Nitrile_2->Cyclization Amidoxime_Formation->Cyclization Amidoxime Intermediate Product 3,5-Disubstituted 1,2,4-Triazole Cyclization->Product three_component_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Carboxylic_Acid Carboxylic Acid Acylamidine_Formation Acylamidine Formation (HATU-mediated) Carboxylic_Acid->Acylamidine_Formation Amidine Amidine Amidine->Acylamidine_Formation Hydrazine Hydrazine Cyclization Cyclization with Hydrazine Hydrazine->Cyclization Acylamidine_Formation->Cyclization Acylamidine Intermediate Product 1,3,5-Trisubstituted 1,2,4-Triazole Cyclization->Product microwave_synthesis_workflow Start Combine Reactants in Microwave Vial Microwave_Irradiation Microwave Irradiation (Controlled Temp & Pressure) Start->Microwave_Irradiation Seal Vial Cooling Cooling Microwave_Irradiation->Cooling Rapid & Uniform Heating Workup Work-up & Purification (Extraction, Chromatography) Cooling->Workup Product Pure Substituted 1,2,4-Triazole Workup->Product

References

In Silico Molecular Docking of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in silico molecular docking performance of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one against its known herbicidal target, Acetohydroxyacid Synthase (AHAS), and other clinically relevant enzymes frequently targeted by structurally similar 1,2,4-triazole derivatives. Due to the limited publicly available docking studies on this specific compound, this guide establishes a comparative framework based on published data for analogous compounds, offering insights into its potential therapeutic applications beyond agriculture.

Overview of Potential Protein Targets

While this compound is recognized as a herbicide that inhibits the plant enzyme Acetohydroxyacid Synthase (AHAS), the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole have been extensively investigated as inhibitors of various enzymes implicated in human diseases. This guide will focus on a comparative analysis against three key protein targets:

  • Acetohydroxyacid Synthase (AHAS): The primary target for its herbicidal activity, AHAS is also a vital enzyme in the biosynthesis of branched-chain amino acids in bacteria and fungi, making it a potential target for antimicrobial agents.[3][4]

  • Lanosterol 14-α-demethylase (CYP51): A crucial enzyme in the ergosterol biosynthesis pathway of fungi.[5][6] It is the primary target for azole antifungal drugs.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A tyrosine kinase that plays a critical role in cell proliferation and is a validated target in oncology.[2][7][8]

Comparative Docking Performance (Hypothetical and Published Data)

The following table summarizes the reported binding affinities of various 1,2,4-triazole derivatives against the selected protein targets. A hypothetical docking score for this compound is included to provide a comparative baseline.

Compound Target Protein (PDB ID) Docking Score (kcal/mol) Inhibitory Activity (IC50/Ki) Reference
This compound Acetohydroxyacid Synthase (AHAS) from Arabidopsis thaliana (e.g., 1YBH)-7.5 (Hypothetical)Not AvailableN/A
Sulfonylurea HerbicidesAcetohydroxyacid Synthase (AHAS) from yeastNot explicitly stated, but high affinity (Ki of 3.3 nM for chlorimuron ethyl)3.3 nM (Ki for chlorimuron ethyl)[9]
Novel Designed Triazole CompoundsAcetohydroxyacid Synthase (AHAS) from Mycobacterium tuberculosis> -8.2Not Available[1][3]
This compound Lanosterol 14-α-demethylase (CYP51) from Candida albicans (e.g., 5v5z)-8.0 (Hypothetical)Not AvailableN/A
FluconazoleLanosterol 14-α-demethylase (CYP51) from Candida albicans-6.58Not Available[10]
Piperidine-based 1,2,3-triazolylacetamide derivatives (pta1-pta3)Lanosterol 14-α-demethylase (LDM) from Candida albicansFavorable structural dynamics reportedpta1 inhibited ergosterol production by >90%[6]
This compound EGFR Kinase Domain (e.g., 1M17)-7.0 (Hypothetical)Not AvailableN/A
ErlotinibEGFR Kinase Domain (1M17)-11.472 to -11.005Not Available[11][12]
Quinazoline-based thiazole derivative (4f)Wild-type EGFR KinaseNot explicitly stated, but potent inhibition observed2.17 nM[8]
1,2,4-Triazole Schiff Base Hybrid (4d)EGFR KinaseNot explicitly stated, but potent inhibition observed0.13 µM[7]

Experimental Protocols for Molecular Docking

The following is a generalized, comprehensive protocol for performing in silico molecular docking studies, based on methodologies reported in the literature.[13][14][15][16]

Software and Tools
  • Docking Software: AutoDock Vina, Schrödinger Suite (Glide), PyRx, MOE (Molecular Operating Environment)

  • Visualization: PyMOL, Discovery Studio Visualizer, Chimera

  • Protein Preparation: Swiss-PdbViewer, Schrödinger's Protein Preparation Wizard

  • Ligand Preparation: ChemDraw, Avogadro, MarvinSketch

Protocol Steps
  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).

    • Repair any missing residues or atoms using tools like Swiss-PdbViewer or MODELLER.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the ligand (e.g., this compound) and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • Define the binding site on the target protein. This is typically done by centering a grid box on the co-crystallized ligand or by using active site prediction servers.

    • The size of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.

  • Molecular Docking Simulation:

    • Run the docking algorithm using the prepared protein and ligand files.

    • The software will generate multiple binding poses of the ligand within the protein's active site.

    • These poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the docking score and binding interactions with those of a known inhibitor (positive control).

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known ligand to validate the docking protocol (an RMSD < 2.0 Å is generally considered reliable).[11][15]

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (PDB) PrepProt Protein Preparation (Add H, Remove Water) PDB->PrepProt Ligand Prepare Ligand (3D Structure) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Run Docking Simulation PrepLig->Dock Grid->Dock Analysis Analyze Docking Poses (Binding Energy, Interactions) Dock->Analysis Validation Protocol Validation (RMSD Calculation) Analysis->Validation Report Generate Report Validation->Report

Caption: A generalized workflow for in silico molecular docking studies.

EGFR Signaling Pathway

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The in silico molecular docking analysis of 1,2,4-triazole derivatives demonstrates their potential to interact with a diverse range of protein targets, including those relevant to agriculture, infectious diseases, and oncology. While there is a lack of specific docking studies for this compound against therapeutic targets, its structural similarity to known enzyme inhibitors suggests that it could serve as a scaffold for the development of novel therapeutic agents. The comparative data and standardized protocol provided in this guide offer a foundation for researchers to initiate computational studies to explore the broader biological activities of this and related compounds. Further in vitro and in vivo studies would be necessary to validate any promising in silico findings.

References

A Comparative Analysis of the Environmental Fate of Triazole Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate of several key triazole herbicides. The information presented is based on experimental data from scientific literature, focusing on the degradation, mobility, and persistence of these compounds in soil and water.

Executive Summary

Triazole herbicides are a widely used class of agricultural pesticides, and understanding their environmental behavior is crucial for assessing their potential ecological impact. This guide compares the environmental fate of several common triazole herbicides, including tebuconazole, propiconazole, difenoconazole, epoxiconazole, and flutriafol. The persistence of these compounds, as indicated by their half-lives in soil, varies significantly depending on the specific herbicide and environmental conditions, ranging from approximately 58 to over 365 days.[1] Sorption to soil, a key factor influencing mobility, also differs among these herbicides, with organic carbon content being a major determining factor. Consequently, their potential to leach into groundwater varies, with some showing higher mobility than others. The degradation of triazole herbicides proceeds through various pathways, including photolysis, hydrolysis, and microbial degradation, leading to the formation of several transformation products, with 1,2,4-triazole being a common metabolite.

Data Presentation

The following tables summarize quantitative data on the environmental fate of selected triazole herbicides. It is important to note that values can vary significantly based on soil type, temperature, pH, and other experimental conditions.

Table 1: Comparative Soil Degradation Half-life (DT₅₀) of Triazole Herbicides

HerbicideSoil TypeDT₅₀ (days)Reference
EpoxiconazoleRed Soil (Jiangxi)58.2 - 72.9[1]
Paddy Soil (Taihu)182 - 365[1]
Black Soil (Northeast China)102 - 161[1]
TebuconazoleRed Soil (Jiangxi)58.2 - 72.9[1]
Paddy Soil (Taihu)182 - 365[1]
Black Soil (Northeast China)102 - 161[2]
FlutriafolRed Soil (Jiangxi)58.2 - 72.9[1]
Paddy Soil (Taihu)182 - 365[1]
Black Soil (Northeast China)102 - 161[1]
PropiconazoleVarious Soils40 - 70
DifenoconazoleVarious SoilsHigh Persistence[3]

Table 2: Comparative Soil Sorption Coefficients (Koc) of Triazole Herbicides

HerbicideKoc (mL/g)Mobility ClassReference
EpoxiconazoleLow to ModerateModerate
Tebuconazole769Low to Moderate[4]
FlutriafolLow (log Koc ≤ 2.5)High[1]
Propiconazole950Low[4]
DifenoconazoleHighLow[3]
Myclobutanil950Low[4]
Penconazole2205Low[4]

Table 3: Comparative Leaching Potential of Triazole Herbicides

HerbicideLeaching PotentialObservationsReference
FlutriafolAppreciableDetected in leachates[1]
TriadimenolLower12% of initial mass in leachate[1]
MyclobutanilHigher26% of initial mass in leachate[1]
PropiconazoleLowRemains in the top 10 cm of soil
DifenoconazoleLowStrong sorption limits leaching[3]

Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature, based on OECD guidelines.

Protocol for Determining Herbicide Half-life in Soil (Based on OECD 307)[5][6][7][8]

Objective: To determine the rate of aerobic and anaerobic transformation of a herbicide in soil.

Methodology:

  • Soil Selection and Preparation: Select at least one soil type (e.g., sandy loam). Air-dry the soil and sieve it to <2 mm. Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Prepare a solution of the 14C-labeled herbicide. Apply the solution uniformly to the soil samples at a concentration relevant to the recommended field application rate.

  • Incubation:

    • Aerobic: Place the treated soil in biometer flasks or a flow-through system. Maintain a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark for up to 120 days. Pass a continuous stream of CO₂-free, humidified air over the soil. Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., NaOH solution).

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At predetermined intervals, sacrifice replicate samples. Extract the soil with appropriate solvents (e.g., acetonitrile, methanol). Analyze the extracts for the parent herbicide and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Quantify the trapped ¹⁴CO₂ using Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied herbicide concentration using appropriate kinetic models (e.g., first-order kinetics).

Protocol for Determining Herbicide Sorption in Soil (Based on OECD 106)[9][10][11][12][13]

Objective: To determine the adsorption/desorption characteristics of a herbicide in different soil types.

Methodology:

  • Soil and Solution Preparation: Use at least five different soil types with varying properties. Prepare stock solutions of the herbicide in 0.01 M CaCl₂.

  • Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.

  • Adsorption Kinetics (Tier 2):

    • Add a known volume of the herbicide solution to a known mass of soil in a centrifuge tube.

    • Shake the tubes at a constant temperature (e.g., 20°C) for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil and solution.

    • Analyze the concentration of the herbicide in the supernatant using a suitable analytical method (e.g., HPLC).

    • Calculate the amount of herbicide adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

  • Adsorption Isotherms (Tier 3): Repeat the adsorption kinetics experiment with a range of initial herbicide concentrations. Plot the amount of herbicide adsorbed per unit mass of soil against the equilibrium concentration in the solution. Fit the data to Freundlich or Langmuir isotherms to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

  • Desorption: After the adsorption phase, replace the supernatant with a fresh herbicide-free 0.01 M CaCl₂ solution. Shake for the same equilibration time and analyze the herbicide concentration in the solution to determine the amount desorbed.

Protocol for Determining Herbicide Leaching in Soil Columns (Based on OECD 312)[14][15][16][17][18]

Objective: To assess the mobility and leaching potential of a herbicide and its transformation products in soil.

Methodology:

  • Column Preparation: Pack glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter) with sieved (<2 mm) soil to a bulk density representative of field conditions.

  • Pre-equilibration: Saturate the soil columns from the bottom with 0.01 M CaCl₂ solution and allow them to drain to field capacity.

  • Herbicide Application: Apply the ¹⁴C-labeled herbicide to the top of the soil columns at a rate equivalent to the intended field application rate.

  • Leaching: Apply an artificial rainfall (0.01 M CaCl₂ solution) to the top of the columns at a constant rate (e.g., 200 mm over 48 hours). Collect the leachate in fractions at regular intervals.

  • Analysis:

    • Analyze the collected leachate fractions for the parent herbicide and its metabolites using HPLC with radiometric detection.

    • After the leaching period, extrude the soil columns and section them into segments (e.g., every 5 cm).

    • Extract each soil segment and analyze for the parent herbicide and transformation products.

  • Data Analysis: Calculate the mass balance of the applied radioactivity. Determine the percentage of the applied herbicide and its metabolites in the leachate and in each soil segment.

Signaling Pathways, Experimental Workflows, and Logical Relationships

Degradation Pathways of Triazole Herbicides

The degradation of triazole herbicides in the environment is a complex process involving abiotic and biotic transformations. The primary pathways include photolysis, hydrolysis, and microbial degradation. These processes lead to the formation of various transformation products, with the cleavage of the triazole ring being a significant step for some compounds.

G cluster_tebuconazole Tebuconazole Degradation cluster_propiconazole Propiconazole Degradation cluster_difenoconazole Difenoconazole Degradation Tebuconazole Tebuconazole Tebuconazole-hydroxy Tebuconazole-hydroxy Tebuconazole->Tebuconazole-hydroxy Hydroxylation 1,2,4-Triazole 1,2,4-Triazole Tebuconazole->1,2,4-Triazole Cleavage Tebuconazole-carboxy acid Tebuconazole-carboxy acid Tebuconazole-hydroxy->Tebuconazole-carboxy acid Oxidation Propiconazole Propiconazole Propiconazole->1,2,4-Triazole Cleavage Hydroxylated Propiconazole Hydroxylated Propiconazole Propiconazole->Hydroxylated Propiconazole Hydroxylation 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone Hydroxylated Propiconazole->1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone Side-chain cleavage Difenoconazole Difenoconazole Difenoconazole->1,2,4-Triazole Cleavage Hydroxylated Difenoconazole Hydroxylated Difenoconazole Difenoconazole->Hydroxylated Difenoconazole Hydroxylation Dechlorinated Difenoconazole Dechlorinated Difenoconazole Difenoconazole->Dechlorinated Difenoconazole Dechlorination G cluster_lab Laboratory Studies cluster_field Field/Lysimeter Studies cluster_risk Risk Assessment A Physicochemical Properties (Solubility, Vapor Pressure) B Degradation Studies (OECD 307: Aerobic/Anaerobic) A->B C Sorption/Desorption Studies (OECD 106: Batch Equilibrium) A->C D Mobility Studies (OECD 312: Soil Column Leaching) A->D E Terrestrial Field Dissipation B->E C->E D->E F Groundwater Monitoring E->F G Exposure Modeling E->G F->G H Ecological Risk Characterization G->H G cluster_herbicide Herbicide Properties cluster_environment Environmental Factors cluster_processes Environmental Fate Processes Herbicide Triazole Herbicide Degradation Degradation (DT₅₀) Herbicide->Degradation Sorption Sorption (Koc) Herbicide->Sorption Transport Transport (Leaching) Herbicide->Transport Solubility Solubility Solubility->Transport VaporPressure Vapor Pressure pKa pKa Soil Soil Properties (OM, pH, Texture) Soil->Degradation Soil->Sorption Soil->Transport Climate Climate (Temp, Rainfall) Climate->Degradation Climate->Transport Microbes Microbial Activity Microbes->Degradation Degradation->Sorption Sorption->Degradation Sorption->Transport

References

A Comparative Guide to the Validation of Analytical Methods for the Detection of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the detection of triazole-based compounds, with a focus on providing a framework for the analysis of "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one". Due to the limited availability of specific comparative studies on this particular molecule, this document leverages data from validated methods for structurally similar triazole herbicides and fungicides. The information presented is intended to assist researchers in selecting appropriate analytical techniques and developing robust validation protocols.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparison of Analytical Methods

The selection of an analytical method for the detection and quantification of a triazole compound like this compound depends on several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile and thermally stable compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Applicability to Triazoles Widely applicable to a broad range of triazoles, particularly non-volatile and thermally labile compounds.[3][4]Suitable for volatile and thermally stable triazoles. Derivatization may be necessary for less volatile compounds.[3]Highly versatile and applicable to a wide range of triazoles, offering high selectivity and sensitivity.[5][6][7]
Typical Stationary Phase Reversed-phase C18 columns are commonly used.[8]Capillary columns with phases like 5% phenyl-methylpolysiloxane are typical.[3]Reversed-phase C18 or similar columns are frequently employed.[6]
Typical Mobile/Carrier Phase A gradient of water and an organic solvent like acetonitrile or methanol.[3][9]An inert gas, typically helium.[3]A gradient of water (often with additives like formic acid) and an organic solvent.[6]
Detection Ultraviolet (UV) detector, often a Diode Array Detector (DAD) for spectral information.[3][9]Mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[3][10]Tandem mass spectrometer (e.g., triple quadrupole) for high selectivity and sensitivity.[11][5][6]
Strengths Robust, widely available, and cost-effective. Good for routine analysis of less complex samples.High resolving power and provides structural information from mass spectra.Excellent sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.[6][7]
Limitations Lower sensitivity compared to MS methods. Potential for interference from co-eluting compounds in complex matrices.Not suitable for non-volatile or thermally labile compounds without derivatization.Higher equipment cost and complexity. Matrix effects can influence ionization and require careful management.[7]

Performance of Analytical Methods for Triazole Compound Detection

The following table summarizes typical performance characteristics for the different analytical methods based on published data for various triazole compounds. The actual values will be specific to the analyte, matrix, and the optimized method.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
HPLC-UV Triazolopyrimidine sulfoanilide herbicidesWater280 ng/L-35 - 110-[9]
Triazolopyrimidine sulfoanilide herbicidesSoil-9.38 µg/kg77 - 92-[9]
GC-MS Triazole pesticides (penconazole, hexaconazole, etc.)Cow Milk4 - 58 µg/L13 - 180 µg/L--[12][13]
Triazole fungicides (epoxiconazole, tebuconazole, etc.)Water-0.05 - 0.1 µg/L-< 12[14]
11 Triazole fungicidesFruits-0.8 - 3.4 µg/kg82.6 - 117.1< 10[15]
LC-MS/MS PropiconazoleSoil-4.0 µg/kg93 - 99< 11.2[11][5]
1,2,4-triazoleSoil-1.1 µg/kg83 - 97< 7.8[11][5]
21 Triazole fungicidesAnimal-origin food-0.5 - 3.5 µg/kg91.4 - 108.1-[7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are generalized methodologies for the key techniques cited.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from various matrices.[16]

  • Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences) and magnesium sulfate. The tube is shaken and centrifuged.

  • Final Extract: The resulting supernatant is collected, and a portion may be acidified or evaporated and reconstituted in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds like many triazole herbicides.[9]

  • Chromatographic System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution using a mixture of water (often with an additive like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9]

  • Detection: UV detection at a wavelength appropriate for the analyte. A DAD can provide spectral information to aid in peak identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Some triazole compounds are amenable to GC analysis.[3]

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[3]

  • Carrier Gas: Helium is typically used as the carrier gas.[3]

  • Injection: A split/splitless injector is commonly used.

  • Temperature Program: A temperature gradient is applied to the oven to separate the analytes.

  • Detection: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, enabling confident identification and quantification at low levels.[6][7]

  • Chromatographic System: An ultra-high-performance liquid chromatograph (UHPLC) or HPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is frequently used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often containing additives like formic acid or ammonium formate to improve ionization.[6]

  • Ionization: Electrospray ionization (ESI) is a common ionization source for the analysis of triazole compounds.

  • Detection: A tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

Workflow for Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[1][2]

G Analytical Method Validation Workflow A Method Development and Optimization B Define Validation Protocol (Parameters and Acceptance Criteria) A->B C Specificity / Selectivity B->C D Linearity and Range B->D E Accuracy B->E F Precision (Repeatability and Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K

Caption: A typical workflow for the validation of an analytical method.

This guide provides a foundational understanding of the analytical methodologies that can be adapted for the detection and quantification of "this compound". Researchers should perform a thorough method development and validation specific to their analyte and sample matrix to ensure reliable and accurate results.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is critical for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to responsibly manage this chemical waste. As a triazole derivative, this compound should be treated as hazardous waste and handled with appropriate care.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Prevents skin contact. Gloves should be inspected before use and changed frequently.[1]
Body Protection A lab coat, long pants, and closed-toe shoes are required.[1][2]Minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated or if working outside a fume hood.[1][2]Prevents inhalation of potentially harmful dust or vapors.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Plan

The mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be discharged into drains or the environment. [1]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[1]

    • Do not mix this waste with other waste streams.[2] Incompatible materials, such as strong oxidizing agents, should be kept separate.[1]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Container Management:

    • Ensure waste containers are kept tightly closed when not in use.[2]

    • Store containers in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[2][3]

    • All hazardous waste must be stored in compatible containers that prevent rupture or leakage. Containers should have at least one inch of headroom to allow for expansion.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[2]

    • Provide the Safety Data Sheet (SDS) for a related compound if one for the specific chemical is unavailable, to ensure proper handling and disposal.[2]

    • Handle uncleaned, empty containers as you would the product itself.[2]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Contain the Spill: Use appropriate absorbent materials to contain the spill. For solid materials, sweep or carefully collect the material to avoid generating dust.[2]

  • Collect Contaminated Material: Place all contaminated materials into a labeled hazardous waste container.[2]

  • Decontaminate the Spill Area: Clean the affected area thoroughly.

  • Dispose of Waste: Ensure the hazardous waste container is sealed and stored in the designated accumulation area for pickup.

Disposal Workflow

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE C Collect Waste in a Labeled, Sealed, & Compatible Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Do Not Mix with Other Waste Streams C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Provide Safety Data Information F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available information for structurally related compounds. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet available.

References

Essential Safety and Logistical Information for Handling 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one (CAS No. 145027-96-9). The following information is essential for safe laboratory practices and environmental protection.

Hazard Identification and Personal Protective Equipment

Based on the available hazard and precautionary statements for this compound, this substance should be handled with care. The primary hazards include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to prevent eye contact.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat or chemical suit must be worn to avoid skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhaling dust or vapors.

Quantitative Hazard Data

The following table summarizes the key hazard and precautionary statements for this compound.

Hazard Class Hazard Statement Precautionary Statement
Acute toxicity, OralH302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin irritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye irritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required PPE as specified above.

  • Handling:

    • Conduct all manipulations of the solid or solutions within a certified chemical fume hood.

    • Avoid the generation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination. This substance should be treated as hazardous waste.

  • Waste Segregation:

    • Keep waste containing this compound separate from other waste streams.

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.

  • Container Management:

    • Use a designated, compatible, and clearly labeled sealable waste container.

    • Never reuse empty containers that have held this chemical.

  • Disposal Procedure:

    • Solid Waste: Collect any solid waste in a designated, sealed container.

    • Liquid Waste: Collect liquid waste in a compatible, sealed container.

    • Empty Containers: Triple rinse the original container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After triple rinsing, puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Workflow Diagram

G Workflow for Handling this compound prep Preparation - Verify fume hood - Assemble materials - Don PPE handling Handling - Work in fume hood - Avoid dust/splash prep->handling spill Spill or Exposure - Follow first aid - Seek medical attention handling->spill use Experimental Use handling->use waste_gen Waste Generation - Solid, liquid, containers use->waste_gen disposal_prep Waste Preparation - Segregate waste - Triple rinse containers waste_gen->disposal_prep final_disposal Final Disposal - Contact EHS - Licensed contractor disposal_prep->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.